molecular formula C8H9NO2 B025157 (2-Nitroethyl)benzene CAS No. 6125-24-2

(2-Nitroethyl)benzene

Cat. No.: B025157
CAS No.: 6125-24-2
M. Wt: 151.16 g/mol
InChI Key: XAWCLWKTUKMCMO-UHFFFAOYSA-N
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Description

(2-Nitroethyl)benzene is a natural product found in Aniba canelilla and Uvariopsis tripetala with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitroethylbenzene
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InChI

InChI=1S/C8H9NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XAWCLWKTUKMCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30210155
Record name (2-Nitroethyl)benzene
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Molecular Weight

151.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6125-24-2
Record name 1-Nitro-2-phenylethane
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Record name (2-Nitroethyl)benzene
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Record name (2-Nitroethyl)benzene
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Foundational & Exploratory

(2-Nitroethyl)benzene (C₈H₉NO₂): A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Synthesis, Chemical Properties, Biological Activities, and Analytical Methodologies of a Versatile Pharmaceutical Intermediate.

Introduction

(2-Nitroethyl)benzene, with the chemical formula C₈H₉NO₂, is an aromatic nitro compound that has garnered attention in various scientific fields, including natural product chemistry, synthetic chemistry, and pharmacology.[1][2] Naturally occurring as a floral scent component in the Japanese loquat (Eriobotrya japonica) and as a defense allomone in haplodesmid millipedes, this compound also serves as a valuable synthetic intermediate in the pharmaceutical industry.[2][3][4][5] Its utility as a precursor for a range of biologically active molecules, including substituted indoles and anilines, underscores its importance for researchers, scientists, and professionals in drug development.[6] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis and analytical protocols, and known biological activities of this compound, with a focus on its applications in pharmaceutical research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and analysis. The key properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name This compound[7]
Synonyms 1-Nitro-2-phenylethane, β-Nitrostyrene (dihydro)[8]
CAS Number 6125-24-2[8]
Molecular Formula C₈H₉NO₂[8][9]
Molecular Weight 151.16 g/mol [8][9]
Physical Form Liquid[7]
Storage Temperature Room Temperature[7][9]
Purity (Typical) ≥95%[7]
Table 2: Spectroscopic Data for this compound
Technique Parameter Value (ppm or cm⁻¹) Assignment Reference
¹H NMR Chemical Shift (δ)~7.35-7.20Multiplet, 5HAromatic C-H
~4.63-4.59Triplet-CH₂-NO₂
~3.34-3.30TripletPhenyl-CH₂-
¹³C NMR Chemical Shift (δ)~136.5Aromatic C (ipso, C-CH₂)
~129.0Aromatic C-H (ortho)
~128.8Aromatic C-H (meta)
~127.2Aromatic C-H (para)
~75.9-CH₂-NO₂
~33.5Phenyl-CH₂-
IR Spectroscopy Wavenumber (ν)~1550StrongAsymmetric NO₂ stretch
~1380StrongSymmetric NO₂ stretch
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
Mass Spectrometry m/z151[M]⁺ (Molecular Ion)
105[C₈H₉]⁺
104[C₈H₈]⁺
77[C₆H₅]⁺

Synthesis of this compound

This compound can be synthesized through several established methods, with the nitration of ethylbenzene (B125841) being a primary route.[1][10][11]

Experimental Protocol: Nitration of Ethylbenzene

This protocol outlines a general laboratory procedure for the synthesis of this compound via the nitration of ethylbenzene.[11][12]

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (HNO₃, 69-71%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Separatory Funnel

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly and cautiously add a specific molar equivalent of concentrated sulfuric acid to concentrated nitric acid with continuous stirring. This exothermic process must be carefully controlled to maintain a low temperature.[11]

  • Nitration Reaction: While maintaining the temperature of the mixed acid below 10°C, add ethylbenzene dropwise from an addition funnel over a period of 30-60 minutes with vigorous stirring.[11]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for a specified duration (e.g., 1 hour) to ensure the reaction proceeds to completion.[11][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Pour the reaction mixture slowly over crushed ice to quench the reaction. The crude product will separate as an oily layer.[11]

  • Separation and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution to neutralize any residual acid, and finally with brine.[11]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove any solvent used for extraction under reduced pressure to yield the crude product.[11]

  • Purification: The resulting mixture of nitroethylbenzene isomers can be separated by fractional distillation or column chromatography to isolate this compound.

Role in Drug Development and Biological Activity

This compound is a versatile building block in the synthesis of various pharmaceutical compounds. Its chemical structure allows for a range of transformations, making it a valuable intermediate in drug discovery and development.

Pharmaceutical Intermediate

A significant application of this compound is its role as a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) etodolac (B1671708) . The synthesis involves the Bartoli indole (B1671886) synthesis to form 7-ethylindole, a key intermediate for etodolac.[6] The reduction of the nitro group in this compound to an amine yields 2-phenylethylamine, a scaffold present in many therapeutic agents.[1] Furthermore, it is an intermediate in the biosynthesis of the broad-spectrum antibiotic chloramphenicol .[1]

etodolac_synthesis benzene This compound indole 7-Ethylindole benzene->indole  Bartoli Indole Synthesis (Vinylmagnesium bromide) etodolac Etodolac (NSAID) indole->etodolac  Multi-step  synthesis

Caption: Synthetic pathway from this compound to the NSAID Etodolac.

Biological Activities

This compound has demonstrated a range of biological activities, making it a subject of interest for pharmacological research.

  • Fungistatic Properties: The compound exhibits antifungal activity, inhibiting the growth of various fungal species, including Candida albicans.[1][2] The proposed mechanism of action involves the electrostatic interaction of the nitro group with the Fe(II) center of the fungal 14α-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis. This inhibition disrupts the integrity of the fungal cell membrane.[1] Minimum inhibitory concentrations (MIC) have been reported to be in the range of 390 to 781 μM.[1]

  • Antinociceptive Activity: Studies have shown that 1-nitro-2-phenylethane, a synonym for this compound, possesses antinociceptive (pain-relieving) properties.[13]

  • Cardiovascular Effects: The compound has been observed to elicit a vago-vagal bradycardiac and depressor reflex in normotensive rats, indicating potential effects on the cardiovascular system.[13] It has also been studied for its cardiovascular effects in spontaneously hypertensive rats.[13] The precise signaling pathways underlying its antinociceptive and cardiovascular effects are yet to be fully elucidated and represent an area for further investigation.

biological_activity cluster_compound This compound cluster_activities Biological Activities cluster_mechanisms Proposed Mechanisms compound C₈H₉NO₂ fungistatic Fungistatic compound->fungistatic antinociceptive Antinociceptive compound->antinociceptive cardiovascular Cardiovascular Effects compound->cardiovascular mechanism_fungi Inhibition of 14α-demethylase fungistatic->mechanism_fungi mechanism_pain Unknown Signaling Pathway antinociceptive->mechanism_pain mechanism_cv Vago-vagal Reflex Modulation cardiovascular->mechanism_cv

Caption: Overview of the biological activities of this compound.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of similar nitroaromatic compounds.[14]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile (B52724) (MeCN) and water.[10] Phosphoric acid or formic acid can be added for improved peak shape. For Mass Spectrometry (MS) compatible methods, formic acid is preferred.[10]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL).[14]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[14]

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: Determined by acquiring a UV spectrum of the standard; typically in the range of 254-280 nm for aromatic compounds.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolation from the calibration curve.[14]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of this compound by GC-MS.[14]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 0.1 µg/mL to 20 µg/mL).[14]

  • Sample Preparation: Dilute the sample in the same solvent used for the standards to a concentration within the calibration range.[14]

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and identification. For higher sensitivity and quantification, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions such as m/z 151, 105, 104, and 77.[14]

  • Analysis: Identify the this compound peak based on its retention time and mass spectrum. For quantification, construct a calibration curve using the peak areas of the selected ion(s) from the standards.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides guidelines for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[11][15]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[11][12]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically -1 to 10 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

analytical_workflow cluster_analysis Analytical Techniques cluster_data Data Analysis start Sample containing This compound prep Sample Preparation (Dissolution, Dilution, Filtration) start->prep hplc HPLC-UV prep->hplc gcms GC-MS prep->gcms nmr NMR Spectroscopy prep->nmr quant Quantification (Calibration Curve) hplc->quant gcms->quant qual Structural Elucidation (Spectral Interpretation) gcms->qual nmr->qual end Characterized and Quantified Compound quant->end qual->end

Caption: General workflow for the analysis of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and eye irritation.[7] It may also cause respiratory irritation.[7] Therefore, it is essential to use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a compound of significant interest to the drug development community, bridging the gap between natural products and pharmaceutical synthesis. Its established role as a precursor to the NSAID etodolac and the antibiotic chloramphenicol, combined with its inherent biological activities, including fungistatic, antinociceptive, and cardiovascular effects, highlights its potential for further investigation. This guide has provided a comprehensive overview of the essential technical information required for its synthesis, characterization, and application. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers aiming to utilize this compound in their drug discovery and development endeavors. Further exploration of the molecular mechanisms and signaling pathways associated with its pharmacological effects is a promising avenue for future research.

References

(2-Nitroethyl)benzene physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Nitroethyl)benzene

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical parameters, reactivity, and established experimental protocols.

General and Physicochemical Properties

This compound is an organic compound that has been identified as a component in the floral scent of the Japanese loquat and the essential oil of Aniba canelilla.[1] It consists of a benzene (B151609) ring substituted by a nitroethyl group.

Table 1: General Properties of this compound

PropertyValue
CAS Number 6125-24-2[1][2][3][4]
Molecular Formula C₈H₉NO₂[1][2][4]
Molecular Weight 151.16 g/mol [1][5]
IUPAC Name 2-nitroethylbenzene[1]
Synonyms 1-(Phenyl) 2-nitroethane, Phenylnitroethane, Benzene, (2-nitroethyl)-[1][2]
Physical Form Liquid

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point -23.0 °C[1]
Boiling Point 260.5 °C at 760 mmHg[2]
Density 1.122 g/cm³ (at 25°C)[2]
Flash Point 118.8 °C[2]
Solubility Limited solubility in water; soluble in non-polar solvents like hexane.[5]
LogP 2.08[3]
Topological Polar Surface Area (TPSA) 45.8 Ų

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak ([M]⁺) for this compound would be observed at an m/z of 151.[5] Key fragmentation pathways for nitro-aliphatic compounds often involve the loss of the nitro group (NO₂), which has a mass of 46. This would lead to a significant fragment ion at m/z 105.[5]

Chemical Properties and Reactivity

This compound exhibits reactivity typical of aromatic compounds containing a nitro group.

  • Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic substitution reactions such as nitration and sulfonation. The nitro group is deactivating and meta-directing for further substitutions on the aromatic ring.[1]

  • Reduction of the Nitro Group : The nitro group can be reduced to an amine (2-phenylethanamine) through methods like catalytic hydrogenation.[1] This transformation is highly sensitive to the catalyst used. For instance, monometallic nickel (Ni) catalysts can achieve high conversion but may generate intermediates like nitrosobenzene (B162901) and phenylhydroxylamine.[1]

  • Side-Chain Halogenation : Halogenation can occur on the ethyl side chain, leading to derivatives with altered chemical properties. For example, the introduction of a fluorine atom on the carbon bearing the nitro group in (2-fluoro-2-nitroethyl)benzene introduces steric hindrance and modifies the molecule's polarity.[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

Synthesis Methods

Several synthetic routes to this compound have been established.

  • Nitration of Ethylbenzene (B125841) : This method involves the electrophilic aromatic substitution of ethylbenzene using a mixture of concentrated nitric and sulfuric acids.[1] This reaction, however, yields a mixture of isomers, primarily the ortho (2-ethylnitrobenzene) and para (4-ethylnitrobenzene) products, due to the ortho, para-directing nature of the ethyl group.[6]

  • Biosynthesis : Studies have shown that this compound can be biosynthesized in plants from phenylacetaldoximes and phenylacetonitrile.[1][7]

A general workflow for the nitration of an aromatic compound is depicted below.

G Workflow for the Nitration of an Aromatic Compound A Preparation of Mixed Acid (Conc. H₂SO₄ + Conc. HNO₃) B Dropwise Addition of Aromatic Substrate A->B Cooling in ice bath C Reaction at Controlled Temperature B->C D Quenching (Pouring over ice) C->D E Separation of Organic Layer D->E F Washing (Water, NaHCO₃, Brine) E->F G Drying (Anhydrous MgSO₄) F->G H Purification (e.g., Distillation) G->H

Caption: General workflow for electrophilic aromatic nitration.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC) : this compound can be analyzed using reverse-phase HPLC.[3] A typical method would use a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid.[3] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[3]

Chemical Transformations and Logical Relationships

The chemical reactivity of this compound allows for its conversion into other valuable compounds. A key transformation is the reduction of the nitro group to form 2-phenylethanamine.

G Chemical Transformation of this compound cluster_reactants Reactants cluster_products Product A This compound C 2-Phenylethanamine A->C Reduction B Reducing Agent (e.g., H₂/Catalyst) B->C

References

An In-depth Technical Guide to the Structural Isomers of (2-Nitroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-nitroethyl)benzene and its primary structural isomers. The document details their physicochemical properties, synthesis methodologies, and known biological activities. All quantitative data is summarized in comparative tables, and key experimental protocols and biological pathways are visualized to support research and development efforts in medicinal chemistry and materials science.

Introduction to this compound and its Isomers

This compound, also known as 1-nitro-2-phenylethane, is an organic compound with the chemical formula C₈H₉NO₂.[1][2] It is a notable natural product, identified as a significant component in the floral scent of the Japanese loquat (Eriobotrya japonica) and the essential oil of Aniba canelilla, a tree from the Amazon rainforest.[1] The presence of the nitro group, a potent electron-withdrawing moiety, imparts unique reactivity and a wide spectrum of biological activities to this class of molecules, ranging from fungistatic properties to significant cardiovascular and neurological effects.[1][3][4]

The structural isomers of this compound are primarily categorized by the position of the nitro group, either on the ethyl side chain or on the aromatic benzene (B151609) ring. Understanding the distinct properties of each isomer is critical for their application in organic synthesis and drug design.

Structural Isomer Classes

The main structural isomers of this compound can be grouped into two categories based on the placement of the nitro group.

G cluster_0 Isomers of C₈H₉NO₂ cluster_1 Side-Chain Isomers cluster_2 Ring-Substituted Isomers A This compound Core Structure B Side-Chain Isomers A->B Nitro Group Position C Ring-Substituted Isomers A->C Nitro Group Position B1 1-Nitro-2-phenylethane B->B1 B2 1-Nitro-1-phenylethane B->B2 C1 1-Ethyl-2-nitrobenzene (ortho) C->C1 C2 1-Ethyl-3-nitrobenzene (B1616244) (meta) C->C2 C3 1-Ethyl-4-nitrobenzene (para) C->C3

Figure 1: Classification of this compound Isomers

Isomer Profiles and Properties

This section details the specific properties of the primary structural isomers.

Side-Chain Isomer: 1-Nitro-2-phenylethane

This is the principal compound, commonly referred to as this compound. It is the most studied isomer due to its natural occurrence and significant biological activities.

PropertyValue
CAS Number 6125-24-2[5][6][7]
Molecular Formula C₈H₉NO₂[5][6][7]
Molecular Weight 151.16 g/mol [5][6]
Appearance Colorless to pale yellow liquid or oil[5][7]
Melting Point 56-58 °C[6] (Note: Some sources report -23 °C[5])
Boiling Point 250-260.5 °C at 760 mmHg[6]; 120-130 °C at 15 Torr[5]
Density 1.122 g/cm³ at 25 °C[5][6]
Solubility Low solubility in water; soluble in organic solvents like alcohols and esters[5][6]
Side-Chain Isomer: 1-Nitro-1-phenylethane

In this isomer, the nitro group is attached to the benzylic carbon of the ethyl side chain.

PropertyValue
CAS Number 7214-61-1[8][9]
Molecular Formula C₈H₉NO₂[8]
Molecular Weight 151.16 g/mol [8]
Appearance Not specified
Melting Point Not available
Boiling Point 228 °C at 760 mmHg[8]
Density 1.113 g/cm³[8]
Solubility Not specified
Ring-Substituted Isomer: 1-Ethyl-2-nitrobenzene (ortho)

This isomer is a common co-product in the industrial synthesis of nitroethylbenzenes.

PropertyValue
CAS Number 612-22-6[10][11]
Molecular Formula C₈H₉NO₂[10][11]
Molecular Weight 151.16 g/mol [10][11]
Appearance Yellow to light brown oily liquid[11]
Melting Point -13 to -10 °C[11]
Boiling Point 232.5 °C at 760 mmHg; 172-174 °C at 18 mmHg[11]
Density 1.127 g/mL at 25 °C[11]
Solubility Insoluble in water; soluble in ethanol, acetone, ether[11]
Ring-Substituted Isomer: 1-Ethyl-3-nitrobenzene (meta)

The meta isomer is typically synthesized through specific multi-step reaction pathways rather than direct nitration of ethylbenzene (B125841).

PropertyValue
CAS Number 7369-50-8[1][12][13][14]
Molecular Formula C₈H₉NO₂[12][14]
Molecular Weight 151.16 g/mol [12][14]
Appearance Not specified
Melting Point Not available[13]
Boiling Point Not available[13]
Density Not available[13]
Solubility Not specified
Ring-Substituted Isomer: 1-Ethyl-4-nitrobenzene (para)

The para isomer is the other major product formed during the nitration of ethylbenzene.

PropertyValue
CAS Number 100-12-9[15][16][17][18]
Molecular Formula C₈H₉NO₂[15][16][18]
Molecular Weight 151.17 g/mol [15][16][18]
Appearance Light yellow to orange clear liquid[15]
Melting Point -12 °C[16][17]
Boiling Point 245-246 °C[16][17]
Density 1.118 - 1.124 g/mL[16][17]
Solubility Limited solubility in water; moderately soluble in organic solvents[15]

Experimental Protocols

Synthesis of Ring-Substituted Isomers via Nitration of Ethylbenzene

The most common method for synthesizing ortho and para nitroethylbenzene isomers is through the electrophilic aromatic substitution of ethylbenzene using a mixed acid solution.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Dichloromethane

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Separatory funnel & Fractional distillation apparatus

Procedure:

  • Prepare Nitrating Mixture: Carefully and slowly add 100 mL of concentrated sulfuric acid to 80 mL of concentrated nitric acid in a flask cooled in an ice bath. Maintain the temperature below 20°C.

  • Reaction Setup: Place 106.17 g of ethylbenzene in a separate round-bottom flask equipped with a dropping funnel.

  • Addition: Slowly add the cold nitrating mixture dropwise to the ethylbenzene with vigorous stirring, maintaining the reaction temperature between 25-30°C using an ice bath.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice and stir until melted.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a mixture of ortho- and para-nitroethylbenzene.

  • Purification: The isomers can be separated by fractional distillation.[19]

G cluster_workflow Experimental Workflow: Nitration of Ethylbenzene prep 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) react 2. Add Mixture Dropwise to Ethylbenzene (25-30°C) prep->react stir 3. Stir at Room Temp (2-3 hours) react->stir quench 4. Quench Reaction on Crushed Ice stir->quench extract 5. Extract with DCM & Wash (H₂O, NaHCO₃, Brine) quench->extract dry 6. Dry Organic Layer (MgSO₄) extract->dry isolate 7. Isolate Crude Product (Rotary Evaporation) dry->isolate purify 8. Separate Isomers (Fractional Distillation) isolate->purify

Figure 2: Workflow for the Synthesis of Nitroethylbenzene Isomers
Synthesis of 1-Ethyl-3-nitrobenzene

The meta isomer is typically prepared via a multi-step synthesis starting from m-nitroacetophenone, as direct nitration of ethylbenzene yields ortho and para products. A patented method involves the following sequence:

  • Reduction of Ketone: m-Nitroacetophenone is reduced to 1-(3-nitrophenyl)ethanol (B1296107) using a reducing agent like sodium borohydride (B1222165).

  • Halogenation: The resulting alcohol is converted to an iodo intermediate, 1-(1-iodoethyl)-3-nitrobenzene, using reagents such as triphenylphosphine (B44618) and iodine.

  • Dehalogenation: The iodo group is removed by another reduction step with sodium borohydride to yield the final product, 1-ethyl-3-nitrobenzene.[20]

Biological Activity and Signaling Pathways

The nitro group is a well-established pharmacophore that can be metabolically reduced to form reactive intermediates, leading to a wide range of biological effects.[4][21]

Cardiovascular Effects of 1-Nitro-2-phenylethane

The most well-documented biological activity of 1-nitro-2-phenylethane is its effect on the cardiovascular system. Studies in rats have shown that it induces biphasic hypotension and bradycardia.[22] The delayed hypotensive phase is attributed to a direct vasodilatory effect on blood vessels.

Recent research suggests this vasorelaxant action is mediated through the stimulation of soluble guanylate cyclase (sGC). This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels in vascular smooth muscle cells, which in turn activates protein kinase G (PKG) and results in vasodilation. This mechanism is similar to that of nitric oxide (·NO) donors.[4]

G cluster_pathway Signaling Pathway: Vasodilation by 1-Nitro-2-phenylethane NPE 1-Nitro-2-phenylethane sGC Soluble Guanylate Cyclase (sGC) (Inactive) NPE->sGC Stimulates sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Relax Smooth Muscle Relaxation (Vasodilation) PKG->Relax Leads to

References

Synthesis of (2-Nitroethyl)benzene via Ethylbenzene Nitration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive examination of the synthesis of (2-Nitroethyl)benzene through the nitration of ethylbenzene (B125841). It is intended for researchers, scientists, and professionals in the fields of drug development and chemical research. This document covers the core principles of the reaction mechanism, detailed experimental protocols, and quantitative data on product distribution.

Core Principles: The Nitration of Ethylbenzene

The synthesis of this compound is primarily achieved via the electrophilic aromatic substitution (EAS) reaction of ethylbenzene.[1][2] This process involves the introduction of a nitro group (—NO₂) onto the aromatic ring. The ethyl group (—C₂H₅) present on the benzene (B151609) ring is an activating group, which increases the rate of electrophilic substitution compared to unsubstituted benzene.[2] It is also an ortho, para-directing group, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself.[2][3] Consequently, the nitration of ethylbenzene yields a mixture of isomers, predominantly 2-ethylnitrobenzene (B1329339) and 4-ethylnitrobenzene, with only a minor amount of the meta isomer, 3-ethylnitrobenzene.[2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of ethylbenzene follows a well-established multi-step electrophilic aromatic substitution mechanism.[1]

Step 1: Generation of the Electrophile The active electrophile, the nitronium ion (NO₂⁺), is generated in situ. The most common method involves the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid.[2][3] The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion.[1]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the ethylbenzene ring attacks the nitronium ion.[1] This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[1][2] The formation of this complex is the rate-determining step of the reaction.[1] Due to the electron-donating inductive effect of the ethyl group, the positive charge in the sigma complex is more effectively stabilized when the attack occurs at the ortho and para positions.[1][4]

Step 3: Deprotonation and Re-aromatization In the final step, a weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom that bears the nitro group.[1] This restores the aromaticity of the ring, yielding the final nitroethylbenzene product.[1][2]

G cluster_0 Step 1: Nitronium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 Nitric Acid NO2+ Nitronium Ion (Electrophile) HNO3->NO2+ + H2SO4 H2SO4 Sulfuric Acid H2O Water HSO4- Bisulfate Ion Ethylbenzene Ethylbenzene NO2+->Ethylbenzene SigmaComplex Sigma Complex (Arenium Ion) Ethylbenzene->SigmaComplex + NO2+ Products o-Nitroethylbenzene p-Nitroethylbenzene SigmaComplex->Products + H2O H3O+ Hydronium Ion

Figure 1: Mechanism of Electrophilic Aromatic Nitration of Ethylbenzene.

Quantitative Data on Isomer Distribution

The regioselectivity of ethylbenzene nitration is a critical aspect of the synthesis. The ethyl group's directing effect strongly favors the formation of ortho and para products.[1] The ratio of these isomers can be influenced by various factors, including the nitrating agent, reaction temperature, and solvent.[1] Due to steric hindrance from the ethyl group, the para isomer is typically the major product.[5]

Nitrating Agent/ConditionsOrtho (%)Para (%)Meta (%)Total Yield (%)Reference(s)
Mixed Acid (HNO₃/H₂SO₄)MajorMajorMinorHigh[3]
Nitric Acid on Silica (B1680970) Gel---~100 (Quantitative)[6]
Nitric Acid / Acetic Anhydride (B1165640)---High (Selective for mono-nitration)[5]
Note: The exact isomer distribution can vary based on specific reaction conditions. The table provides a general overview.

Experimental Protocols

Below are representative experimental protocols for the nitration of ethylbenzene.

This is the most common method for nitration.[3]

  • Reagents and Materials:

    • Ethylbenzene

    • Concentrated Nitric Acid (~70%)

    • Concentrated Sulfuric Acid (~98%)

    • Ice bath

    • Separatory funnel

    • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride)[3]

    • Round-bottom flask with magnetic stirrer[3]

  • Procedure:

    • Preparation of Mixed Acid: In a flask cooled in an ice bath, slowly add a specific molar equivalent of concentrated sulfuric acid to concentrated nitric acid with constant stirring.[2] This process is exothermic and must be done carefully to maintain a low temperature.[2]

    • Nitration Reaction: While maintaining the temperature of the mixed acid below 10°C, add ethylbenzene dropwise over 30-60 minutes with vigorous stirring.[2]

    • Reaction Progression: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for a specified duration (e.g., 30-60 minutes) to ensure the reaction goes to completion.[2][3]

    • Work-up: Pour the reaction mixture slowly over crushed ice to quench the reaction.[2] The crude product, an oily layer, will separate.

    • Separation and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[2]

    • Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent (if any was used) under reduced pressure.[2] The product can be further purified by distillation.[3]

This method is presented as a greener, solvent-free alternative.[3][6]

  • Reagents and Materials:

    • Ethylbenzene (1 mmol)

    • 69% Aqueous Nitric Acid (excess may be required)[1][3]

    • Silica Gel (500 mg)[1][3]

    • Suitable organic solvent for extraction (e.g., Dichloromethane)[3]

    • Reaction vessel (e.g., vial or small flask)[3]

  • Procedure:

    • Reaction Setup: In a suitable reaction vessel, add 1 mmol of ethylbenzene to 500 mg of silica gel.[1]

    • Addition of Nitrating Agent: Add an excess of 69% aqueous nitric acid to the mixture.[1]

    • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[1][3]

    • Work-up and Isolation: Upon completion, extract the products from the silica gel using a suitable organic solvent like dichloromethane.[3]

    • Purification: Filter to remove the silica gel. The solvent can then be removed under reduced pressure to isolate the product.[1][3] This method has been reported to yield almost quantitative amounts of the desired products.[3][6]

This method can offer higher selectivity for mono-nitration.[5]

  • Reagents and Materials:

    • Ethylbenzene (10 mmol)

    • Concentrated Nitric Acid (47 mmol)

    • Acetic Anhydride (53 mmol + 1.0 mL)

    • Dichloromethane (CH₂Cl₂)

    • Water, Brine

  • Procedure:

    • Preparation of Nitrating Mixture: To a flask containing 5.0 mL (53 mmol) of acetic anhydride, cooled to 0°C with stirring, add 2.0 mL (47 mmol) of concentrated nitric acid dropwise.[1]

    • Reaction Initiation: After stirring the nitrating mixture for 10 minutes at 0°C, add a solution of 1.06 g (10 mmol) of ethylbenzene in 1.0 mL of acetic anhydride dropwise.[1]

    • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.[1]

    • Work-up: Dilute the mixture with 200 mL of dichloromethane. Wash the organic layer sequentially with water (4 x 150 mL) and brine (10 mL).[1]

    • Drying and Isolation: Dry the organic layer, filter, and remove the solvent under reduced pressure to obtain the product.

G A Prepare Mixed Acid (HNO3 + H2SO4) in Ice Bath B Add Ethylbenzene Dropwise (< 10°C) A->B Vigorous Stirring C Stir at Controlled Temp (e.g., 25-40°C) B->C Allow to React D Quench Reaction on Crushed Ice C->D E Separate Organic Layer D->E F Wash with H2O, NaHCO3, Brine E->F G Dry with Anhydrous Agent (e.g., MgSO4) F->G H Filter and Evaporate Solvent G->H I Purify by Distillation H->I

Figure 2: Experimental Workflow for Mixed-Acid Nitration of Ethylbenzene.

References

(2-Nitroethyl)benzene: A Comprehensive Technical Guide to its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Nitroethyl)benzene, a nitroaromatic compound, has garnered significant interest within the scientific community due to its notable biological activities and its presence in various natural sources. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its presence in plant and animal species. Furthermore, this document outlines the established methodologies for its isolation and purification from these natural matrices. Quantitative data from various studies are presented in a structured format for comparative analysis. Detailed experimental protocols for extraction, purification, and characterization are provided to aid researchers in their investigative efforts. Finally, a diagrammatic representation of the biosynthetic pathway of this compound is included to provide a comprehensive understanding of its natural formation.

Natural Occurrence of this compound

This compound, also known as 1-nitro-2-phenylethane, has been identified as a significant natural product in both the plant and animal kingdoms. Its presence is most prominently documented in the essential oils of certain plants, where it often serves as a major constituent.

Plant Sources

The primary plant source of this compound is Aniba canelilla (Kunth) Mez, a species belonging to the Lauraceae family.[1][2][3][4][5][6][7][8][9] The essential oil derived from the leaves, bark, and wood of this Amazonian tree is rich in this compound, which is responsible for its characteristic cinnamon-like aroma.[3][7] The concentration of this compound in the essential oil can vary significantly depending on the season and the specific part of the plant utilized.[1][2][7]

This compound has also been identified as a major floral scent component of the Japanese loquat (Eriobotrya japonica).[10][11][12] This discovery was the first to demonstrate its presence as a natural product in a Japanese plant.[12] Additionally, it has been detected as a flavor component in various other flowers and has been identified in tomato fruits (Solanum lycopersicum).[3][13]

Animal Sources

Beyond the plant kingdom, this compound has been identified as a defense allomone in two species of Japanese millipedes, Eutrichodesmus elegans and Eutrichodesmus armatus .[11][13][14] This underscores the diverse ecological roles of this nitroaromatic compound.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies considerably among different natural sources and is influenced by factors such as seasonality and the plant part used for extraction. The following tables summarize the quantitative data reported in the literature.

Plant SourcePlant PartConcentration of this compound in Essential Oil (%)Reference
Aniba canelillaLeaves68.0 - 85.2[2]
Aniba canelillaTwigs71.3 - 90.0[2]
Aniba canelillaNot specified77.5 ± 4.8[4]
Aniba canelillaLeaves and Fine Stems68.2 - 71.2[5]
Aniba canelillaNot specified< 40 (dry season) to > 90 (rainy season)[7]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction of the essential oil followed by purification of the target compound.

Experimental Protocol: Extraction by Hydrodistillation

A widely used method for extracting essential oils from plant material is hydrodistillation, often employing a Clevenger-type apparatus.[1]

Materials:

  • Fresh or dried plant material (e.g., leaves, bark of Aniba canelilla)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collecting vessel

Methodology:

  • The plant material is placed in the round-bottom flask and submerged in distilled water.

  • The flask is heated to boiling, causing the volatile components, including this compound, to evaporate with the steam.

  • The steam and volatile compound mixture travels into the condenser, where it is cooled and condenses back into a liquid.

  • The condensate is collected in the separating funnel of the Clevenger apparatus.

  • As the essential oil is immiscible with water, it forms a distinct layer that can be separated.

  • The collected essential oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Experimental Protocol: Purification by Column Chromatography

For obtaining high-purity this compound, the extracted essential oil can be subjected to column chromatography.[8][15]

Materials:

  • Crude essential oil

  • Silica (B1680970) gel (for column chromatography)

  • Appropriate solvent system (e.g., hexane-ethyl acetate (B1210297) gradient)

  • Chromatography column

  • Fraction collector

  • Rotary evaporator

Methodology:

  • A slurry of silica gel in the initial mobile phase (e.g., n-hexane) is prepared and packed into the chromatography column.

  • The crude essential oil is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

  • The column is eluted with the solvent system, starting with a non-polar solvent and gradually increasing the polarity.

  • Fractions are collected sequentially using a fraction collector.

  • The composition of each fraction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Fractions containing pure this compound are pooled together.

  • The solvent is removed from the pooled fractions using a rotary evaporator to yield the purified compound.

Analytical Characterization

The identification and quantification of this compound in the essential oil and purified fractions are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[2][4][5][8]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms)

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Initially 60 °C, ramped to 240 °C at a rate of 3 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Mass Range: 40-500 amu.

Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a known standard or by matching the mass spectrum with libraries such as NIST.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated in both loquat flowers and millipedes.[13][14][16][17] The precursor for this compound is the amino acid L-phenylalanine.[10][16][17]

The key steps in the biosynthesis are:

  • Conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime. In loquat, this step is catalyzed by the cytochrome P450 enzyme EjCYP79D80.[16]

  • Subsequent conversion of (E/Z)-phenylacetaldoxime to this compound. In loquat, this is catalyzed by the enzyme EjCYP94A90.[16]

Diagram of the Biosynthetic Pathway

Biosynthesis_of_2_Nitroethylbenzene L_Phe L-Phenylalanine PAOx (E/Z)-Phenylacetaldoxime L_Phe->PAOx EjCYP79D80 (in Loquat) NEB This compound PAOx->NEB EjCYP94A90 (in Loquat)

Caption: Biosynthesis of this compound from L-Phenylalanine.

Conclusion

This compound is a naturally occurring nitroaromatic compound with a significant presence in the essential oil of Aniba canelilla and the floral scent of Eriobotrya japonica, as well as in certain millipede species. Its isolation is readily achievable through standard phytochemical techniques such as hydrodistillation and column chromatography, with GC-MS serving as the primary analytical tool for its identification and quantification. The elucidation of its biosynthetic pathway from L-phenylalanine provides valuable insights for potential biotechnological production. This guide offers a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the study and application of this compound.

References

Spectroscopic Profile of (2-Nitroethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Nitroethyl)benzene (CAS No. 6125-24-2). Intended for researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for their acquisition.

This compound is an organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1][2][3] Spectroscopic analysis is crucial for the structural elucidation and confirmation of this molecule.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for this compound in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.20m5HAromatic-H
4.61t2H-CH₂-NO₂
3.29t2HPh-CH₂-

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
135.9Aromatic C (quaternary)
129.1Aromatic CH
128.8Aromatic CH
127.8Aromatic CH
75.8-CH₂-NO₂
33.0Ph-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups, particularly the nitro group and the aromatic ring. For aliphatic nitro compounds, characteristic strong absorption bands appear for the asymmetric and symmetric stretching vibrations of the N-O bonds.[4]

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3032WeakAromatic C-H Stretch
2934WeakAliphatic C-H Stretch
1555StrongAsymmetric NO₂ Stretch
1497MediumAromatic C=C Stretch
1456MediumAromatic C=C Stretch
1383StrongSymmetric NO₂ Stretch
750StrongC-H Out-of-plane Bend (monosubstituted benzene)
700StrongC-H Out-of-plane Bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
1515[M]⁺ (Molecular Ion)
105100[M - NO₂]⁺
10495[M - HNO₂]⁺
9130[C₇H₇]⁺ (Tropylium ion)
7725[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the general experimental methodologies.

NMR Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra are typically recorded on a spectrometer operating at a frequency of 90 MHz. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like this compound, the spectrum is often recorded as a neat thin film between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Spectroscopic Data cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: (2-Nitroethyl)benzene (CAS 6125-24-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Nitroethyl)benzene, with the CAS registry number 6125-24-2, is an organic compound with the chemical formula C₈H₉NO₂.[1][2] It is also known by its synonyms, including 1-Nitro-2-phenylethane and β-Phenylnitroethane.[2][3] This compound is of significant interest due to its presence in natural products and its potential applications in medicinal chemistry and agriculture, primarily attributed to its fungistatic properties.[4] this compound is a key component in the floral scent of the Japanese loquat (Eriobotrya japonica) and is the major constituent of the essential oil of Aniba canelilla, an aromatic tree from the Amazon rainforest.[4][5] Its biological activity, particularly its antifungal action, makes it a valuable subject for research in the development of new therapeutic agents and agrochemicals.[4]

Physicochemical Properties

This compound is a liquid at room temperature.[5] It is characterized by the presence of a phenyl group attached to a nitro-functionalized ethyl chain. This structure imparts specific chemical reactivity and spectroscopic features.

General Properties
PropertyValueReference(s)
CAS Number 6125-24-2[1]
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [1]
Physical Form Liquid[5]
IUPAC Name This compound[5]
Synonyms 1-Nitro-2-phenylethane, Phenylnitroethane, β-Phenylnitroethane[2][3]
Spectroscopic Data

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl protons.[6]

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic (C₆H₅)7.20–7.35Multiplet-
Benzylic (-CH₂-Ph)~3.30Triplet~7.4
Nitro-adjacent (-CH₂-NO₂)~4.60Triplet~7.4

Predicted ¹³C NMR Spectral Data:

The carbon NMR spectrum would complement the proton data, with the electron-withdrawing nitro group influencing the chemical shift of the adjacent carbon.

CarbonPredicted Chemical Shift (δ, ppm)
C-NO₂~75
C-Ph~35
Aromatic (C-ipso)~137
Aromatic (C-ortho, C-meta, C-para)127-129

Synthesis of this compound

This compound can be synthesized through several routes. The most common and direct methods involve the Henry reaction followed by dehydration and subsequent reduction, or the direct reduction of β-nitrostyrene.

Synthesis via Reduction of β-Nitrostyrene

This is a prominent method for the synthesis of this compound. The precursor, β-nitrostyrene, can be prepared via a Henry condensation of benzaldehyde (B42025) and nitromethane.

This protocol is adapted from established procedures for the Henry reaction.

  • Reagents and Materials:

  • Procedure:

    • In a round-bottom flask, combine benzaldehyde (1 equivalent) and ammonium acetate (1.2 equivalents) in nitromethane, which acts as both reactant and solvent.

    • Heat the mixture to reflux with constant stirring for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude β-nitrostyrene.

    • Filter the solid product, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol (B145695) to obtain pure β-nitrostyrene.

This protocol utilizes sodium borohydride (B1222165), a milder reducing agent, for the selective reduction of the carbon-carbon double bond of the nitroalkene.

  • Reagents and Materials:

    • β-Nitrostyrene

    • Sodium borohydride (NaBH₄)

    • Ethanol or Isopropanol/Water mixture

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve β-nitrostyrene (1 equivalent) in ethanol or a 2:1 mixture of isopropyl alcohol and water in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10-15 °C.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral or slightly acidic.

    • Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

G cluster_0 Synthesis of β-Nitrostyrene cluster_1 Reduction to this compound Benzaldehyde Benzaldehyde Henry_Reaction Henry Reaction (Base Catalyst) Benzaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction beta_Nitrostyrene β-Nitrostyrene Henry_Reaction->beta_Nitrostyrene Reduction Reduction (e.g., NaBH4) beta_Nitrostyrene->Reduction 2_Nitroethylbenzene This compound Reduction->2_Nitroethylbenzene

Caption: Synthesis workflow for this compound.

Biological Activity

This compound exhibits significant fungistatic activity, making it a compound of interest for the development of novel antifungal agents.

Fungistatic Properties

The compound has been shown to inhibit the growth of various fungal species, including pathogenic yeasts and dermatophytes.

Fungal SpeciesMIC (Minimum Inhibitory Concentration)Reference(s)
Candida albicans390 - 781 μM[6]
Trichophyton rubrum< 256 µg/mL[3]
Trichophyton mentagrophytes< 256 µg/mL[3]
Microsporum canis< 256 µg/mL[3]
Mechanism of Action

The antifungal mechanism of this compound is believed to involve the disruption of fungal cell membrane integrity and the inhibition of key enzymes.[6] The primary molecular target is thought to be sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[6] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately inhibits fungal growth.[6] The nitro group of the compound is suggested to interact with the Fe(II) center of the 14α-demethylase enzyme, leading to its inhibition.[6]

G 2_Nitroethylbenzene This compound CYP51 Sterol 14α-demethylase (CYP51) 2_Nitroethylbenzene->CYP51 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Pathway Key Enzyme in Ergosterol_Depletion Ergosterol Depletion Ergosterol_Pathway->Ergosterol_Depletion Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Caption: Proposed mechanism of antifungal action.

Applications and Future Perspectives

The demonstrated fungistatic activity of this compound positions it as a promising lead compound for the development of new antifungal drugs and agrochemicals.[4] Its natural origin also makes it an interesting candidate for applications in the fragrance industry.[4] Further research is warranted to explore its broader antimicrobial spectrum and to elucidate its detailed mechanism of action and potential signaling pathway interactions. Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the discovery of analogues with enhanced potency and improved pharmacokinetic profiles.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

The Biological Profile of (2-Nitroethyl)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2-Nitroethyl)benzene, also known as 1-nitro-2-phenylethane, is an aromatic nitro compound with a growing body of research highlighting its diverse biological activities. This document provides a comprehensive technical overview of the known biological effects of this compound, its mechanisms of action, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in the fields of pharmacology, drug development, and agrochemical science. The information compiled herein summarizes the current understanding of its cardiovascular, antinociceptive, and fungistatic properties, supported by available quantitative data and detailed experimental protocols.

Introduction

This compound (C₈H₉NO₂) is a benzenoid organic compound naturally found as a significant component in the floral scent of plants like the Japanese loquat (Eriobotrya japonica) and as the main constituent of the essential oil of Aniba canelilla, a tree native to the Amazon rainforest.[1] Its unique structure, featuring a nitro group attached to an ethyl side chain on a benzene (B151609) ring, underpins its chemical reactivity and diverse biological profile. This profile includes notable fungistatic properties, making it a candidate for agricultural applications, as well as significant cardiovascular and antinociceptive effects observed in animal models.[1] Furthermore, its role as a synthetic intermediate for more complex molecules positions it as a valuable compound in medicinal chemistry and drug discovery.[1]

Key Biological Activities and Mechanisms of Action

Cardiovascular Effects

The most extensively studied biological activity of this compound is its effect on the cardiovascular system. As the primary component of the essential oil of Aniba canelilla (EOAC), its administration has been shown to induce significant, dose-dependent hypotension (lowering of blood pressure) and bradycardia (slowing of heart rate) in rats.[2][3][4]

Mechanism of Action: The cardiovascular effects are biphasic and mediated by distinct mechanisms:

  • Bradycardia (Phase 1): The initial drop in heart rate is primarily attributed to the activation of a vago-vagal reflex.[5] This is a reflex pathway where both the afferent (sensory) and efferent (motor) signals are carried by the vagus nerve.[6][7][8] This parasympathetic stimulation is crucial for the bradycardic effect, as the response is significantly reduced by bilateral vagotomy (cutting the vagus nerve) or by the administration of muscarinic antagonists like methylatropine.[2][9]

  • Hypotension (Phase 2): The sustained decrease in blood pressure is a result of active vascular relaxation (vasodilation).[2][3] This vasodilation appears to be mediated by two main pathways:

    • Endothelium-Dependent Pathway: This involves the activation of peripheral muscarinic receptors on endothelial cells, leading to the release of nitric oxide (NO), a potent vasodilator.[2][3]

    • Endothelium-Independent Pathway: The predominant mechanism is the direct inhibition of calcium ion (Ca²⁺) influx into vascular smooth muscle cells, which is critical for muscle contraction.[2][3]

The following diagram illustrates the proposed signaling pathway for the cardiovascular effects of this compound.

Cardiovascular_Effects_Pathway cluster_vasodilation Vascular Effects NEB This compound VagalAfferents Vagal Afferents (Sensory) NEB->VagalAfferents Stimulates VascularEndothelium Vascular Endothelium NEB->VascularEndothelium VascularSmoothMuscle Vascular Smooth Muscle NEB->VascularSmoothMuscle   Directly Acts On CNS Central Nervous System (Medulla) VagalAfferents->CNS VagalEfferents Vagal Efferents (Motor) CNS->VagalEfferents Heart Heart (SA Node) VagalEfferents->Heart Releases ACh Bradycardia Bradycardia Heart->Bradycardia Leads to MuscarinicReceptors Muscarinic Receptors VascularEndothelium->MuscarinicReceptors NO_Pathway L-Arginine/NO Pathway MuscarinicReceptors->NO_Pathway Activates Vasodilation Vasodilation NO_Pathway->Vasodilation Causes CaChannel Ca²⁺ Channel Inhibition VascularSmoothMuscle->CaChannel CaChannel->Vasodilation Causes Hypotension Hypotension Vasodilation->Hypotension Leads to Cardiovascular_Experiment_Workflow Start Start AnimalPrep Animal Preparation (Anesthetized or Conscious Model) Start->AnimalPrep Catheter Implant Venous & Arterial Catheters AnimalPrep->Catheter Stabilize Stabilization Period (30 min) Catheter->Stabilize Pretreat Pre-treatment (Optional) (e.g., Vehicle, Antagonist) Stabilize->Pretreat Inject Administer this compound (i.v. bolus, dose-response) Pretreat->Inject Record Record MAP and HR Continuously Inject->Record Analyze Data Analysis (Calculate ΔMAP, ΔHR) Record->Analyze End End Analyze->End Biosynthesis_Pathway Phe L-Phenylalanine PAA Phenylpyruvic Acid Phe->PAA PAOxime (Z)- and (E)-Phenylacetaldoxime PAA->PAOxime PANitrile Phenylacetonitrile PAOxime->PANitrile NEB This compound PANitrile->NEB NEVBenzenes (Z)- and (E)-(2-Nitroethenyl)benzenes PANitrile->NEVBenzenes

References

(2-Nitroethyl)benzene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Unique Floral Scent Component for Scientific and Drug Development Professionals

(2-Nitroethyl)benzene, a volatile organic compound with a distinct floral scent, has emerged as a significant component in the chemical ecology of various plant species. This technical guide provides a detailed overview of its chemical properties, natural occurrence, biosynthesis, and the analytical and synthetic methodologies relevant to its study. The information is tailored for researchers, scientists, and professionals in drug development interested in the multifaceted roles of this nitroaromatic compound.

Chemical and Physical Properties

This compound, also known as β-nitro-phenylethane, is an aromatic compound with the chemical formula C₈H₉NO₂. Its key chemical and physical properties are summarized in the table below, providing essential data for analytical and synthetic applications.

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
CAS Number 6125-24-2
Appearance Oily yellow liquid
Odor Almond-like
Boiling Point 260.5 °C at 760 mmHg
Melting Point 56-58 °C
Density 1.122 g/cm³ (at 25°C)
Flash Point 118.8 °C

Natural Occurrence and Quantitative Data

This compound has been identified as a significant volatile in the floral scent of several plant species. Notably, it is a major component in the fragrance of the Japanese loquat (Eriobotrya japonica). Its presence has also been documented in other species, highlighting its importance in floral bouquets. The table below presents available quantitative data on its abundance in various floral scents.

Plant SpeciesFamilyPercentage of Total Scent Composition
Eriobotrya japonica (Japanese Loquat)Rosaceae32.55%[1]
Stephanotis floribunda (Madagascar Jasmine)ApocynaceaePresent (exact percentage not specified)[2]
Cananga odorata (Ylang-ylang)AnnonaceaePresent (exact percentage not specified)

Further research is required to quantify the concentration of this compound in a wider range of plant species to fully understand its distribution and ecological significance.

Biosynthesis

The biosynthesis of this compound in plants has been elucidated, with L-phenylalanine serving as the primary precursor. The pathway involves a series of enzymatic conversions, as detailed in the diagram below.

G Biosynthetic Pathway of this compound L_Phenylalanine L-Phenylalanine Phenylacetaldoxime (E/Z)-Phenylacetaldoxime L_Phenylalanine->Phenylacetaldoxime CYP79D80 Intermediate Putative Intermediate (1-aci-nitro-2-phenylethane) Phenylacetaldoxime->Intermediate CYP94A90 (likely involved) Nitroethylbenzene This compound Intermediate->Nitroethylbenzene Spontaneous/Enzymatic

Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.

The initial step involves the conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime, a reaction catalyzed by the cytochrome P450 enzyme CYP79D80. Subsequent steps, likely involving another cytochrome P450 enzyme such as CYP94A90, are thought to proceed through a putative 1-aci-nitro-2-phenylethane intermediate to yield this compound.

Experimental Protocols

Analysis of this compound in Floral Volatiles by Headspace GC-MS

This protocol outlines a general procedure for the collection and analysis of this compound from floral headspace using gas chromatography-mass spectrometry (GC-MS).

1. Sample Collection (Dynamic Headspace Adsorption):

  • Enclose a flowering panicle in a clean, inert bag (e.g., polyacetate).

  • Draw air from the bag through a cartridge containing a suitable adsorbent (e.g., Porapak Q or Tenax TA) at a controlled flow rate for a defined period (e.g., 24 hours).

  • Simultaneously, draw air through a blank (empty) bag to serve as a control.

2. Sample Elution:

  • Elute the trapped volatiles from the adsorbent cartridge with a small volume of high-purity solvent (e.g., n-hexane or dichloromethane).

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
    • Injector Temperature: 250 °C.
    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Mass Range: Scan from m/z 40 to 400.
    • Ion Source Temperature: 230 °C.

4. Compound Identification and Quantification:

  • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantify the compound by creating a calibration curve using a series of standard solutions of known concentrations.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the nitration of ethylbenzene (B125841).

1. Preparation of the Nitrating Mixture:

  • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to an equimolar amount of concentrated nitric acid with continuous stirring. Maintain the temperature below 10 °C.

2. Nitration Reaction:

  • To the cooled nitrating mixture, add ethylbenzene dropwise with vigorous stirring, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

3. Work-up and Purification:

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate the this compound isomer.

Ecological Role and Signaling

The presence of this compound in floral scents suggests a significant role in plant-pollinator interactions. While direct studies on its specific effects on pollinator behavior are limited, nitrogen-containing compounds in floral bouquets are known to be important cues for certain pollinators.

G Ecological Context of this compound cluster_plant Plant (e.g., Eriobotrya japonica) cluster_environment Environment Plant Floral Tissue Scent This compound Emission Plant->Scent Biosynthesis Pollinator Pollinator (e.g., Moth) Scent->Pollinator Attraction/Guidance Cue Herbivore Herbivore Scent->Herbivore Potential Deterrent Pollinator->Plant Pollination

Caption: The potential ecological roles of this compound in plant interactions.

The emission of this compound by flowers likely serves as a chemical signal to attract specific pollinators, such as moths, which are known to be sensitive to a wide range of volatile organic compounds. Furthermore, the presence of a nitro group, which is relatively uncommon in natural products, may also confer a defensive role against herbivores or pathogens. The fungistatic properties of this compound lend support to this hypothesis.

Further research is needed to fully elucidate the specific signaling pathways within the plant that regulate the biosynthesis and emission of this compound in response to ecological cues, such as pollinator presence or herbivore attack. Understanding these relationships will provide a more complete picture of the functional significance of this unique floral scent component.

References

The Discovery and History of (2-Nitroethyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Nitroethyl)benzene, also known as 1-nitro-2-phenylethane, is a nitroaromatic compound with a rich history intertwined with the development of organic chemistry in the 19th century. Initially explored as a synthetic curiosity, it has since been identified as a significant natural product, playing roles in floral scents and exhibiting noteworthy biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, presenting key data, experimental protocols, and biological pathways for researchers in chemistry and drug development.

Historical Context and Discovery

The study of nitroaromatic compounds began in the 19th century, with their chemistry becoming a well-established part of organic chemistry in the 20th century. While a singular, definitive "discovery" of this compound is not prominently documented in early literature, its synthesis became conceptually feasible with the pioneering work on nitration reactions. The Victor Meyer reaction, first reported in 1872, provided a general method for the synthesis of nitroalkanes from alkyl iodides and silver nitrite, laying the groundwork for the preparation of compounds like this compound.

A significant milestone in the history of this compound was its identification as a major volatile component in the floral scent of the Japanese loquat (Eriotrobya japonica).[1] It has also been identified as a constituent of the essential oil of Aniba canelilla, a tree native to the Amazon rainforest.[2] These discoveries highlighted its presence in nature and spurred interest in its biosynthesis and ecological significance.

Physicochemical Properties

This compound is a colorless to pale yellow oil with a characteristic floral, spicy odor. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
Boiling Point 250.0 °C[2]
Melting Point -23.0 °C[2]
LogP 2.08[2]
CAS Number 6125-24-2[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common laboratory methods involve the reduction of β-nitrostyrene, which is synthesized via a Henry reaction, or the direct nitration of ethylbenzene, although the latter can produce a mixture of isomers.

Synthesis via Henry Reaction and Reduction

A prevalent and efficient method for the synthesis of this compound involves a two-step process: the Henry (nitroaldol) reaction to form β-nitrostyrene, followed by its reduction.

Step 1: Synthesis of β-Nitrostyrene (Henry Reaction)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. In this case, benzaldehyde (B42025) reacts with nitromethane (B149229).

Experimental Protocol: Synthesis of β-Nitrostyrene

  • Materials:

  • Procedure:

    • In a large, wide-mouthed bottle equipped with a mechanical stirrer and a thermometer, combine benzaldehyde (5 moles) and nitromethane (5 moles) in methanol (1000 mL).

    • Cool the mixture in a freezing mixture of ice and salt.

    • Prepare a solution of sodium hydroxide (5.25 moles) in an equal volume of water and cool it.

    • Slowly add the cold sodium hydroxide solution to the benzaldehyde/nitromethane mixture with vigorous stirring, maintaining the temperature between 10-15°C. A bulky white precipitate will form.

    • After the addition is complete, stir for an additional 15 minutes.

    • Add 3-3.5 L of ice water containing crushed ice to dissolve the pasty mass, forming a clear solution.

    • Slowly pour the alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL of concentrated HCl diluted with 1500 mL of water).

    • A pale yellow crystalline mass of β-nitrostyrene will precipitate.

    • Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.

    • Wash the solid with water until it is free from chlorides.

    • Purify the crude β-nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[3]

Step 2: Reduction of β-Nitrostyrene

The reduction of β-nitrostyrene to this compound can be accomplished using various reducing agents. Sodium borohydride (B1222165) is a commonly used reagent for this transformation.

Experimental Protocol: Reduction of β-Nitrostyrene

  • Materials:

  • Procedure:

    • Dissolve β-nitrostyrene (1 equivalent) in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude this compound.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Logical Workflow for Synthesis via Henry Reaction and Reduction

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction benzaldehyde Benzaldehyde henry_reaction Henry Reaction (Nitroaldol Condensation) benzaldehyde->henry_reaction nitromethane Nitromethane nitromethane->henry_reaction base Base (e.g., NaOH) base->henry_reaction Catalyst beta_nitrostyrene β-Nitrostyrene henry_reaction->beta_nitrostyrene reduction Reduction beta_nitrostyrene->reduction purification Purification (Recrystallization/ Chromatography) beta_nitrostyrene->purification reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->reduction nitroethylbenzene This compound reduction->nitroethylbenzene final_product Final Product: This compound nitroethylbenzene->final_product G l_phenylalanine L-Phenylalanine phenylacetaldoxime (E/Z)-Phenylacetaldoxime l_phenylalanine->phenylacetaldoxime intermediate Putative Intermediate: 1-aci-nitro-2-(phenyl)ethane phenylacetaldoxime->intermediate nitroethylbenzene This compound intermediate->nitroethylbenzene enzyme1 EjCYP79D80 enzyme1->l_phenylalanine enzyme2 EjCYP94A90 enzyme2->phenylacetaldoxime G cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane_disruption Cell Membrane Disruption nitroethylbenzene This compound inhibition Inhibition nitroethylbenzene->inhibition inhibition->lanosterol Proposed Target: Enzymes in pathway inhibition->membrane_disruption Leads to fungistatic_effect Fungistatic Effect membrane_disruption->fungistatic_effect

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of (2-Nitroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electrophilic aromatic substitution (EAS) reactions of (2-Nitroethyl)benzene. While direct experimental data for this specific substrate is limited in readily available literature, this document extrapolates from the well-established principles of EAS chemistry, using ethylbenzene (B125841) and nitrobenzene (B124822) as primary analogues. This guide covers the theoretical basis, predicted regioselectivity, and plausible experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions of this compound. All quantitative data presented are estimations based on analogous systems and should be considered as starting points for experimental design.

Introduction: The this compound Moiety

This compound is an aromatic compound featuring a benzene (B151609) ring substituted with a 2-nitroethyl group (-CH₂CH₂NO₂). The electronic properties of this substituent are a composite of the activating, ortho,para-directing alkyl chain and the deactivating, electron-withdrawing nitro group. Crucially, the ethyl spacer between the benzene ring and the nitro group insulates the ring from the strong resonance-withdrawing effect of the nitro group that is observed in nitrobenzene. However, the inductive effect of the nitro group will still influence the reactivity of the benzene ring, making it less nucleophilic than ethylbenzene.

Predicted Reactivity and Regioselectivity

The (2-nitroethyl) group is anticipated to be an ortho, para-director in electrophilic aromatic substitution reactions. This is because the ethyl group is an activating, ortho, para-director, and the insulating effect of the methylene (B1212753) bridge prevents the meta-directing resonance effect of the nitro group from influencing the aromatic ring directly. The primary electronic effect of the nitro group on the ring will be a deactivating inductive effect, which is expected to reduce the overall reaction rate compared to ethylbenzene.

Nitration of this compound

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The standard method for this transformation is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1][2][3]

Predicted Outcome

The nitration of this compound is expected to yield a mixture of 1-(2-nitroethyl)-2-nitrobenzene (ortho-isomer) and 1-(2-nitroethyl)-4-nitrobenzene (para-isomer), with a smaller amount of the 1-(2-nitroethyl)-3-nitrobenzene (meta-isomer).

Product NamePredicted Isomer DistributionPredicted Yield
1-(2-nitroethyl)-2-nitrobenzeneMajor (ortho)Moderate
1-(2-nitroethyl)-4-nitrobenzeneMajor (para)Moderate
1-(2-nitroethyl)-3-nitrobenzeneMinor (meta)Low
Experimental Protocol (Adapted from the nitration of benzene and ethylbenzene)[1][2][3][4][5]

Reagents:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (B109758)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10°C.

  • To this nitrating mixture, add 0.05 mol of this compound dropwise over 30 minutes, ensuring the reaction temperature does not exceed 25°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel to separate the isomers.

G General Mechanism for Electrophilic Nitration cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Benzene This compound SigmaComplex Arenium Ion Intermediate (Sigma Complex) Benzene->SigmaComplex + NO₂⁺ Product Nitro-(2-nitroethyl)benzene SigmaComplex->Product - H⁺ H+ H⁺

Caption: General mechanism for the electrophilic nitration of this compound.

Halogenation of this compound

Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to polarize the halogen molecule and generate a more potent electrophile.

Predicted Outcome

Similar to nitration, halogenation is expected to yield primarily the ortho- and para-isomers.

Product NamePredicted Isomer DistributionPredicted Yield
1-Bromo-2-(2-nitroethyl)benzeneMajor (ortho)Good
1-Bromo-4-(2-nitroethyl)benzeneMajor (para)Good
1-Chloro-2-(2-nitroethyl)benzeneMajor (ortho)Good
1-Chloro-4-(2-nitroethyl)benzeneMajor (para)Good
Experimental Protocol (Adapted from the bromination of ethylbenzene)

Reagents:

  • This compound

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄)

  • Aqueous sodium bisulfite solution

  • Anhydrous Calcium Chloride

Procedure:

  • In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a gas trap, place 0.05 mol of this compound and a catalytic amount of iron(III) bromide in 50 mL of carbon tetrachloride.

  • From the dropping funnel, add 0.055 mol of bromine dissolved in 10 mL of carbon tetrachloride dropwise at room temperature with stirring.

  • After the addition is complete, stir the mixture for 1-2 hours at room temperature, or until the bromine color has faded and HBr evolution has ceased.

  • Wash the reaction mixture with water, then with a 10% aqueous sodium bisulfite solution to remove unreacted bromine, and finally with water again.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • The product can be further purified by vacuum distillation or column chromatography.

G General Mechanism for Electrophilic Bromination cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Br2 Br₂ Electrophile Br⁺-FeBr₃⁻ Complex Br2->Electrophile + FeBr₃ FeBr3 FeBr₃ Benzene This compound SigmaComplex Arenium Ion Intermediate (Sigma Complex) Benzene->SigmaComplex + Br⁺ Product Bromo-(2-nitroethyl)benzene SigmaComplex->Product + FeBr₄⁻ H+ H⁺ FeBr4- FeBr₄⁻

Caption: General mechanism for the electrophilic bromination of this compound.

Sulfonation of this compound

Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved by reacting the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile in this reaction is sulfur trioxide (SO₃). A key feature of sulfonation is its reversibility.[4]

Predicted Outcome

The sulfonation of this compound is expected to yield the ortho- and para-sulfonic acid derivatives.

Product NamePredicted Isomer DistributionPredicted Yield
2-(2-Nitroethyl)benzenesulfonic acidMajor (ortho)Good
4-(2-Nitroethyl)benzenesulfonic acidMajor (para)Good
Experimental Protocol (Adapted from the sulfonation of benzene)

Reagents:

  • This compound

  • Fuming Sulfuric Acid (20% SO₃)

  • Saturated Sodium Chloride solution

Procedure:

  • In a round-bottom flask, carefully add 0.05 mol of this compound to 20 mL of fuming sulfuric acid at room temperature with stirring.

  • Heat the reaction mixture to 40-50°C and stir for 2-3 hours.

  • Cool the reaction mixture and carefully pour it into a beaker containing 100 mL of cold, saturated sodium chloride solution.

  • The sulfonic acid product will precipitate as its sodium salt.

  • Collect the precipitate by filtration and wash it with a cold, saturated sodium chloride solution.

  • The product can be recrystallized from water to afford the purified sodium salt of the sulfonic acid.

G General Mechanism for Electrophilic Sulfonation cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Benzene This compound SigmaComplex Arenium Ion Intermediate (Sigma Complex) Benzene->SigmaComplex + SO₃ SO3 SO₃ Product (2-Nitroethyl)benzenesulfonic acid SigmaComplex->Product - H⁺ H+ H⁺

Caption: General mechanism for the electrophilic sulfonation of this compound.

Friedel-Crafts Reactions of this compound

Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring and are categorized as alkylations and acylations.[5] These reactions typically employ a strong Lewis acid catalyst. A significant limitation of Friedel-Crafts reactions is their failure with strongly deactivated aromatic rings.[6][7]

Predicted Reactivity

The reactivity of this compound in Friedel-Crafts reactions is uncertain. While the ring is not as strongly deactivated as nitrobenzene, the inductive effect of the nitro group may be sufficient to inhibit the reaction under standard conditions. It is plausible that Friedel-Crafts reactions with this compound will be sluggish or may not proceed at all. If the reaction does occur, it is expected to yield ortho- and para-substituted products.

Reaction TypePredicted Reactivity
Friedel-Crafts AlkylationLikely very slow or no reaction
Friedel-Crafts AcylationLikely very slow or no reaction
Experimental Workflow for Investigating Friedel-Crafts Acylation

Given the predicted low reactivity, a robust experimental setup would be required to attempt a Friedel-Crafts acylation.

G Experimental Workflow for Friedel-Crafts Acylation Start Start Setup Reaction Setup: This compound, Acyl Chloride, AlCl₃ in inert solvent (e.g., CS₂) Start->Setup Reaction Stir at 0°C to room temperature Setup->Reaction Monitor Monitor reaction by TLC/GC-MS Reaction->Monitor Quench Quench with ice-water Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with dilute HCl, water, and brine Extract->Wash Dry Dry organic layer Wash->Dry Purify Purify by column chromatography Dry->Purify Analyze Characterize product(s) by NMR, IR, MS Purify->Analyze End End Analyze->End

Caption: A logical workflow for attempting the Friedel-Crafts acylation of this compound.

Conclusion

The electrophilic substitution reactions of this compound are predicted to be governed by the ortho, para-directing influence of the alkyl portion of the substituent, with a moderate deactivation of the ring due to the inductive effect of the nitro group. While specific experimental data is scarce, the established principles of electrophilic aromatic substitution provide a strong framework for predicting the outcomes and designing synthetic protocols. The information and procedures outlined in this guide serve as a valuable starting point for researchers and professionals in the field, with the understanding that optimization of reaction conditions will be necessary to achieve desired yields and regioselectivity.

References

A Technical Guide to the Reactivity of the Nitro Group in (2-Nitroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Nitroethyl)benzene is a versatile organic compound whose synthetic utility is largely dictated by the rich chemistry of its nitro functional group. The strong electron-withdrawing nature of the nitro group activates the molecule for a variety of transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, natural products, and other fine chemicals.[1][2] This guide provides an in-depth analysis of the primary reactive pathways of the nitro group in this compound, focusing on reductions, carbon-carbon bond-forming reactions, and conversions to carbonyls.

Electronic Properties and the Nitronate Anion

The reactivity of the aliphatic nitro group in this compound is dominated by two key features: its strong electron-withdrawing character and the acidity of the adjacent α-hydrogens.[2][3]

  • Inductive and Resonance Effects: The nitro group deactivates aromatic rings towards electrophilic substitution and reduces the electron density of the entire scaffold through both inductive and resonance effects.[2][4][5]

  • α-Hydrogen Acidity: This electron-withdrawing effect significantly increases the acidity of the hydrogens on the carbon atom directly bonded to the nitro group (the α-carbon).[3][6] The pKa of typical nitroalkanes is around 10-17, allowing for deprotonation by common bases to form a resonance-stabilized carbanion known as a nitronate.[3][7][8]

The formation of this nitronate intermediate is the gateway to several critical carbon-carbon bond-forming reactions.

Experimental Workflow for Nitroalkane Reduction cluster_main General Workflow: Nitroalkane to Amine Start This compound in Solvent Reaction Reduction (e.g., H₂/Pd-C or Fe/HCl) Start->Reaction Workup Work-up (Filtration / Basification) Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (Distillation / Chromatography) Drying->Purification Product 2-Phenylethylamine Purification->Product Henry Reaction Mechanism cluster_mech Henry Reaction Mechanism Nitroalkane 1. Deprotonation R-CH₂-NO₂ + Base Nitronate Nitronate Anion [R-CH-NO₂]⁻ Nitroalkane->Nitronate Attack 2. Nucleophilic Attack Nitronate->Attack + R'-CHO Alkoxide Alkoxide Intermediate Attack->Alkoxide Protonation 3. Protonation + H-Base⁺ Alkoxide->Protonation Product β-Nitro Alcohol Protonation->Product Michael Addition Mechanism cluster_mech Michael Addition Mechanism start_node Nitronate Anion [R-CH-NO₂]⁻ add 1. Conjugate Addition start_node->add acceptor Michael Acceptor (e.g., Enone) acceptor->add enolate Enolate Intermediate add->enolate protonate 2. Protonation enolate->protonate + H⁺ product_node Michael Adduct protonate->product_node Nef Reaction Mechanism cluster_mech Nef Reaction Mechanism Nitronate Nitronate Salt [R-CH=NO₂]⁻ Na⁺ Protonation1 1. Protonation (H⁺) Nitronate->Protonation1 NitronicAcid Nitronic Acid (aci-form) Protonation1->NitronicAcid Protonation2 2. Protonation (H⁺) NitronicAcid->Protonation2 Iminium N,N-bis(hydroxy)iminium Intermediate Protonation2->Iminium Hydrolysis 3. H₂O Attack Iminium->Hydrolysis Tetrahedral Tetrahedral Intermediate Hydrolysis->Tetrahedral Elimination 4. Elimination Tetrahedral->Elimination Product Aldehyde (R-CHO) + N₂O + H₂O Elimination->Product

References

(2-Nitroethyl)benzene safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of (2-Nitroethyl)benzene

Disclaimer: Information regarding this compound (CAS No. 6125-24-2), also known as Phenylnitroethane, is limited in readily available safety literature.[1] Consequently, this guide supplements available data with information from structurally similar and well-documented nitroaromatic compounds, primarily Nitrobenzene (B124822) (CAS No. 98-95-3), to provide a comprehensive safety overview. This information should be used as a reference, and users must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.[2]

This document provides a detailed guide on the safety precautions, handling procedures, and emergency responses related to this compound, designed for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling.[2] It is classified as harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and is harmful to aquatic life with long-lasting effects.[2][3] Personnel must be thoroughly familiar with its hazards before use.[3]

Table 1: GHS Hazard Classification Note: This classification is based on data for analogous compounds like Nitrobenzene and may not fully represent the specific hazards of this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[4]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[4]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5]
CarcinogenicityCategory 1B / 2H351: Suspected of causing cancer[4][6]
Reproductive ToxicityCategory 1B / 2H360F: May damage fertility[4][7]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (blood) through prolonged or repeated exposure[4][7]
Hazardous to the Aquatic Environment, Long-termCategory 3H412: Harmful to aquatic life with long lasting effects[4]

Signal Word: Danger [6][7]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.[3]

Table 2: Physical and Chemical Properties of this compound and Related Compounds

PropertyValueSource
This compound
Molecular FormulaC₈H₉NO₂[1]
Molecular Weight151.16 g/mol [1]
Purity≥98%[1]
Nitrobenzene (Analog)
AppearanceYellow to light brown oily liquid[3][8]
OdorAlmond-like[9]
Boiling Point210.8°C (411.4°F)[8]
Melting Point5.7°C (42.3°F)[8]
Flash Point87.78°C (190°F) (Closed Cup)[8]
Specific Gravity1.2 (Water = 1)[8]

Toxicological Information

Exposure to this compound and related nitroaromatic compounds can lead to significant health effects. The primary hazard associated with nitrobenzene is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like fatigue, dizziness, headache, and cyanosis (blue-colored skin).[10][11] Higher exposures can result in respiratory distress, collapse, and even death.[10]

Table 3: Summary of Toxicological Data (Primarily from Nitrobenzene studies)

EffectRoute of ExposureSpeciesFindings
Acute Effects Inhalation, Oral, DermalHumanCauses methemoglobinemia.[9] Symptoms may be delayed 1-4 hours and include headache, weakness, dizziness, and tachycardia.[11][12]
Chronic Effects InhalationHumanChronic exposure can damage the liver and affect blood cells, causing anemia.[9][10]
Carcinogenicity InhalationAnimalClassified by IARC as possibly carcinogenic to humans (Group 2B).[11] Shown to cause lung, thyroid, liver, and kidney cancers in animals.[10]
Reproductive Toxicity Inhalation, OralAnimalMay damage fertility and the testes.[7][9][10]
Organ Toxicity Inhalation, Oral, DermalAnimalToxic to blood, kidneys, lungs, and liver.[8] Studies in rats and mice showed damage to the brain, liver, spleen, and testes.[11]

Safe Handling and Personal Protective Equipment (PPE)

Safe handling requires strict adherence to established protocols to minimize exposure.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize the inhalation of vapors.[2][3][6]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[6][10][13]

Personal Handling
  • Avoid Contact: Take all necessary precautions to prevent contact with skin, eyes, and clothing. Do not breathe vapors or mists.[3][6]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[3] Wash hands thoroughly after handling.[3] Contaminated work clothes should be laundered separately before reuse.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent personal contact with the substance.[3]

Table 4: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecific EquipmentPurpose & Regulations
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.[3][6][10]To prevent eye contact from splashes or vapors. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6][14]
Skin Protection Chemical-resistant gloves (e.g., Viton, Butyl Rubber, Polyvinyl Alcohol).[10] A lab coat or chemical-resistant apron/clothing is required.[2][15]To avoid direct skin contact.[3]
Respiratory Protection Use in a chemical fume hood is the primary control. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][6][16] For high concentrations, a full-face supplied-air respirator may be necessary.[3][10]To prevent inhalation of vapors or mists.[3] A respiratory protection program that meets OSHA 1910.134 is required if respirators are used.[10][17]

Emergency Procedures

Immediate and appropriate action is critical in an emergency. In all cases of exposure, consult a physician and show them the Safety Data Sheet.[3]

First-Aid Measures

Caption: Emergency first aid workflow for this compound exposure.

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][16] Remove all contaminated clothing and shoes.[3] Seek medical advice if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][16] Remove contact lenses if present and easy to do.[3] Consult a physician immediately.[3]

  • Ingestion: Do NOT induce vomiting.[3][6] If the person is conscious, rinse their mouth with water.[3] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[3][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[8][18] Use water spray to cool fire-exposed containers.[10][18]

  • Specific Hazards: The substance is combustible.[8] Hazardous decomposition products include toxic gases like carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][8] Containers may explode when heated.[6]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][16]

Accidental Release Measures

A detailed protocol is necessary to manage spills safely and effectively.

SpillResponse

Caption: Protocol for responding to an accidental spill.

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area.[3] Remove all sources of ignition.[6][10]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Protect: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection, to avoid contact with the substance.[3]

  • Contain: Prevent the product from entering drains.[3][19] Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[3][10][20]

  • Collect: Carefully collect the absorbed material and place it into a suitable, closed, and clearly labeled container for disposal as hazardous waste.[3][6]

  • Decontaminate: Clean the spill area thoroughly.[3]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Container: Store in the original, tightly closed container.[3][6]

  • Location: Keep in a cool, dry, and well-ventilated area.[3][6] The storage area should be locked up or accessible only to authorized personnel.[19]

  • Ignition Sources: Store away from open flames, hot surfaces, and other sources of ignition.[3][6]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, reducing agents, acids, bases, and alkali metals.[2][3][6]

Disposal

All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3]

WasteDisposal

Caption: Decision-making process for hazardous waste disposal.

  • Protocol for Waste Disposal:

    • Containerization: Collect all waste, including contaminated absorbent materials, in a suitable, closed, and clearly labeled container.[2][3] The label must include the words "HAZARDOUS WASTE" and the full chemical name.[2]

    • Storage: Store the waste container in a designated, secure area away from incompatible materials pending disposal.[3]

    • Professional Disposal: Arrange for disposal through an authorized hazardous waste disposal company. Do not dispose of the material down the drain or into the environment.[3][18]

    • Empty Containers: To be rendered non-hazardous, containers must be triple-rinsed. The first rinse must be collected and disposed of as hazardous waste.[2]

References

Thermodynamic Properties of (2-Nitroethyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of (2-Nitroethyl)benzene. Due to a scarcity of direct experimental data for this specific compound, this document combines available physical property data with estimated thermodynamic values derived from established computational methods and data from structurally related compounds. Furthermore, it details the standard experimental protocols for determining these properties, offering a framework for future empirical studies.

Physicochemical and Estimated Thermodynamic Properties

The following tables summarize the known physical properties and estimated thermodynamic parameters for this compound. It is crucial to note that the thermodynamic data are largely estimations based on computational chemistry methods, which are widely used for predicting properties of nitro compounds.[1][2][3]

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉NO₂[4]
Molecular Weight 151.16 g/mol [5]
CAS Number 6125-24-2[4]
Melting Point Not Available[6]
Boiling Point Not Available[6]
Density Not Available[6]
Appearance Colorless liquid with an aromatic odorChemBK

Table 2: Estimated Thermodynamic Properties of this compound

Thermodynamic PropertyEstimated ValueMethod of Estimation / Reference
Standard Enthalpy of Formation (Gas, 298.15 K) Value RangeBased on computational methods for nitroaromatic compounds.[1][2]
Standard Enthalpy of Combustion (Liquid, 298.15 K) Value RangeCalculated from estimated enthalpy of formation.
Molar Heat Capacity at Constant Pressure (Liquid, 298.15 K) Value RangeEstimated from data of related benzene (B151609) derivatives.[7]
Standard Molar Entropy (Gas, 298.15 K) Value RangeEstimated using computational models.
Standard Gibbs Free Energy of Formation (Gas, 298.15 K) Value RangeCalculated from estimated enthalpy of formation and entropy.[8][9][10]
Vapor Pressure @ 25 °C (298.15 K) Value RangeEstimated based on boiling point and structural analogues.

Note: Specific numerical values are withheld as they are estimations. The purpose of this table is to highlight the key thermodynamic parameters of interest and the methodologies for their theoretical determination.

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental procedures for determining the key thermodynamic properties of liquid organic compounds like this compound.

Determination of Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of combustion, and subsequently the enthalpy of formation, can be determined using a bomb calorimeter.[11][12][13][14][15] The procedure involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment and measuring the heat released.

Experimental Workflow for Bomb Calorimetry

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimeter Setup cluster_combustion Combustion and Measurement cluster_analysis Data Analysis p1 Weigh Sample p2 Place in Crucible p1->p2 p3 Attach Fuse Wire p2->p3 b1 Place Crucible in Bomb p3->b1 b2 Seal Bomb b1->b2 b3 Pressurize with O₂ b2->b3 c1 Place Bomb in Water Bath b3->c1 c2 Equilibrate Temperature c1->c2 c3 Record Initial Temperature c2->c3 m1 Ignite Sample c3->m1 m2 Record Temperature Change m1->m2 m3 Record Final Temperature m2->m3 a1 Calculate Heat Released (q) m3->a1 a2 Determine ΔHc° a1->a2 a3 Calculate ΔHf° a2->a3

Caption: Workflow for determining the enthalpy of combustion.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of this compound into a crucible.[12]

    • For volatile liquids, encapsulation in a gelatin capsule of known heat of combustion may be necessary.

    • A fuse wire of known length and mass is attached to the electrodes of the bomb head, with the wire in contact with the sample.

  • Bomb Assembly and Pressurization:

    • The crucible containing the sample is placed inside the stainless-steel bomb.

    • The bomb is securely sealed.

    • The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.[11]

  • Calorimeter Setup:

    • The sealed bomb is submerged in a known mass of water in the calorimeter bucket.

    • The system is allowed to come to thermal equilibrium, and the initial temperature is recorded with high precision.

  • Combustion and Data Acquisition:

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

  • Data Analysis:

    • The heat capacity of the calorimeter (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

    • The total heat released by the combustion of the sample (q_total) is calculated using the formula: q_total = C_cal * ΔT, where ΔT is the corrected temperature change.

    • Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and atmosphere.

    • The standard enthalpy of combustion (ΔH_c°) is then calculated per mole of the sample.

    • The standard enthalpy of formation (ΔH_f°) is calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of CO₂, H₂O, and N₂.

Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy of phase transitions like melting.[16][17][18][19][20]

Experimental Workflow for DSC

G cluster_setup DSC Setup and Calibration cluster_measurement Measurement Cycle cluster_program Temperature Program cluster_analysis Data Analysis s1 Prepare Sample and Reference Pans s2 Calibrate with Standard (e.g., Sapphire) s1->s2 m1 Run Blank (Empty Pans) s2->m1 m2 Run Standard (Sapphire) m1->m2 m3 Run Sample m2->m3 t1 Equilibrate at Start Temperature m3->t1 t2 Ramp Temperature at Controlled Rate t1->t2 t3 Hold at End Temperature t2->t3 a1 Measure Heat Flow vs. Temperature t3->a1 a2 Calculate Heat Capacity (Cp) a1->a2 a3 Integrate Peak for Enthalpy of Fusion (ΔHfus) a1->a3

Caption: Workflow for DSC measurement of heat capacity.

Detailed Methodology:

  • Sample and Reference Preparation:

    • A small amount of this compound (typically 5-15 mg for organic liquids) is accurately weighed into an aluminum DSC pan.[16]

    • The pan is hermetically sealed to prevent volatilization.

    • An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration:

    • The DSC instrument is calibrated for temperature and heat flow using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

    • For heat capacity measurements, a baseline is established by running the temperature program with empty sample and reference pans.

    • A calibration run is performed with a standard material of known heat capacity, such as sapphire, over the desired temperature range.[17]

  • Measurement:

    • The sample and reference pans are placed in the DSC cell.

    • The cell is purged with an inert gas, such as nitrogen.

    • A temperature program is initiated, typically involving an initial isothermal period, followed by a linear heating ramp (e.g., 10-20 °C/min) through the temperature range of interest, and a final isothermal period.[16][18]

  • Data Analysis:

    • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The heat capacity (C_p) of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard, taking into account the masses of the sample and standard.

    • If a melting transition occurs, the enthalpy of fusion (ΔH_fus) is determined by integrating the area of the endothermic peak in the DSC thermogram.

Computational Approaches

In the absence of experimental data, computational chemistry provides valuable tools for estimating the thermodynamic properties of molecules.[1][2][3]

  • Ab initio and Density Functional Theory (DFT) Methods: These quantum mechanical methods can be used to calculate the electronic structure of this compound. From the calculated energies, thermodynamic properties such as the enthalpy of formation, heat capacity, and entropy can be derived.

  • Group Contribution Methods: These methods estimate thermodynamic properties by summing the contributions of the individual functional groups within the molecule. While generally less accurate than high-level quantum mechanical calculations, they provide a rapid means of estimation.

Conclusion

This technical guide has summarized the available physical properties of this compound and outlined the standard experimental and computational methodologies for determining its key thermodynamic properties. While direct experimental data for the thermodynamic parameters of this compound are currently limited, the protocols and theoretical approaches described herein provide a robust framework for researchers, scientists, and drug development professionals to either estimate these values or to conduct empirical studies to obtain them. Accurate thermodynamic data is essential for process design, safety analysis, and understanding the chemical behavior of this compound in various applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Indoles from (2-Nitroethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles via the reductive cyclization of (2-nitroethyl)benzene derivatives and related precursors. The primary focus is on the Leimgruber-Batcho indole (B1671886) synthesis, a versatile and widely used method.

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The development of efficient and robust methods for the synthesis of functionalized indoles is a cornerstone of medicinal chemistry and drug development. The Leimgruber-Batcho synthesis, introduced in 1971, offers a powerful and flexible approach to a wide variety of substituted indoles, starting from readily available ortho-nitrotoluenes.[1][2] This method proceeds through a key intermediate, a trans-β-dialkylamino-2-nitrostyrene, which is structurally related to a this compound derivative. Subsequent reductive cyclization of this intermediate furnishes the desired indole.[2] This methodology is highly valued for its generally high yields, mild reaction conditions for the cyclization step, and the ability to produce indoles that are unsubstituted at the 2- and 3-positions.[1]

Reaction Principle

The synthesis of substituted indoles from this compound derivatives, primarily through the Leimgruber-Batcho approach, involves two key transformations:

  • Formation of a β-Dialkylamino-2-nitrostyrene Intermediate: An ortho-substituted nitrotoluene is condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine (B122466), to form a β-dialkylamino-2-nitrostyrene.[2] This intermediate is a push-pull olefin, characterized by an electron-donating amino group conjugated with an electron-withdrawing nitro group, often resulting in intensely colored compounds.[2]

  • Reductive Cyclization: The nitro group of the intermediate is reduced to an amino group, which then undergoes an intramolecular cyclization onto the enamine double bond, followed by elimination of the dialkylamine to afford the aromatic indole ring.[2][3] A variety of reducing agents can be employed for this step, offering flexibility to accommodate various functional groups on the starting material.[1]

Data Presentation

The following tables summarize quantitative data for the synthesis of various substituted indoles using the Leimgruber-Batcho method and related reductive cyclizations.

Table 1: Synthesis of Substituted Indoles via Leimgruber-Batcho Synthesis

Starting Material (ortho-Nitrotoluene Derivative)Product (Substituted Indole)Enamine Formation ConditionsReduction MethodOverall Yield (%)Reference
2-NitrotolueneIndoleDMFDMA, DMF, refluxH₂, Pd/C, Benzene (B151609), 50 psi82[1]
4-Chloro-2-nitrotoluene (B43163)5-Chloroindole (B142107)DMFDMA, DMF, refluxH₂, Pd/C, Benzene, 50 psi85[1]
4-Methoxy-2-nitrotoluene5-MethoxyindoleDMFDMA, DMF, refluxH₂, Pd/C, Benzene, 50 psi75[1]
5-Bromo-2-nitrotoluene6-BromoindoleDMFDMA, Pyrrolidine, DMF, 125°CRaney Ni, N₂H₄·H₂O, THF/MeOH70[4]
5-Fluoro-2-nitrotoluene6-FluoroindoleDMFDMA, DMF, refluxH₂, Pd/CHigh[5]
3-Methyl-2-nitrotoluene4-MethylindoleDMFDMA, DMF, refluxH₂, Pd/C, Benzene, 50 psi65[1]
2,4-Dinitrotoluene5-NitroindoleDMFDMA, DMF, refluxFe, Acetic Acid40[1]
Methyl 2-methyl-3-nitrobenzoateMethyl indole-4-carboxylateDMFDMA, DMF, 130°CH₂, Pd/C, Benzene, 50 psi82[1]
Methyl 2-methyl-3-nitrobenzoateMethyl indole-4-carboxylateDMFDMA, DMF, 130°CTiCl₃, Methanol73[1]
2-Nitro-6-benzyloxytoluene7-BenzyloxyindoleDMFDMA, Pyrrolidine, DMF, 125°CRaney Ni, N₂H₄·H₂O, THF/MeOH68[1]

Table 2: One-Pot Synthesis of Substituted Indoles via Leimgruber-Batcho Reaction

Starting Material (ortho-Nitrotoluene Derivative)Product (Substituted Indole)Reaction ConditionsYield (%)Reference
2-NitrotolueneIndoleDMFDMA, Pyrrolidine, Raney Ni, N₂H₄·H₂O, Dioxane, 45°C85[6][7]
4-Chloro-2-nitrotoluene5-ChloroindoleDMFDMA, Pyrrolidine, Raney Ni, N₂H₄·H₂O, Dioxane, 45°C92[6][7]
4-Methoxy-2-nitrotoluene5-MethoxyindoleDMFDMA, Pyrrolidine, Raney Ni, N₂H₄·H₂O, Dioxane, 45°C88[6][7]
3-Chloro-2-nitrotoluene4-ChloroindoleDMFDMA, Pyrrolidine, Raney Ni, N₂H₄·H₂O, Dioxane, 45°C82[6][7]
5-Methyl-2-nitrotoluene6-MethylindoleDMFDMA, Pyrrolidine, Raney Ni, N₂H₄·H₂O, Dioxane, 45°C86[6][7]
2-Methyl-3-nitrotoluene7-MethylindoleDMFDMA, Pyrrolidine, Raney Ni, N₂H₄·H₂O, Dioxane, 45°C65[6][7]

Table 3: Synthesis of Indole from 1-(2-Bromoethyl)-2-nitrobenzene (B107829)

Reducing Agent/CatalystSolventTemperature (°C)Yield (%)Reference
Iron powderEthanol (B145695)/Acetic Acid (4:1)100Not specified[8]
SnCl₂·2H₂OEthanolRefluxNot specified[3]
H₂ (1 atm), Pd/CMethanolRoom TemperatureNot specified[8]
Fe(OAc)₂, 4,7-dimethoxyphenanthroline, PhSiH₃1,4-Dioxane80Not specified[9]

Experimental Protocols

Protocol 1: Two-Step Leimgruber-Batcho Synthesis of Methyl Indole-4-carboxylate

This protocol is adapted from the procedure described for the synthesis of methyl indole-4-carboxylate.[1]

Step 1: Synthesis of Methyl 2-(2-dimethylamino)vinyl-3-nitrobenzoate

  • To a solution of methyl 2-methyl-3-nitrobenzoate (0.05 mol) in 50 mL of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (0.15 mol).

  • Heat the reaction mixture at 130°C for 6 hours.

  • Remove the DMF and excess DMFDMA under reduced pressure.

  • The resulting dark red oily residue of methyl 2-(2-dimethylamino)vinyl-3-nitrobenzoate can be used in the next step without further purification. A yield of approximately 86% can be expected.[1]

Step 2: Reductive Cyclization to Methyl Indole-4-carboxylate

Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

  • Dissolve the crude enamine from Step 1 (0.028 mol) in 140 mL of dry benzene.

  • Add 1.4 g of 10% Palladium on Carbon (Pd/C) to the solution.

  • Place the mixture in a Parr apparatus and shake under a hydrogen atmosphere (50 psi) for 1.5 hours.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the benzene solution with 5% HCl and then with brine.

  • Dry the organic layer over magnesium sulfate (B86663) (MgSO₄) and concentrate under reduced pressure.

  • Purify the residue by chromatography on silica (B1680970) gel (25% ethyl acetate (B1210297) in hexanes) to afford methyl indole-4-carboxylate. An overall yield of 82% from the starting nitrotoluene can be achieved.[1]

Method B: Reduction with Raney Nickel and Hydrazine (B178648)

  • Dissolve the crude enamine from Step 1 in a mixture of tetrahydrofuran (B95107) (THF) and methanol.

  • Add Raney Nickel (approximately 5 g for a 20 mmol scale reaction) to the solution.

  • Heat the mixture to 50-60°C under a nitrogen atmosphere.

  • Add 85% hydrazine hydrate (B1144303) in several portions over a period of 2 hours.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and filter through Celite.

  • Concentrate the filtrate and purify the residue by chromatography on silica gel to obtain the desired indole.

Protocol 2: One-Pot Synthesis of 5-Chloroindole

This protocol is based on an improved, one-pot Leimgruber-Batcho synthesis.[6][7]

  • To a solution of 4-chloro-2-nitrotoluene (10 mmol) in 50 mL of dioxane, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (12 mmol) and pyrrolidine (50 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add Raney Nickel (200 mg) to the reaction mixture.

  • Heat the mixture to 45°C.

  • Add 85% hydrazine hydrate (100 mmol) dropwise over a period of 1 hour.

  • After the addition is complete, continue stirring at 45°C for an additional 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the catalyst.

  • Wash the catalyst with dichloromethane (B109758) or acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (dichloromethane/petroleum ether) to yield 5-chloroindole (yield up to 92%).[6]

Protocol 3: Synthesis of Indole from 1-(2-Bromoethyl)-2-nitrobenzene via Reductive Cyclization with Iron

This protocol is adapted from general procedures for the reductive cyclization of ortho-substituted nitroarenes.[8]

  • To a solution of 1-(2-bromoethyl)-2-nitrobenzene (1.0 eq) in a 4:1 (v/v) mixture of ethanol and acetic acid, add iron powder (4.0 eq).

  • Heat the reaction mixture to 100°C and stir vigorously for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Partition the oil between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure indole.

Mandatory Visualization

Leimgruber_Batcho_Pathway start Substituted (2-Nitrotoluene) intermediate trans-β-Dialkylamino- 2-nitrostyrene start->intermediate Condensation reagent1 DMFDMA (or other formamide acetal) Pyrrolidine (optional) amino_intermediate 2-Amino- β-dialkylaminostyrene intermediate->amino_intermediate Nitro Group Reduction reagent2 Reducing Agent (e.g., H₂/Pd-C, Ra-Ni/N₂H₄, Fe/AcOH) cyclized_intermediate Indoline Intermediate amino_intermediate->cyclized_intermediate Intramolecular Cyclization product Substituted Indole cyclized_intermediate->product Elimination of Dialkylamine

Caption: Leimgruber-Batcho indole synthesis pathway.

Experimental_Workflow cluster_0 Two-Step Leimgruber-Batcho Protocol cluster_1 One-Pot Leimgruber-Batcho Protocol start_ts Start: Mix o-Nitrotoluene, DMFDMA, and Solvent heat_ts Heat to Reflux (e.g., 130°C, 6h) start_ts->heat_ts evap_ts Evaporate Solvent to obtain crude enamine heat_ts->evap_ts dissolve_ts Dissolve Enamine in appropriate solvent evap_ts->dissolve_ts add_reductant_ts Add Reducing Agent (e.g., Pd/C and H₂) dissolve_ts->add_reductant_ts react_ts Perform Reduction/ Cyclization add_reductant_ts->react_ts workup_ts Workup: Filter, Wash, Dry, and Concentrate react_ts->workup_ts purify_ts Purify by Column Chromatography workup_ts->purify_ts product_ts Final Product: Substituted Indole purify_ts->product_ts start_op Start: Mix all reactants (o-Nitrotoluene, DMFDMA, Pyrrolidine, Solvent) add_catalyst_op Add Catalyst (e.g., Raney Ni) start_op->add_catalyst_op heat_op Heat to Reaction Temp (e.g., 45°C) add_catalyst_op->heat_op add_hydrazine_op Add Hydrazine Hydrate (dropwise) heat_op->add_hydrazine_op react_op Stir until completion add_hydrazine_op->react_op workup_op Workup: Filter, Evaporate react_op->workup_op purify_op Purify by Column Chromatography workup_op->purify_op product_op Final Product: Substituted Indole purify_op->product_op

Caption: Experimental workflows for indole synthesis.

References

(2-Nitroethyl)benzene: A Versatile Precursor in Medicinal Chemistry for CNS-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

(2-Nitroethyl)benzene has emerged as a pivotal precursor in the synthesis of a diverse array of bioactive molecules, primarily within the realm of medicinal chemistry. Its facile reduction to the 2-phenethylamine scaffold provides a foundational structure for numerous compounds targeting the central nervous system (CNS). This application note delves into the utility of this compound, providing detailed protocols for its conversion into key intermediates and subsequent derivatization. Furthermore, it presents a comprehensive overview of the structure-activity relationships (SAR) of resulting phenethylamine (B48288) derivatives at critical CNS targets, including serotonin, dopamine (B1211576), and adrenergic receptors, supported by quantitative bioactivity data.

Strategic Importance in Drug Discovery

The 2-phenethylamine core, readily accessible from this compound, is a privileged scaffold in neuroscience research and drug development. It is the backbone of endogenous neurotransmitters like dopamine, norepinephrine, and serotonin, as well as a vast number of synthetic psychoactive compounds and therapeutic agents. The synthetic versatility of the primary amine generated from the reduction of this compound allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and functional activity at various G-protein coupled receptors (GPCRs) and monoamine transporters.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Phenethylamine via Catalytic Hydrogenation

This protocol details the reduction of the nitro group in this compound to a primary amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is widely employed due to its high efficiency and relatively clean reaction profile.[1][2]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

  • 1N Hydrochloric acid (HCl)

  • Hydrogen (H₂) gas

  • Celite®

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • To this solution, add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).

  • Add aqueous 1N HCl (approximately 5 equivalents).

  • Seal the reaction vessel and purge the system with an inert gas, such as nitrogen, to remove oxygen.

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi or using a hydrogen balloon for atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours to overnight.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-phenethylamine hydrochloride salt.

  • For purification, the crude salt can be treated with dichloromethane to precipitate the product, which is then filtered and dried. Alternatively, for the free base, the aqueous layer after filtration can be neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent like dichloromethane. The combined organic layers are then dried over sodium sulfate and concentrated to yield 2-phenethylamine.

Protocol 2: Reduction of this compound to 2-Phenethylamine using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of this compound using the powerful reducing agent lithium aluminum hydride. This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous solution of sodium potassium tartrate

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Standard reflux apparatus under an inert atmosphere

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add LiAlH₄ (typically 3-4 equivalents) suspended in anhydrous THF under a nitrogen atmosphere.

  • Heat the suspension to reflux.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the refluxing LiAlH₄ suspension over a period of 1-2 hours.

  • Continue refluxing for an additional 2-3 hours after the addition is complete.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate to decompose the excess LiAlH₄ and the aluminum salts.

  • Extract the aqueous mixture with diethyl ether multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenethylamine.

  • The product can be further purified by distillation or by conversion to its hydrochloride salt.

Protocol 3: Synthesis of N-Benzyl-2-phenethylamine via Reductive Amination

This protocol outlines the synthesis of a secondary amine through the reductive amination of 2-phenethylamine with a benzaldehyde (B42025) derivative.

Materials:

Procedure:

  • To a suspension of 2-phenethylamine hydrochloride (1.0 mmol) and the desired benzaldehyde (1.1 eq) in ethanol (10 mL), add triethylamine (1.0 eq).

  • Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by TLC (typically 30 minutes to 3 hours).

  • Add sodium borohydride (2.0 mmol) in portions to the reaction mixture.

  • Stir for an additional 30 minutes.

  • Upon completion of the reaction, the N-benzylphenethylamine product can be precipitated as its hydrochloride salt by the addition of an ethereal HCl solution, followed by filtration and drying.

Quantitative Bioactivity Data

The following tables summarize the binding affinities (Ki) and functional activities (EC₅₀ and Eₘₐₓ) of various phenethylamine derivatives at key CNS receptors. This data is essential for understanding the structure-activity relationships and for guiding the design of new ligands with desired pharmacological profiles.

Compound Structure 5-HT₂A Ki (nM) 5-HT₂C Ki (nM) 5-HT₂A EC₅₀ (nM) 5-HT₂A Eₘₐₓ (%) Reference
2C-B 4-Bromo-2,5-dimethoxyphenethylamine4.910.38.1100[3]
2C-I 4-Iodo-2,5-dimethoxyphenethylamine3.17.94.5100[3]
25B-NBOMe 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine0.161.10.45100[3]
25I-NBOMe 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine0.040.50.074100[3]
25CN-NBOH 2-(4-Cyano-2,5-dimethoxyphenyl)-N-(2-hydroxybenzyl)ethan-1-amine1.3251.898[3]
Compound Structure Dopamine D₂ Ki (nM) Dopamine D₁ Ki (nM) Reference
N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamine 1.36450[4]
2-(3-Fluoro-4-hydroxyphenyl)ethylamine Selective for D₂Ineffective at D₁[5]
N,N-dipropyl-2-(3-fluoro-4-hydroxyphenyl)ethylamine Selective for D₂Ineffective at D₁[5]
2-(4-Chloro-3-hydroxyphenyl)ethylamine ~20 times more selective for D₂ than DopamineLess effective than Dopamine[6]
Compound Structure α₁-Adrenergic Receptor Activity β-Adrenergic Receptor Activity Reference
Phenethylamine AgonistWeak Agonist[7][[“]]
N-methylphenethylamine AgonistAgonist[[“]]
Epinephrine Potent AgonistPotent Agonist[[“]]
Isoproterenol Weak AgonistPotent Agonist[[“]]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the medicinal chemistry of phenethylamine derivatives.

G cluster_reduction Synthesis of 2-Phenethylamine cluster_derivatization Derivatization cluster_screening Pharmacological Screening precursor This compound intermediate 2-Phenethylamine precursor->intermediate Reduction (e.g., H₂/Pd-C or LiAlH₄) phenethylamine 2-Phenethylamine derivatives Phenethylamine Derivatives (e.g., N-Benzylphenethylamines) phenethylamine->derivatives N-Alkylation, Acylation, etc. compounds Phenethylamine Derivatives binding Binding Assays (Ki determination) compounds->binding functional Functional Assays (EC₅₀, Eₘₐₓ determination) compounds->functional data SAR Data binding->data functional->data G cluster_pathway 5-HT₂A Receptor Signaling ligand Phenethylamine Agonist receptor 5-HT₂A Receptor (GPCR) ligand->receptor gq Gαq/11 receptor->gq G-protein coupling beta_arrestin β-Arrestin receptor->beta_arrestin Biased Signaling plc PLCβ gq->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc erk ERK Activation beta_arrestin->erk G cluster_d1 D₁-like Receptor Signaling cluster_d2 D₂-like Receptor Signaling ligand_d1 Phenethylamine Agonist d1_receptor D₁/D₅ Receptor ligand_d1->d1_receptor gs Gαs/olf d1_receptor->gs ac_stim Adenylyl Cyclase (Stimulation) gs->ac_stim camp_inc ↑ cAMP ac_stim->camp_inc pka_stim PKA Activation camp_inc->pka_stim ligand_d2 Phenethylamine Agonist d2_receptor D₂/D₃/D₄ Receptor ligand_d2->d2_receptor gi Gαi/o d2_receptor->gi ac_inhib Adenylyl Cyclase (Inhibition) gi->ac_inhib camp_dec ↓ cAMP ac_inhib->camp_dec pka_inhib ↓ PKA Activation camp_dec->pka_inhib G cluster_alpha1 α₁-Adrenergic Signaling cluster_alpha2 α₂-Adrenergic Signaling cluster_beta β-Adrenergic Signaling ligand_a1 Phenethylamine Agonist a1_receptor α₁ Receptor ligand_a1->a1_receptor gq_a1 Gαq a1_receptor->gq_a1 plc_a1 PLC gq_a1->plc_a1 ip3_dag ↑ IP₃ & DAG plc_a1->ip3_dag ca_pkc ↑ Ca²⁺ & PKC ip3_dag->ca_pkc ligand_a2 Phenethylamine Agonist a2_receptor α₂ Receptor ligand_a2->a2_receptor gi_a2 Gαi a2_receptor->gi_a2 ac_inhib_a2 Adenylyl Cyclase (Inhibition) gi_a2->ac_inhib_a2 camp_dec_a2 ↓ cAMP ac_inhib_a2->camp_dec_a2 ligand_b Phenethylamine Agonist b_receptor β Receptor ligand_b->b_receptor gs_b Gαs b_receptor->gs_b ac_stim_b Adenylyl Cyclase (Stimulation) gs_b->ac_stim_b camp_inc_b ↑ cAMP ac_stim_b->camp_inc_b pka_stim_b PKA Activation camp_inc_b->pka_stim_b

References

Application Notes and Protocols: The Versatile Role of (2-Nitroethyl)benzene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Nitroethyl)benzene emerges as a valuable and versatile building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its strategic placement of a nitro group on the ethyl side chain allows for a range of chemical transformations, making it a key precursor for important heterocyclic scaffolds such as indoles, pyrroles, and potentially quinolines and carbazoles. The nitro group can act as a latent amino group, which, upon reduction, can participate in intramolecular cyclization reactions. Alternatively, elimination of the nitro group can lead to the formation of β-nitrostyrene, a highly reactive Michael acceptor for the construction of various heterocyclic systems.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic frameworks.

Synthesis of Indoles via Reductive Cyclization

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. A common strategy for indole synthesis involves the reductive cyclization of ortho-substituted nitroaromatics. While direct cyclization of this compound to indole is not widely reported, a closely related and well-documented method utilizes its bromo-derivative, 1-(2-bromoethyl)-2-nitrobenzene (B107829). This approach highlights the potential of the 2-nitroethylphenyl moiety in indole synthesis.

The reaction proceeds through a two-step sequence in a single pot: the reduction of the nitro group to an amine, followed by an intramolecular nucleophilic substitution to form the indole ring.

Reaction Pathway: Reductive Cyclization to Indole

G A This compound Derivative B Reduction of Nitro Group (e.g., Fe/AcOH, H₂/Pd-C) A->B C Aniline (B41778) Intermediate B->C D Intramolecular Nucleophilic Cyclization C->D E Indole D->E

Caption: General workflow for the synthesis of indoles from this compound derivatives.

Experimental Protocols

Protocol 1.1: Synthesis of Indole from 1-(2-Bromoethyl)-2-nitrobenzene using Fe/AcOH [1]

Materials:

Procedure:

  • To a solution of 1-(2-bromoethyl)-2-nitrobenzene (1.0 eq) in a 4:1 mixture of ethanol and acetic acid, add iron powder (4.0 eq).

  • Heat the reaction mixture to 100 °C and stir vigorously for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite to remove iron salts, and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain a thick oil.

  • Partition the resulting oil between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure indole.

Protocol 1.2: Catalytic Hydrogenation for Indole Synthesis [1]

Materials:

  • 1-(2-Bromoethyl)-2-nitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon)

Procedure:

  • Dissolve 1-(2-bromoethyl)-2-nitrobenzene (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude indole, which can be further purified by column chromatography.

Quantitative Data
Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
1-(2-Bromoethyl)-2-nitrobenzeneFe, AcOH/EtOH1002Not specified[1]
1-(2-Bromoethyl)-2-nitrobenzeneH₂, Pd/C, EtOHRoom Temp.Not specifiedHigh yields reported[1]

Synthesis of Pyrroles via β-Nitrostyrene Intermediate

A highly effective strategy for the synthesis of polysubstituted pyrroles from this compound involves a two-step sequence. The first step is the elimination of the nitro group to form β-nitrostyrene. This is followed by a multicomponent reaction, where the β-nitrostyrene acts as a Michael acceptor.

Reaction Pathway: From this compound to Pyrroles

G A This compound B Base-mediated Elimination A->B C β-Nitrostyrene B->C D Multicomponent Reaction (e.g., with β-dicarbonyl compound and amine) C->D E Polysubstituted Pyrrole D->E

Caption: Two-step synthesis of pyrroles from this compound.

Experimental Protocols

Protocol 2.1: Synthesis of β-Nitrostyrene from Benzaldehyde (B42025) and Nitromethane (B149229) (Henry Reaction) [2]

Note: This protocol describes the synthesis of the key intermediate, β-nitrostyrene, which can be conceptually formed from this compound via elimination.

Materials:

Procedure:

  • To a solution of ammonium acetate (2.4 eq) in acetic acid, add nitromethane (6.9 eq) followed by benzaldehyde (1 eq).

  • Reflux the mixture for six hours at 100 °C.

  • After cooling to room temperature, stir the mixture overnight.

  • Pour the resulting solution into ice water and extract the product.

Protocol 2.2: One-Pot Multicomponent Synthesis of Polysubstituted Pyrroles [3]

Materials:

  • β-Nitrostyrene

  • Aniline derivative

  • β-Diketone or β-Ketoester

  • Catalyst (e.g., Fe₃O₄@SiO₂-CPTMS-guanidine-SO₃H)

Procedure:

  • In a reaction vessel, combine the aniline derivative, β-diketone or β-ketoester, and β-nitrostyrene.

  • Add a catalytic amount of a suitable catalyst.

  • The reaction is often carried out under solvent-free conditions or in a suitable solvent.

  • Stir the mixture at a specified temperature for the required time, monitoring the reaction by TLC.

  • Upon completion, the product can be isolated and purified by standard techniques such as column chromatography.

Quantitative Data

The yields for the multicomponent synthesis of pyrroles from β-nitrostyrene are generally reported to be good to excellent, often exceeding 80%, depending on the specific substrates and catalyst used.[3]

Reactant 1Reactant 2Reactant 3CatalystYield (%)Reference
β-NitrostyreneAnilineEthyl acetoacetateFe₃O₄@SiO₂-guanidine-SO₃HHigh[3]
β-NitrostyreneVarious amines1,3-Dicarbonyl compoundsVariousGood to Excellent[3]

Synthesis of Quinolines and Carbazoles: Potential Pathways

Quinoline Synthesis

The Skraup synthesis is a classic method for preparing quinolines, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, often nitrobenzene (B124822) itself.[4] It is conceivable that a derivative of this compound could be used in a modified Skraup-type reaction, although specific examples are not documented.

Carbazole (B46965) Synthesis

Recent methods have demonstrated the synthesis of carbazoles from nitroarenes and Grignard reagents through a one-pot intermolecular thermal C-N bond coupling followed by a photoinduced aza-6π electrocyclization reaction. This suggests a potential pathway where this compound could serve as the nitroarene component.

Illustrative Reaction Scheme: Carbazole Synthesis from a Nitroarene

G A Nitroarene (this compound) C Thermal C-N Coupling A->C B Grignard Reagent B->C D Diarylamine Intermediate C->D E Photoinduced aza-6π Electrocyclization D->E F Carbazole E->F

Caption: A potential pathway for carbazole synthesis from a nitroarene.

Further research is required to develop specific protocols and optimize reaction conditions for the direct synthesis of quinolines and carbazoles from this compound.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions and substrates. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Notes: Protocol for the Reduction of (2-Nitroethyl)benzene to 2-Phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reduction of the aliphatic nitro group in (2-Nitroethyl)benzene is a key chemical transformation for the synthesis of 2-Phenylethylamine, a valuable building block in the development of various pharmaceuticals and biologically active compounds. Achieving high yield and purity requires the selection of an appropriate reduction method and careful optimization of reaction parameters. This document provides detailed protocols for several common and effective methods for this conversion, including catalytic hydrogenation, metal hydride reduction, and metal-acid reduction.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes various methods for the reduction of this compound. The quantitative data presented are based on typical conditions reported for the reduction of aliphatic nitro compounds and may require optimization for specific laboratory settings.

MethodReductant / CatalystSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations
Catalytic Hydrogenation H₂ gas (1-5 bar) / 10% Pd/C (1-5 mol%)Ethanol (B145695), Methanol25 - 602 - 12>90Highly efficient and clean. Requires specialized hydrogenation equipment. Potential for side reactions on other reducible functional groups.[1][2]
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether, THF0 to 35 (reflux)1 - 480 - 95Powerful reductant for aliphatic nitro groups.[1] Highly reactive with protic solvents; requires stringent anhydrous conditions and careful work-up.
Metal-Acid Reduction Iron (Fe) powder / Hydrochloric Acid (HCl)Ethanol, Water, Acetic Acid80 - 1002 - 665 - 85Cost-effective and robust (Béchamp reduction conditions).[3][4] Generates significant inorganic waste.
Borohydride System Sodium Borohydride (NaBH₄) / NiCl₂·6H₂O (catalytic)Methanol, Water250.5 - 285 - 95Milder than LiAlH₄, more tolerant of functional groups. NaBH₄ alone is ineffective for nitro groups.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile.[1][2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen (H₂) gas cylinder

  • Nitrogen (N₂) gas for inerting

  • Celite® for filtration

  • High-pressure reaction vessel (autoclave or Parr hydrogenator)

Procedure:

  • Reactor Setup: To a high-pressure autoclave, add this compound (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to achieve a substrate concentration of 0.1-1.0 M.

  • Inerting: Seal the reaction vessel and purge the system with nitrogen gas three to five times to remove any residual oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-5 bar). For atmospheric pressure, a hydrogen-filled balloon can be used.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25-60°C). Monitor the reaction progress by observing the drop in hydrogen pressure or by analytical techniques like TLC or GC.

  • Work-up: Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-Phenylethylamine. The product can be further purified by distillation under reduced pressure or chromatography if necessary.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent highly effective for converting aliphatic nitro compounds to amines.[1] This procedure demands strict anhydrous conditions.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄) powder or THF solution

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (B78521) (NaOH), aqueous solution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Substrate Addition: Cool the suspension to 0°C using an ice bath. Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours. Gentle refluxing may be required to drive the reaction to completion (monitor by TLC).

  • Quenching (Caution: Exothermic): Cool the reaction mixture back to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. Subsequently, add a 15% aqueous NaOH solution, followed by more water until a granular precipitate of aluminum salts forms.

  • Filtration: Filter the mixture to remove the inorganic salts. Wash the salts thoroughly with the solvent (diethyl ether or THF).

  • Extraction & Isolation: Combine the filtrate and washes. The product can be extracted from the organic phase. If the product is in the aqueous phase, adjust the pH. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Phenylethylamine.

  • Purification: Purify the product by vacuum distillation.

Protocol 3: Reduction with Iron in Acidic Medium (Fe/HCl)

This classic method is cost-effective and suitable for large-scale synthesis.[4][6]

Materials:

  • This compound

  • Iron (Fe) powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Ethanol

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) or Dichloromethane for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and ethanol.

  • Reagent Addition: Add iron powder (3-5 eq) to the solution. With stirring, slowly add concentrated HCl or glacial acetic acid. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (80-100°C) with vigorous stirring for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove excess iron and iron salts.

  • Neutralization: Concentrate the filtrate to remove ethanol. Dilute the residue with water and basify to a pH of 8-10 with a concentrated NaOH or NaHCO₃ solution to precipitate iron hydroxides and deprotonate the amine salt.

  • Extraction: Extract the aqueous mixture several times with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the 2-Phenylethylamine via vacuum distillation.

Visualizations

Reaction Scheme

Workflow setup Reaction Setup (Substrate, Solvent, Reagents) reaction Reaction (Heating/Stirring, Monitor Progress) setup->reaction 1. Synthesis workup Aqueous Work-up (Quenching/Neutralization) reaction->workup 2. Quench/Neutralize extraction Extraction (Separate Organic/Aqueous Layers) workup->extraction 3. Isolate Crude purification Purification (Distillation/Chromatography) extraction->purification 4. Purify product Isolated Product (2-Phenylethylamine) purification->product 5. Final Product

References

Application of (2-Nitroethyl)benzene in Fragrance Formulation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(2-Nitroethyl)benzene , a naturally occurring volatile organic compound, has garnered interest in the fragrance industry for its distinct and pleasant floral scent.[1] Notably, it is a major component of the floral fragrance of the Japanese loquat (Eriobotrya japonica).[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in fragrance formulations.

Physicochemical and Olfactory Properties

A comprehensive understanding of the physicochemical and olfactory properties of this compound is fundamental for its effective application in fragrance formulations.

PropertyValueReference
Chemical Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [2]
Appearance Yellowish white cotton-like filaments[3]
Odor Profile Pleasant floral scent[1]
Boiling Point 260.5 °C at 760 mmHg[4]
Melting Point 160-170 °C (ignites)[3]
Vapor Pressure Estimated to be low; nitro-aromatic compounds generally have low vapor pressures, suggesting they partition into the condensed state.[5]
Solubility Soluble in organic solvents such as ethanol (B145695) and ether.[3]

Synthesis and Purification Protocols

The synthesis of high-purity this compound is critical for its use in perfumery to avoid any off-notes from impurities. While aromatic nitration of ethylbenzene (B125841) is common, achieving side-chain nitration to obtain this compound requires specific conditions.

Synthesis via Side-Chain Nitration of Ethylbenzene (Adapted Protocol)

This protocol is adapted from general nitration procedures and aims to favor side-chain nitration.

Objective: To synthesize this compound through the nitration of the ethyl side chain of ethylbenzene.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (69-71%)

  • Silica (B1680970) Gel

  • Dichloromethane (B109758)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, add 1 mmol of ethylbenzene to 500 mg of silica gel.[6]

  • Addition of Nitrating Agent: Slowly add an excess of 69% aqueous nitric acid to the mixture with vigorous stirring at room temperature.[6]

  • Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, filter the mixture to remove the silica gel. Transfer the filtrate to a separatory funnel.

  • Extraction: Extract the product with dichloromethane. Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.[7]

Purification of this compound

Objective: To purify the synthesized this compound to fragrance-grade quality.

Materials:

  • Crude this compound

  • Fuller's Earth

  • Activated Aluminum Oxide

  • Suitable solvent (e.g., ethanol)

  • Glass chromatography column

  • Glass wool

  • Filter paper

Procedure:

  • Adsorbent Treatment: Prepare a filtration column by placing glass wool at the bottom, followed by a layer of filter paper. Fill the column with a mixture of Fuller's earth and activated aluminum oxide.[8]

  • Filtration: Dissolve the crude this compound in a minimal amount of a suitable solvent and pass it through the prepared column. The rate of filtration should be controlled to ensure efficient removal of impurities.[8]

  • Solvent Removal: Collect the eluent and remove the solvent under reduced pressure to obtain the purified this compound.

  • Analysis: Analyze the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the absence of impurities that could affect the odor profile.

Application in Fragrance Formulation

This compound can be incorporated into various fragrance formulations to impart a floral character.

Olfactory Evaluation Protocol

A sensory panel is essential to characterize the odor profile of this compound and its performance in a fragrance blend.

Objective: To evaluate the olfactory characteristics of this compound.

Procedure:

  • Panel Selection: Assemble a panel of at least 20 untrained individuals.[9]

  • Sample Preparation: Prepare solutions of purified this compound in a suitable solvent (e.g., ethanol) at different concentrations.

  • Sensory Evaluation: Present the samples to the panelists on smelling strips. Ask them to evaluate the odor intensity and liking on a structured scale (e.g., a 9-point hedonic scale).[10][11]

  • Data Analysis: Analyze the sensory data to determine the odor profile and acceptability of this compound.

Stability Testing in a Model Cosmetic Emulsion

Objective: To assess the stability of this compound in a cosmetic emulsion.

Procedure:

  • Formulation: Prepare a standard oil-in-water (o/w) cosmetic emulsion. Incorporate this compound at a typical fragrance concentration (e.g., 0.1-1.0%).

  • Accelerated Stability Testing: Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) and under UV light for a period of 1 to 3 months.

  • Evaluation: At regular intervals, evaluate the samples for changes in color, odor, pH, and emulsion stability (creaming, coalescence).[12] Analyze the concentration of this compound using GC-MS to determine its degradation over time.

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification S1 Reaction Setup: Ethylbenzene + Silica Gel S2 Addition of Nitrating Agent: Nitric Acid S1->S2 S3 Reaction Monitoring: TLC S2->S3 S4 Work-up & Isolation: Filtration & Extraction S3->S4 S5 Drying & Solvent Removal S4->S5 P1 Adsorbent Treatment: Fuller's Earth & Alumina S5->P1 Crude Product P2 Filtration P1->P2 P3 Solvent Removal P2->P3 P4 Purity Analysis: GC-MS P3->P4 Fragrance Fragrance P4->Fragrance Fragrance Grade This compound G Odorant This compound Receptor Olfactory Receptor (GPCR) Odorant->Receptor Binds G_Protein G-protein (Golf) Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization (Neuronal Signal) Ion_Channel->Depolarization Causes

References

Application Notes and Protocols for (2-Nitroethyl)benzene as a Natural Fungicide in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Nitroethyl)benzene, a naturally occurring nitroaromatic compound found in the essential oils of various plants, has demonstrated notable fungistatic properties. Its mechanism of action is believed to involve the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal survival. Specifically, it is suggested to target the 14α-demethylase enzyme. These characteristics indicate its potential as a natural fungicide for agricultural applications. This document provides a comprehensive overview of this compound, including its fungicidal activity, mechanism of action, and detailed protocols for its evaluation. While specific data on its efficacy against a broad range of phytopathogens and established agricultural application rates are currently limited, this guide serves as a foundational resource for researchers to explore its potential in crop protection.

Introduction

This compound, also known as 1-nitro-2-phenylethane, is a volatile organic compound identified as a major component in the floral scent of plants such as the Japanese loquat (Eriobotrya japonica) and is a primary constituent of the essential oil of Aniba canelilla.[1] Its presence in the plant kingdom, coupled with observed antifungal activity, has spurred interest in its potential use as a natural and biodegradable alternative to synthetic fungicides in agriculture. The exploration of naturally derived fungicidal compounds is a burgeoning field, driven by the need for sustainable pest management strategies that minimize environmental impact and address the development of resistance to conventional fungicides.

Fungicidal Activity

The fungistatic properties of this compound have been attributed to its ability to inhibit fungal growth. While comprehensive data against a wide array of agricultural pathogens is still emerging, preliminary studies on related organisms and the essential oil rich in this compound indicate a broad-spectrum potential.

Table 1: Summary of Antifungal Activity of this compound and Related Essential Oil

OrganismTest SubstanceMetricValue (µg/mL)Reference
Trichophyton rubrum1-Nitro-2-phenylethaneMIC< 256[2][3]
Trichophyton mentagrophytes1-Nitro-2-phenylethaneMIC< 256[2][3]
Microsporum canis1-Nitro-2-phenylethaneMIC< 256[2][3]
Candida albicansAniba canelilla Essential OilMIC~170[4]
Candida parapsilosisAniba canelilla Essential OilMIC~360[4]
Candida tropicalisAniba canelilla Essential OilMIC~720[4]
Aspergillus fumigatusAniba canelilla Essential OilMIC~1500[4]

Note: The majority of currently available data is on human pathogens (dermatophytes and yeasts). Further research is critically needed to establish the Minimum Inhibitory Concentration (MIC) and Effective Concentration (EC50) values of this compound against key plant pathogenic fungi such as Botrytis cinerea, Fusarium oxysporum, and Alternaria solani.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary proposed mechanism of antifungal action for this compound is the inhibition of the ergosterol biosynthesis pathway, a vital process for maintaining the integrity and function of fungal cell membranes. Ergosterol is the fungal equivalent of cholesterol in animals.

This compound is believed to target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to an accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane. This disruption increases membrane permeability, leading to leakage of essential cellular components and inhibition of fungal growth.

G acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol demethylase 14α-demethylase (CYP51) lanosterol->demethylase ergosterol_precursors Ergosterol Precursors demethylase->ergosterol_precursors ergosterol Ergosterol ergosterol_precursors->ergosterol cell_membrane Fungal Cell Membrane (Integrity and Function) ergosterol->cell_membrane nitroethylbenzene This compound nitroethylbenzene->demethylase Inhibition

Caption: Ergosterol Biosynthesis Inhibition by this compound.

Experimental Protocols

The following protocols provide standardized methods for evaluating the antifungal activity and mechanism of action of this compound against plant pathogenic fungi.

In Vitro Antifungal Susceptibility Testing

This protocol is adapted from established broth microdilution methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target plant pathogenic fungus.

Materials:

  • This compound

  • Target fungal isolates (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile water

Procedure:

  • Fungal Inoculum Preparation:

    • Grow the fungal isolate on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ to 5 x 10⁵ spores/mL using a hemocytometer.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in PDB in the wells of a 96-well plate to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the fungal spore suspension to each well, ensuring a final volume of 200 µL.

    • Include a positive control (fungal inoculum in PDB without the test compound) and a negative control (PDB only).

    • Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) for 48-72 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which no visible fungal growth is observed.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis fungal_culture 1. Fungal Culture (on PDA) spore_suspension 2. Prepare Spore Suspension fungal_culture->spore_suspension inoculation 5. Inoculate with Fungal Spores spore_suspension->inoculation stock_solution 3. Prepare this compound Stock Solution serial_dilution 4. Serial Dilution in 96-well plate stock_solution->serial_dilution serial_dilution->inoculation incubation 6. Incubate (48-72h) inoculation->incubation mic_determination 7. Determine MIC (Visual/Spectrophotometric) incubation->mic_determination

References

Application Notes and Protocols for the Synthesis of (2-Nitroethyl)benzene via Nitration of Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Nitroethyl)benzene is a valuable chemical intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1][2] Its production is primarily achieved through the electrophilic aromatic substitution reaction known as nitration of ethylbenzene (B125841).[3] This process involves the introduction of a nitro group (–NO₂) onto the aromatic ring. The ethyl group on the benzene (B151609) ring is an activating, ortho-, para-director, meaning it preferentially directs the incoming nitro group to the positions adjacent (ortho) and opposite (para) to itself.[3][4] Consequently, the nitration of ethylbenzene yields a mixture of isomers, predominantly 2-nitroethylbenzene and 4-nitroethylbenzene.[5]

This document provides detailed experimental protocols for the synthesis of this compound, a summary of quantitative data from various methods, and safety considerations for the procedure.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of ethylbenzene follows a well-established three-step electrophilic aromatic substitution mechanism:

  • Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid.[3][6]

  • Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring attacks the highly electrophilic nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation: A weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitroethylbenzene product.[3]

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Attack & Deprotonation HNO3 HNO₃ H2SO4 H₂SO₄ H2ONO2 H₂O⁺–NO₂ H2SO4->H2ONO2 + HNO₃ HSO4 HSO₄⁻ NO2_ion NO₂⁺ (Nitronium Ion) H2ONO2->NO2_ion - H₂O H2O H₂O Ethylbenzene Ethylbenzene SigmaComplex Sigma Complex (Arenium Ion) Ethylbenzene->SigmaComplex + NO₂⁺ Products o/p-Nitroethylbenzene SigmaComplex->Products + HSO₄⁻ - H₂SO₄ HSO4_2 HSO₄⁻ H2SO4_2 H₂SO₄

Caption: Mechanism of electrophilic aromatic substitution for ethylbenzene nitration.

Quantitative Data Summary

The choice of nitrating agent and reaction conditions significantly influences the reaction's outcome, particularly the isomer distribution and yield. Below is a summary of various methods.

MethodReagents & Molar RatiosTemperatureReaction TimeIsomer Distribution (ortho:para)YieldReference(s)
Mixed Acid Ethylbenzene, Conc. HNO₃, Conc. H₂SO₄30-50°C30-60 minutesMajor products are ortho and paraHigh[4]
Mixed Acid (Temp. Control) Ethylbenzene (0.34 mol), Conc. HNO₃ (0.35 mol), Conc. H₂SO₄ (0.35 mol)< 10°C2-3 hoursNot specifiedNot specified[7]
Nitric Acid / Acetic Anhydride Ethylbenzene (10 mmol), Acetic Anhydride (53 mmol), Conc. HNO₃ (47 mmol)0°C to RTOvernightNot specifiedNot specified[5]
Silica (B1680970) Gel-Mediated Ethylbenzene (1 mmol), 69% HNO₃ (excess), Silica Gel (500 mg)Room TemperatureVaries (TLC monitored)Not specifiedAlmost quantitative[4][5][8]

Experimental Protocols

Safety Precaution: The nitration of aromatic compounds is a highly exothermic reaction that can lead to a runaway reaction if not properly controlled.[9][10] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety goggles, acid-resistant gloves) must be worn. Concentrated nitric and sulfuric acids are extremely corrosive.

This is the most common and established method for nitrating ethylbenzene.[4][7]

Materials and Reagents:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)[4]

  • Concentrated Sulfuric Acid (~98%)[4]

  • Ice

  • Deionized water

  • 5% Sodium Bicarbonate (NaHCO₃) solution[7]

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Calcium Chloride (CaCl₂)[4][7]

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

Procedure:

  • Prepare Nitrating Mixture: In a round-bottom flask submerged in an ice-water bath, add 25 mL of concentrated sulfuric acid.[4] While stirring vigorously, slowly add 20 mL of concentrated nitric acid using a dropping funnel.[4] Ensure the temperature of the mixture is maintained below 10°C during this addition.[3][9]

  • Nitration Reaction: While maintaining the low temperature of the mixed acid, add 20 mL of ethylbenzene dropwise from the dropping funnel over 30-60 minutes with continuous, vigorous stirring.[3] The reaction temperature should be carefully monitored and controlled, not exceeding 40°C, to minimize the formation of dinitrated byproducts.[3][4]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for an additional 30-60 minutes to ensure the reaction goes to completion.[3]

  • Quenching: Slowly pour the reaction mixture over a large volume of crushed ice (e.g., 200 g) in a beaker with stirring.[3][7] This will quench the reaction and cause the crude product, a yellowish oily layer, to separate.[3]

  • Separation and Neutralization: Transfer the mixture to a separatory funnel. Allow the layers to separate completely and drain off the lower aqueous layer.[1][3]

  • Wash the organic layer sequentially with:

    • 100 mL of cold water[7]

    • 100 mL of 5% sodium bicarbonate solution (add slowly and vent frequently to release CO₂ gas) to neutralize any remaining acid.[3][7]

    • 100 mL of brine to aid in breaking any emulsions.[3]

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or calcium chloride to remove residual water.[4] Swirl the flask and let it stand until the liquid is clear.

  • Solvent Removal: Filter the dried liquid to remove the drying agent. If any solvent was used for extraction, remove it under reduced pressure using a rotary evaporator.[3] The resulting product is a mixture of nitroethylbenzene isomers.

This protocol offers a "greener" alternative that avoids the use of strong acid catalysts like H₂SO₄.[4][8]

Materials and Reagents:

  • Ethylbenzene (1 mmol)

  • 69% Nitric Acid

  • Silica Gel (500 mg)[4]

  • Dichloromethane (for extraction)

  • Magnetic stirrer and stir bar

  • Vial or small flask

Procedure:

  • Reaction Setup: In a vial, combine 1 mmol of ethylbenzene and 500 mg of silica gel.[4]

  • Addition of Nitric Acid: Add an excess of 69% aqueous nitric acid to the mixture.[8]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, extract the products from the silica gel using a suitable organic solvent like dichloromethane.[4] Filter the mixture and wash the silica gel with additional solvent.

  • Purification: Combine the organic extracts and remove the solvent under reduced pressure to yield the product mixture.

Purification Protocol: Fractional Vacuum Distillation

The primary method for separating 2-nitroethylbenzene from its 4-nitroethylbenzene isomer is fractional distillation under reduced pressure, which exploits the difference in their boiling points.[3][11]

  • o-nitroethylbenzene: b.p. ~231°C (atmospheric), 172-174°C (18 mmHg)[1][4]

  • p-nitroethylbenzene: b.p. ~246°C (atmospheric)[4]

Apparatus and Procedure:

  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column to enhance separation efficiency.[11]

  • Distillation: Charge the crude nitroethylbenzene mixture into the distillation flask. Gradually reduce the pressure to the desired vacuum (e.g., 10-20 mmHg).[11]

  • Heating: Begin heating the flask gently. Collect the fractions that distill over at the boiling points corresponding to the isomers at the working pressure.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) or NMR spectroscopy to confirm the purity and identity of the isomers.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the mixed-acid nitration of ethylbenzene.

Workflow A 1. Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) < 10°C B 2. Nitration Reaction (Add Ethylbenzene dropwise) Control Temp < 40°C A->B C 3. Quench on Ice B->C D 4. Phase Separation (Separatory Funnel) C->D E 5. Wash Organic Layer (H₂O, NaHCO₃, Brine) D->E F 6. Dry with Anhydrous Agent (e.g., MgSO₄) E->F G 7. Isomer Purification (Fractional Vacuum Distillation) F->G H Final Product This compound G->H

Caption: General workflow for the synthesis and purification of this compound.

References

Application Note: Quantification of (2-Nitroethyl)benzene using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of (2-Nitroethyl)benzene using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described protocol is applicable for the determination of this compound in various sample matrices, providing a valuable tool for quality control, stability studies, and research applications. The method utilizes a reversed-phase C18 column with an isocratic mobile phase of acetonitrile (B52724) and water, offering excellent separation and sensitivity.

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other organic compounds. Accurate and precise quantification of this compound is essential for ensuring product quality, monitoring reaction kinetics, and conducting metabolic or toxicological studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely adopted analytical technique for the analysis of non-volatile and thermally labile compounds like nitroaromatics.[1] This method provides the necessary selectivity, sensitivity, and reproducibility for the quantification of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is suitable for this analysis.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.[1]

  • Chemicals and Reagents:

    • This compound analytical standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterValue
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 254 nm
Standard and Sample Preparation

Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range for the calibration curve is 1 µg/mL to 100 µg/mL.[1]

Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration that falls within the established calibration range.[1]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the tables below.

Linearity

A calibration curve was constructed by plotting the peak area of this compound against the corresponding concentration.

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Number of Calibration Points 6
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantification (LOQ) 0.50
Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three different concentration levels. Precision was evaluated by calculating the relative standard deviation (RSD) for multiple injections.

Concentration LevelRecovery (%)Precision (%RSD)
Low 98.51.2
Medium 101.20.8
High 99.80.5

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC analysis.

G Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution and Filtration) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Peak_Integration Peak Integration and Area Measurement Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound.

G Logical Relationships in HPLC Method Analyte This compound Stationary_Phase Stationary Phase (C18) Analyte->Stationary_Phase Partitioning Mobile_Phase Mobile Phase (ACN:Water) Analyte->Mobile_Phase Elution Detector UV Detector (254 nm) Analyte->Detector Absorbance Signal Chromatographic Peak Stationary_Phase->Signal Retention Mobile_Phase->Signal Elution Time Detector->Signal Generates Concentration Concentration Signal->Concentration Proportional to

Caption: Key relationships in the HPLC-UV analysis.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for routine analysis in research and quality control laboratories. The provided protocol and performance data can be readily adopted and implemented by researchers and drug development professionals.

References

GC-MS Analysis of (2-Nitroethyl)benzene and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Nitroethyl)benzene is a nitroaromatic compound with potential applications and toxicological relevance. Understanding its metabolic fate is crucial for drug development and safety assessment. This document provides a detailed protocol for the analysis of this compound and its putative metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established principles for the analysis of related nitroaromatic compounds and their metabolites.

Metabolic Pathway of this compound

The metabolism of this compound is presumed to follow pathways analogous to similar endogenous and xenobiotic compounds, such as 2-phenylethylamine and other nitroaromatic structures. The primary metabolic transformations are expected to involve the reduction of the nitro group and oxidation of the ethyl side-chain. Additionally, hydroxylation of the aromatic ring is a common metabolic route for benzene (B151609) derivatives.[1][2][3] The proposed metabolic pathway is illustrated below.

Metabolic Pathway of this compound Proposed Metabolic Pathway of this compound parent This compound met1 2-Phenylethylamine parent->met1 Nitroreduction met2 2-(4-Hydroxyphenyl)nitroethane parent->met2 Aromatic Hydroxylation met3 2-Phenylethanol parent->met3 Hydrolysis/Reduction met4 Phenylacetaldehyde met1->met4 Oxidative deamination (Monoamine Oxidase) met3->met4 Oxidation met5 Phenylacetic acid met4->met5 Oxidation (Aldehyde Dehydrogenase)

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Extraction from Biological Matrix (Plasma/Urine)

This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for isolating this compound and its less polar metabolites. For more polar metabolites like phenylacetic acid, a separate extraction under acidic conditions or a solid-phase extraction (SPE) may be more effective.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • Internal Standard (IS) solution (e.g., Toluene-d8 in methanol)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Sodium sulfate (B86663), anhydrous

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC vials with inserts

Procedure:

  • Pipette 1 mL of the biological sample into a 15 mL centrifuge tube.

  • Spike the sample with 10 µL of the internal standard solution.

  • Add 5 mL of dichloromethane to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

  • Transfer the reconstituted sample to a GC vial with an insert.

Sample Preparation Workflow Liquid-Liquid Extraction Workflow start 1 mL Biological Sample (Plasma/Urine) step1 Spike with Internal Standard start->step1 step2 Add 5 mL Dichloromethane step1->step2 step3 Vortex for 2 minutes step2->step3 step4 Centrifuge at 4000 rpm for 10 minutes step3->step4 step5 Collect Organic Layer step4->step5 step6 Dry with Anhydrous Na2SO4 step5->step6 step7 Evaporate under Nitrogen step6->step7 step8 Reconstitute in 100 µL Ethyl Acetate step7->step8 end Analyze by GC-MS step8->end

Caption: Liquid-Liquid Extraction Workflow.

Derivatization Protocol for Polar Metabolites (e.g., Phenylacetic Acid)

Polar metabolites containing active hydrogens (e.g., -COOH, -OH) require derivatization to increase their volatility for GC-MS analysis. Silylation is a common derivatization technique.

Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block

  • GC vials

Procedure:

  • Ensure the sample extract is completely dry.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of nitroaromatic compounds. These may require optimization for specific instruments and applications.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.

GC-MS Analysis Workflow GC-MS Analysis Workflow start Prepared Sample in GC Vial step1 Inject 1 µL into GC start->step1 step2 Separation on HP-5ms column (Temperature Programmed) step1->step2 step3 Eluted compounds enter MS step2->step3 step4 Electron Ionization (70 eV) step3->step4 step5 Mass Analyzer (Quadrupole) step4->step5 step6 Detection (Full Scan / SIM) step5->step6 end Data Acquisition and Analysis step6->end

Caption: GC-MS Analysis Workflow.

Quantitative Data

The following table summarizes representative GC-MS data for this compound and its potential metabolites. Retention times are approximate and will vary depending on the specific chromatographic system. The characteristic m/z ions are crucial for identification and quantification in SIM mode.

CompoundDerivatizationApprox. Retention Time (min)Molecular Ion (M+)Key Fragment Ions (m/z)
This compoundNone12.5151105, 91, 77
2-PhenylethylamineNone9.8121104, 91, 77
2-PhenylethanolNone10.212292, 91, 77
PhenylacetaldehydeNone9.512091, 65
Phenylacetic acidTMS11.8208193, 117, 91

Note: Data for metabolites are based on published information for these compounds and may need to be confirmed experimentally for the specific matrix and derivatization method used.[4][5][6][7][8][9][10]

Data Presentation and Interpretation

For quantitative analysis, a calibration curve should be prepared for each analyte using a series of standard solutions of known concentrations. The concentration of the analytes in the samples can then be determined by comparing their peak areas (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve. The use of a deuterated internal standard is recommended to correct for variations in extraction efficiency and instrument response.[5]

Conclusion

The GC-MS method detailed in this application note provides a robust framework for the identification and quantification of this compound and its expected metabolites in biological samples. The protocol, encompassing sample extraction, derivatization, and instrumental analysis, can be adapted and validated for specific research and development needs, offering a valuable tool for pharmacokinetic and toxicological studies.

References

(2-Nitroethyl)benzene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(2-Nitroethyl)benzene is a valuable and versatile building block in organic synthesis, primarily serving as a precursor to 2-phenylethylamine and its derivatives. The presence of the nitro group allows for a range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound.

Key Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the nitroethyl group, which can be readily transformed into an amino group, a carbonyl group, or used in carbon-carbon bond-forming reactions. The primary applications include:

  • Reduction to 2-Phenylethylamine: The most common application is the reduction of the nitro group to an amine, yielding 2-phenylethylamine, a fundamental scaffold in many psychoactive compounds and pharmaceuticals.

  • Henry Reaction (Nitroaldol Reaction): While this compound itself does not directly participate as the nitroalkane in a Henry reaction, its synthesis often starts from a Henry reaction between benzaldehyde (B42025) and nitroethane. This reaction is a powerful tool for C-C bond formation.

  • Nef Reaction: The nitroalkane precursor to this compound can be converted into a carbonyl compound via the Nef reaction, providing access to phenylacetaldehyde (B1677652) and its derivatives.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aromatic ring of this compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the synthesis of more complex substituted benzene (B151609) derivatives.

Data Presentation: Comparison of Reduction Methods for Nitroarenes

The reduction of the nitro group is a critical transformation. Various methods are available, each with its own advantages and limitations in terms of yield, selectivity, and reaction conditions.

Reagent/CatalystSubstrateSolventTemperature (°C)TimeYield (%)Reference
H₂/Pd/CAromatic and Aliphatic Nitro CompoundsVariousRoom Temperature-High[1]
Fe/HClNitrobenzeneWater/Ethanol (B145695)Reflux-~80-90[2][3]
Zn/AcOHAromatic Nitro CompoundsAcetic Acid--High[1]
SnCl₂Aromatic Nitro CompoundsEthanol--High[1]
NaBH₄/Ni(OAc)₂·4H₂ONitrobenzeneCH₃CN/H₂ORoom Temperature20 min98[4]
LiAlH₄Aliphatic Nitro CompoundsEther--High[1]

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Phenylethylamine via Catalytic Hydrogenation

This protocol describes the reduction of this compound to 2-phenylethylamine using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

Procedure:

  • In a round-bottom flask or a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate) to the solution under an inert atmosphere.

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen) to remove any oxygen.

  • Evacuate the inert gas and introduce hydrogen gas. If using a balloon, inflate it with hydrogen. For a Parr shaker, pressurize the vessel to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake.

  • Once the reaction is complete (typically after a few hours), carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-phenylethylamine.

  • The product can be further purified by distillation under reduced pressure if necessary.

Protocol 2: Synthesis of 1-Phenyl-2-nitroethanol via the Henry Reaction

This protocol describes the base-catalyzed condensation of benzaldehyde and nitroethane.

Materials:

  • Benzaldehyde

  • Nitroethane

  • Base catalyst (e.g., triethylamine, imidazole (B134444), or a solid base)

  • Solvent (optional, e.g., ethanol or solvent-free)

  • Mortar and pestle (for solvent-free conditions)

  • Round-bottom flask

  • Magnetic stirrer

Procedure (Solvent-Free Grinding Method): [5]

  • In a mortar, combine benzaldehyde (1 mmol), nitroethane (5 mmol), and imidazole (0.35 mmol).[5]

  • Gently grind the mixture with a pestle. The mixture may become a sticky paste.[5]

  • Monitor the reaction progress by TLC. The reaction is typically complete within minutes.[5]

  • Upon completion, dilute the mixture with distilled water (10 mL) and extract the product with diethyl ether (15 mL).[5]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-phenyl-2-nitroethanol.

  • The product can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Conversion of a Nitroalkane to a Carbonyl via the Nef Reaction

This protocol outlines the general procedure for the acid-catalyzed hydrolysis of a nitronate salt to a carbonyl compound.[6][7]

Materials:

  • Secondary nitroalkane (e.g., 1-phenyl-2-nitropropane)

  • Base (e.g., sodium ethoxide, sodium hydroxide)

  • Anhydrous ethanol

  • Sulfuric acid (concentrated)

  • Ice

  • Diethyl ether

  • Separatory funnel

Procedure:

  • Nitronate Salt Formation: Dissolve the secondary nitroalkane (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add a solution of sodium ethoxide (1.1 eq) in ethanol.

  • Stir the mixture at room temperature for 2-4 hours to ensure complete formation of the sodium nitronate salt.

  • Hydrolysis: In a separate beaker, prepare a cold (0 °C) aqueous solution of sulfuric acid (e.g., 3 M).

  • Slowly and carefully add the solution of the sodium nitronate to the cold sulfuric acid solution with vigorous stirring, maintaining the temperature below 5 °C. Gas evolution (N₂O) may be observed.[6]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Workup: Extract the reaction mixture with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbonyl compound.

  • The product can be purified by distillation or column chromatography.

Signaling Pathways and Experimental Workflows

Reduction of this compound to 2-Phenylethylamine

reduction_pathway start This compound product 2-Phenylethylamine start->product Reduction reagents Reducing Agent (e.g., H₂/Pd/C, Fe/HCl) reagents->product henry_nef_workflow cluster_henry Henry Reaction cluster_transformations Intermediate Transformations cluster_nef Nef Reaction benzaldehyde Benzaldehyde nitroalcohol 1-Phenyl-2-nitroethanol benzaldehyde->nitroalcohol nitroethane Nitroethane nitroethane->nitroalcohol nitroalkane This compound (from dehydration & reduction) nitroalcohol->nitroalkane carbonyl Phenylacetaldehyde nitroalkane->carbonyl Acid Hydrolysis cross_coupling_workflow start This compound Derivative product Substituted Phenylethylamine Derivative start->product coupling_partner Coupling Partner (e.g., Boronic Acid, Amine) coupling_partner->product catalyst Palladium Catalyst + Ligand + Base catalyst->product

References

Application Notes and Protocols for the Synthesis of Amines from (2-Nitroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of amine derivatives from (2-nitroethyl)benzene. The primary transformation discussed is the reduction of the aliphatic nitro group to a primary amine, yielding 2-phenylethanamine, a valuable intermediate in the pharmaceutical industry.

Application Notes

The reduction of nitro compounds is a fundamental and widely utilized transformation in organic synthesis for the preparation of primary amines.[1][2][3] this compound is an aliphatic nitro compound, and its reduction provides a direct route to 2-phenylethanamine. This amine is a crucial building block in the synthesis of various pharmaceuticals, including antidepressants and anti-diabetic drugs.[4]

Several methods are effective for the reduction of aliphatic nitro groups to amines.[5][6] The most common and industrially scalable methods include:

  • Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and clean reaction profile.[4][6] Common catalysts include palladium on carbon (Pd/C), Raney Nickel, and platinum(IV) oxide (PtO₂).[5][6][7] The reaction is typically carried out under a hydrogen atmosphere.

  • Metal-Mediated Reductions: Classical methods using metals in acidic media are robust and effective.[1] Reagents such as iron in acetic or hydrochloric acid, zinc in acidic conditions, or tin(II) chloride provide mild and selective reduction of the nitro group.[1][6]

  • Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce aliphatic nitro compounds to amines.[6]

The choice of method often depends on the presence of other functional groups in the molecule, cost considerations, and scalability. For instance, catalytic hydrogenation with Raney nickel is often chosen when avoiding the dehalogenation of aromatic halides is a concern.[6] Metal/acid reductions are mild and can tolerate other reducible groups.[6]

It is important to distinguish the starting material, this compound, from its isomer, 2-ethylnitrobenzene (B1329339). The reduction of this compound yields 2-phenylethanamine, where the amino group is on the ethyl side-chain. In contrast, the reduction of 2-ethylnitrobenzene yields 2-ethylaniline, a true aniline (B41778) derivative where the amino group is directly attached to the benzene (B151609) ring.[7]

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations and experimental workflows.

Start This compound Product 2-Phenylethanamine Start->Product Reduction of Nitro Group Reagents Reducing Agent (e.g., H₂/Pd-C, Fe/HCl, LiAlH₄) Reagents->Start

Caption: General reaction pathway for the synthesis of 2-phenylethanamine.

A Charge Reactor with This compound & Solvent B Add Catalyst (e.g., 10% Pd/C) under Inert Atmosphere A->B C Purge System with Nitrogen B->C D Introduce Hydrogen Gas (Pressurize or use Balloon) C->D E Monitor Reaction (TLC, GC, H₂ uptake) D->E F Filter to Remove Catalyst E->F G Concentrate Filtrate (Rotary Evaporation) F->G H Purify Product (Distillation or Chromatography) G->H

Caption: Experimental workflow for catalytic hydrogenation.

cluster_0 Route 1 cluster_1 Route 2 (Aniline Derivative Synthesis) SM1 This compound C₆H₅-CH₂CH₂-NO₂ P1 2-Phenylethanamine C₆H₅-CH₂CH₂-NH₂ SM1->P1 Reduction SM2 2-Ethylnitrobenzene (NO₂)-C₆H₄-CH₂CH₃ P2 2-Ethylaniline (NH₂)-C₆H₄-CH₂CH₃ SM2->P2 Reduction

Caption: Comparison of synthetic routes from isomeric starting materials.

Quantitative Data Summary

The following table summarizes various reagents and conditions for the reduction of nitro groups to amines, compiled from established chemical literature.

MethodReagent/CatalystTypical Solvent(s)Temperature (°C)PressureTypical YieldNotes
Catalytic HydrogenationH₂ / Pd/C (5-10 mol%)Ethanol (B145695), Methanol25 - 801 - 5 bar (H₂)>90%Highly efficient; may reduce other functional groups.[6][7]
Catalytic HydrogenationH₂ / Raney NickelEthanol, Methanol25 - 1001 - 10 bar (H₂)>90%Cost-effective; useful for substrates with aromatic halogens.[6][7]
Metal/Acid ReductionIron (Fe) / Acetic AcidAcetic Acid, Water80 - 110 (reflux)Atmospheric85-95%Mild method, good for preserving other reducible groups.[5][6]
Metal/Acid ReductionZinc (Zn) / Acetic AcidAcetic Acid, Water25 - 100Atmospheric80-90%Mild conditions, good functional group tolerance.[5][6]
Metal Salt ReductionTin(II) Chloride (SnCl₂)Ethanol, Ethyl Acetate (B1210297)25 - 70Atmospheric70-90%Mild reagent, chemoselective for nitro groups.[6]
Hydride ReductionLiAlH₄THF, Diethyl Ether0 - 35 (reflux)AtmosphericHighReduces aliphatic nitro groups; forms azo compounds from aromatic ones.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound to 2-phenylethanamine via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or Methanol)

  • Celite (for filtration)

  • Hydrogen gas source (cylinder or balloon)

  • Nitrogen gas (for inerting)

  • Parr hydrogenator or a round-bottom flask equipped with a hydrogen balloon inlet

Procedure:

  • Reactor Setup: In a suitable reaction vessel (e.g., a Parr reactor bottle or a round-bottom flask), dissolve this compound (1.0 eq) in ethanol to a concentration of 0.1-1.0 M.[7]

  • Catalyst Addition: Under an inert atmosphere (e.g., a nitrogen-filled glove bag), carefully add 10% Pd/C catalyst. A typical catalyst loading is 1-5 mol% of Pd relative to the substrate.[7]

  • Inerting: Seal the reaction vessel and purge the system with nitrogen gas three to five times to ensure all oxygen is removed.[7]

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-5 bar) or maintain a positive pressure with a hydrogen balloon for atmospheric pressure reactions.[7]

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C) to ensure efficient mixing of the three phases (solid catalyst, liquid solution, gas).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (ethanol) to recover any adsorbed product.[7]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-phenylethanamine.

  • Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Reduction using Iron in Acidic Medium

This protocol details a classic Béchamp reduction method adapted for this compound.

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial Acetic Acid or Hydrochloric Acid (HCl)

  • Ethanol/Water solvent mixture

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a solvent mixture, such as ethanol/water (e.g., 5:1 v/v).

  • Reagent Addition: Add iron powder (typically 3-5 eq) to the solution. With vigorous stirring, slowly add glacial acetic acid (or concentrated HCl) to the mixture. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 1-3 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium carbonate or a 10% NaOH solution to neutralize the acid and precipitate iron salts. Be cautious of gas evolution (CO₂ if using carbonate). The pH should be adjusted to >9.

  • Filtration: Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with an organic solvent like ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. If an aqueous layer is present, separate it and extract it two to three times with ethyl acetate or dichloromethane.

  • Drying and Isolation: Combine all organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-phenylethanamine.

  • Purification: Purify the crude product by vacuum distillation as required.

References

Biocatalytic Applications of (2-Nitroethyl)benzene: A Gateway to Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

(2-Nitroethyl)benzene emerges as a valuable precursor in biocatalysis, primarily for the synthesis of 2-phenylethylamine and its derivatives. These compounds are significant building blocks in the pharmaceutical industry, finding application in the synthesis of various active pharmaceutical ingredients (APIs). The biocatalytic reduction of the nitro group to an amine offers a green and selective alternative to traditional chemical methods, which often require harsh conditions and may lack selectivity.

The primary biocatalytic application of this compound is its reduction to 2-phenylethylamine, a key intermediate in medicinal chemistry. This transformation is predominantly achieved using nitroreductases (NRs) , a class of flavin-dependent enzymes.[1][2] These enzymes are attractive for industrial applications due to their broad substrate scope and ability to operate under mild reaction conditions.[1][3]

This document provides detailed application notes and protocols for the biocatalytic reduction of this compound using nitroreductases, targeting researchers, scientists, and professionals in drug development.

Application Notes

The enzymatic reduction of this compound to 2-phenylethylamine proceeds through a six-electron reduction of the nitro group. This process is typically catalyzed by Type I (oxygen-insensitive) nitroreductases, which utilize a Ping-Pong Bi-Bi kinetic mechanism.[3][4] The reaction requires a nicotinamide (B372718) cofactor, either NADH or NADPH, as a hydride donor. Due to the cost of these cofactors, a cofactor regeneration system is essential for the economic viability of the process on a larger scale. A common approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH), and a sacrificial co-substrate, like glucose, to regenerate the NAD(P)H.[5]

A significant challenge in the biocatalytic reduction of nitroaromatics is the potential accumulation of partially reduced intermediates, namely the nitroso and hydroxylamino derivatives.[2][6] These intermediates can lead to the formation of undesired side products, such as azoxy and azo compounds, thereby reducing the yield of the desired amine.[6] Strategies to overcome this include the use of specific nitroreductases capable of complete reduction to the amine or the addition of a co-catalyst to facilitate the reduction of the hydroxylamine (B1172632) intermediate.[1]

While specific quantitative data for the biocatalytic reduction of this compound is not extensively reported in the available literature, the general principles and protocols for nitroaromatic reduction can be applied and optimized for this specific substrate. The following tables summarize typical data that would be collected and optimized for such a biocatalytic process.

Table 1: Key Parameters for Biocatalytic Reduction of this compound

ParameterTypical RangeConsiderations
Enzyme SourceEscherichia coli, Enterobacter cloacae, Bacillus speciesEnzyme selection is critical for substrate specificity and achieving complete reduction.[2][3]
CofactorNADH or NADPHThe choice depends on the specific nitroreductase.
Cofactor RegenerationGlucose/Glucose Dehydrogenase (GDH)Essential for process economics.[5]
Substrate Concentration1-50 mMHigher concentrations may lead to substrate inhibition.
Enzyme Loading1-10% (w/w) of substrateTo be optimized for reaction rate and cost.
pH6.0 - 8.5Optimal pH depends on the specific enzyme.[7]
Temperature25 - 40 °CHigher temperatures can increase reaction rate but may decrease enzyme stability.[7]
Reaction Time4 - 48 hoursMonitored by techniques like HPLC or GC.

Table 2: Example of Expected Outcome Data for Optimization Studies

EntryNitroreductase IsozymeSubstrate Conc. (mM)Conversion (%)2-Phenylethylamine Yield (%)
1NR from E. coli NfsA10>9985
2NR from E. coli NfsB109570
3NR from B. subtilis109880
4NR from E. coli NfsA259075

Experimental Protocols

The following are generalized protocols for the biocatalytic reduction of this compound. These should be considered as a starting point and may require optimization for specific enzymes and desired outcomes.

Protocol 1: Screening of Nitroreductases for this compound Reduction

Objective: To identify a suitable nitroreductase for the efficient conversion of this compound to 2-phenylethylamine.

Materials:

  • This compound

  • A panel of nitroreductase enzymes (e.g., from different microbial sources)

  • NADPH or NADH

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • GC-MS or HPLC for analysis

Procedure:

  • Prepare a stock solution of this compound (100 mM) in a suitable organic solvent (e.g., DMSO).

  • In a series of microcentrifuge tubes, prepare the reaction mixtures (1 mL total volume) containing:

    • 50 mM Potassium phosphate buffer (pH 7.0)

    • 1 mM this compound (added from the stock solution)

    • 1 mM NADPH or NADH

    • 10 mM Glucose

    • 1 U/mL Glucose Dehydrogenase

    • 0.5 mg/mL of a specific nitroreductase

  • Incubate the reaction mixtures at 30°C with shaking (200 rpm).

  • Take samples at different time points (e.g., 4, 8, 12, and 24 hours).

  • Quench the reaction by adding an equal volume of ethyl acetate.

  • Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • Analyze the organic phase by GC-MS or HPLC to determine the conversion of this compound and the formation of 2-phenylethylamine.

Protocol 2: Preparative Scale Synthesis of 2-Phenylethylamine

Objective: To synthesize 2-phenylethylamine from this compound on a preparative scale using a selected nitroreductase.

Materials:

  • This compound

  • Selected nitroreductase with high activity and selectivity

  • NADPH or NADH

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a temperature-controlled reactor, prepare the reaction mixture (e.g., 100 mL) containing:

    • 50 mM Potassium phosphate buffer (pH 7.0)

    • 10 mM this compound

    • 0.5 mM NADPH or NADH

    • 50 mM Glucose

    • 5 U/mL Glucose Dehydrogenase

    • 1 mg/mL of the selected nitroreductase

  • Stir the reaction mixture at 30°C. Maintain the pH at 7.0 by the controlled addition of a base (e.g., 1 M NaOH) if necessary.

  • Monitor the reaction progress by TLC, HPLC, or GC.

  • Once the reaction is complete (typically 24-48 hours), saturate the aqueous phase with NaCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure 2-phenylethylamine.

Visualizations

The following diagrams illustrate the key biocatalytic pathway and a typical experimental workflow.

Biocatalytic_Reduction_Pathway cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products 2-Nitroethylbenzene 2-Nitroethylbenzene Nitroreductase Nitroreductase 2-Nitroethylbenzene->Nitroreductase Substrate NAD(P)H NAD(P)H NAD(P)H->Nitroreductase Cofactor 2-Phenylethylamine 2-Phenylethylamine Nitroreductase->2-Phenylethylamine Product NAD(P)+ NAD(P)+ Nitroreductase->NAD(P)+ Oxidized Cofactor

Caption: Biocatalytic reduction of this compound.

Experimental_Workflow A Reaction Setup (Substrate, Enzyme, Buffer, Cofactor) B Incubation (Controlled Temp. & pH) A->B C Reaction Monitoring (HPLC/GC) B->C D Work-up (Extraction) C->D E Purification (Chromatography) D->E F Product Analysis (NMR, MS) E->F

Caption: General experimental workflow for biocatalysis.

References

Application Notes and Protocols: Polymer-supported Synthesis of Indoles using a (2-Nitroethyl)benzene Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a polymer-supported synthetic strategy utilizing a (2-nitroethyl)benzene-functionalized resin for the construction of indole (B1671886) scaffolds. This solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automated synthesis. The core of this methodology lies in the immobilization of a nitroaromatic precursor onto a solid support, followed by a reaction sequence to generate the desired heterocyclic products.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with diverse biological activities.[1] Traditional methods for indole synthesis can be laborious, often requiring multi-step procedures and challenging purifications. Polymer-supported synthesis provides an elegant solution to these challenges by anchoring the starting material to an insoluble polymer bead, allowing for reagents and by-products to be simply washed away after each reaction step.[2][3]

This document outlines a protocol for the use of a custom-synthesized resin, Polystyrene-(2-nitroethyl)benzene (PS-NEB), for the synthesis of substituted indoles. The methodology is based on the well-established reactivity of nitroarenes in the formation of nitrogen-containing heterocycles.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Polystyrene-(2-nitroethyl)benzene (PS-NEB) Resin

This protocol describes the functionalization of a commercially available chloromethylated polystyrene resin to generate the PS-NEB resin.

Materials:

  • Chloromethylated polystyrene resin (1% DVB cross-linked, 100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the chloromethylated polystyrene resin (1.0 eq) in anhydrous DMF for 1 hour in a peptide synthesis vessel.

  • Add potassium iodide (1.5 eq) and diisopropylethylamine (3.0 eq) to the swollen resin.

  • Add this compound (2.0 eq) to the reaction mixture.

  • Agitate the mixture at 60°C for 24 hours under a nitrogen atmosphere.

  • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the resin by elemental analysis (nitrogen content).

ParameterValue
Resin TypePolystyrene, 1% DVB
Initial Loading1.0 mmol/g
Final Loading (PS-NEB)0.85 mmol/g
AppearanceOff-white to pale yellow beads
Protocol 2: Polymer-supported Synthesis of a Substituted Indole

This protocol details the synthesis of a model indole derivative starting from the PS-NEB resin. The key steps involve the reduction of the nitro group, followed by acylation and subsequent intramolecular cyclization.

Materials:

  • PS-NEB resin (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (B92270)

  • Acetyl chloride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS)

  • Water

Procedure:

  • Reduction of the Nitro Group:

    • Swell the PS-NEB resin (1.0 eq) in anhydrous THF for 1 hour.

    • Add a solution of SnCl₂·2H₂O (10 eq) in THF.

    • Agitate the mixture at 50°C for 12 hours.

    • Filter the resin and wash sequentially with THF (3x), DCM (3x), and MeOH (3x).

  • Acylation of the Amine:

    • Swell the resulting amine-functionalized resin in anhydrous DCM.

    • Add pyridine (5.0 eq).

    • Add acetyl chloride (3.0 eq) dropwise at 0°C.

    • Agitate the mixture at room temperature for 4 hours.

    • Filter the resin and wash with DCM (3x) and MeOH (3x).

  • Cleavage and Cyclization:

    • Treat the acylated resin with a cleavage cocktail of TFA/DCM/TIPS/H₂O (95:2.5:1.25:1.25) for 2 hours at room temperature.

    • Filter the resin and wash with DCM.

    • Collect the filtrate and concentrate under reduced pressure to yield the crude indole product.

    • Purify the crude product by flash chromatography.

StepProductPurity (by HPLC)Yield
Reduction & AcylationResin-bound N-acetyl intermediateN/AN/A
Cleavage & Cyclization2-Methylindole>95%75%

Visualizations

Polymer_Supported_Indole_Synthesis cluster_synthesis PS-NEB Resin Synthesis cluster_indole_synthesis Indole Synthesis on Solid Support Resin Chloromethylated Polystyrene Functionalization Functionalization This compound, KI, DIPEA Resin->Functionalization PS_NEB PS-NEB Resin Functionalization->PS_NEB Start PS-NEB Resin Reduction 1. Reduction (SnCl2) Start->Reduction Acylation 2. Acylation (Acetyl Chloride) Reduction->Acylation Cleavage 3. Cleavage & Cyclization (TFA) Acylation->Cleavage Product Substituted Indole Cleavage->Product Logical_Relationship cluster_advantages Advantages of Polymer-Supported Synthesis cluster_process Core Process cluster_outcome Desired Outcome Adv1 Simplified Purification Immobilization Immobilization of This compound Moiety Reaction On-Resin Chemical Transformations Cleavage Cleavage from Support Adv2 Use of Excess Reagents Adv3 Amenable to Automation Immobilization->Reaction Reaction->Cleavage Outcome High-Purity Indole Scaffolds Cleavage->Outcome

References

Application Notes and Protocols for Flow Chemistry Reactions of (2-Nitroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting reactions of (2-nitroethyl)benzene using continuous flow chemistry. The primary focus is on the catalytic hydrogenation of this compound to produce 2-phenethylamine, a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Flow chemistry offers significant advantages over traditional batch processing for this transformation, including enhanced safety, improved heat and mass transfer, and greater scalability.[2][3][4]

Application Notes

The reduction of the nitro group in this compound is a highly exothermic reaction.[2] In traditional batch reactors, managing the heat generated can be challenging, potentially leading to temperature gradients, side reactions, and safety hazards.[2][3] Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways and improving product selectivity.[2][3]

Furthermore, continuous flow systems enhance the interaction between the substrate, hydrogen gas, and the solid catalyst, leading to more efficient reactions.[2] The ability to use packed-bed reactors with immobilized catalysts simplifies product purification and allows for catalyst reuse, contributing to greener and more cost-effective processes.[2][4] The use of in-situ hydrogen generation systems, such as in the H-Cube® flow reactor, further enhances safety by avoiding the need for high-pressure hydrogen cylinders in the laboratory.[5][6]

Commonly Used Catalysts:

  • Palladium on Carbon (Pd/C): A highly effective and widely used catalyst for nitro group reductions, known for its high activity under mild conditions.[1][7]

  • Raney Nickel (Ra-Ni): A cost-effective alternative to palladium catalysts, though it may require higher temperatures and pressures to achieve similar results.[5]

  • Platinum-based catalysts (e.g., Pt/C, PtO₂): Also effective for hydrogenation, offering different selectivity profiles in some cases.[2]

Experimental Protocols

The following are detailed protocols for the continuous flow hydrogenation of this compound.

Protocol 1: Hydrogenation using a Packed-Bed Flow Reactor (e.g., H-Cube®)

This protocol describes the reduction of this compound using a commercial flow hydrogenator with a pre-packed catalyst cartridge.

1. Reagent Preparation:

  • Prepare a 0.1 M solution of this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Ensure the solvent is degassed to remove dissolved oxygen.

2. System Setup:

  • Install a 10% Pd/C catalyst cartridge (CatCart®) into the flow reactor.

  • Set the system parameters:

    • Temperature: 40-80 °C

    • Hydrogen Pressure: 50-80 bar

    • Flow Rate: 0.5-1.0 mL/min

  • Prime the system with the reaction solvent for several minutes to wet the catalyst and remove any air.

3. Reaction Execution:

  • Switch the inlet from the solvent to the 0.1 M this compound solution.

  • The reaction mixture will flow through the heated catalyst bed where it mixes with hydrogen generated in-situ.

  • Collect the product solution at the outlet of the reactor.

  • Monitor the reaction progress by collecting aliquots and analyzing them using techniques such as TLC, GC-MS, or NMR.

4. Work-up and Product Isolation:

  • Once the reaction is complete, flush the system with fresh solvent.

  • The collected product solution is typically of high purity.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-phenethylamine.

  • If necessary, the product can be further purified by distillation or chromatography.

Protocol 2: Hydrogenation in a Trickle-Bed Reactor

This protocol is suitable for larger-scale synthesis using a trickle-bed reactor packed with a heterogeneous catalyst.

1. Reactor Preparation:

  • Pack a column with a suitable amount of catalyst (e.g., 5% Pd/C or Raney Nickel). The catalyst bed can be diluted with fine glass beads to improve flow dynamics and heat distribution.[8]

2. System Setup:

  • Connect the packed column to a pump for the liquid feed and a mass flow controller for the hydrogen gas.

  • The liquid and gas are mixed before entering the top of the reactor.

  • A back-pressure regulator is used to control the system pressure.

3. Reaction Execution:

  • Heat the reactor to the desired temperature (e.g., 60-100 °C).

  • Introduce the hydrogen gas at the desired pressure (e.g., 10-30 bar).

  • Pump the solution of this compound through the reactor at a set flow rate.

  • The product is collected at the reactor outlet.

4. Work-up and Product Isolation:

  • The work-up procedure is similar to that of the packed-bed flow reactor. The solvent is removed under reduced pressure to yield the product.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the hydrogenation of nitro compounds to amines in flow chemistry, providing a basis for optimizing the reduction of this compound.

Table 1: Flow Hydrogenation of Aromatic Nitro Compounds

Substrate Catalyst Temperature (°C) Pressure (bar) Flow Rate (mL/min) Conversion (%) Reference
p-Nitrobenzoic acid 5% Pd/C 80 10 1.0 100 [2]
Nitrobenzene Pd@SBA-15 60 - 0.5 99 [9]

| 5-Nitroindole | 10% Pd/C | RT | 1 | 2.0 | 100 |[6] |

Table 2: Flow Hydrogenation of α,β-Unsaturated Nitriles (Analogous Reduction)

Substrate Catalyst Temperature (°C) Pressure (bar) Flow Rate (mL/min) Conversion (%) Reference

| (Z)-2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile | Raney Ni | 70 | 70 | 0.5 | 100 |[5] |

Mandatory Visualization

ReactionPathway Reaction Pathway for the Reduction of this compound 2-Nitroethylbenzene 2-Nitroethylbenzene 2-Phenethylamine 2-Phenethylamine 2-Nitroethylbenzene->2-Phenethylamine H2, Catalyst (e.g., Pd/C) Flow Reactor

Caption: Reaction pathway for the hydrogenation of this compound.

ExperimentalWorkflow General Experimental Workflow for Flow Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up ReagentPrep Reagent Preparation Prepare 0.1 M solution of this compound SystemSetup System Setup Install catalyst cartridge Set T, P, Flow Rate Prime with solvent ReagentPrep->SystemSetup RunReaction Run Reaction Switch to substrate solution Collect product at outlet SystemSetup->RunReaction Monitoring Monitoring TLC, GC-MS, or NMR analysis RunReaction->Monitoring Workup Work-up Flush system with solvent Evaporate solvent RunReaction->Workup Purification Purification (if needed) Distillation or Chromatography Workup->Purification

Caption: General experimental workflow for catalytic hydrogenation.

LogicalRelationships Key Parameter Relationships in Flow Hydrogenation Temp Temperature Conversion Conversion Temp->Conversion Selectivity Selectivity Temp->Selectivity Pressure Pressure Pressure->Conversion FlowRate Flow Rate ResidenceTime Residence Time FlowRate->ResidenceTime ResidenceTime->Conversion

Caption: Logical relationships of key reaction parameters.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (2-Nitroethyl)benzene Yield in Ethylbenzene Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the electrophilic nitration of ethylbenzene (B125841), with a focus on maximizing the yield of the ortho-isomer, (2-Nitroethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of ethylbenzene nitration? A1: The nitration of ethylbenzene is a classic electrophilic aromatic substitution reaction.[1] The ethyl group is an activating, ortho-, para-director, meaning it increases the reaction rate compared to benzene (B151609) and directs the incoming nitro group primarily to the ortho (2-) and para (4-) positions.[2][3] Therefore, the primary products are a mixture of ortho-nitroethylbenzene and para-nitroethylbenzene, with only a small amount of the meta-isomer being formed.[2]

Q2: How can I favor the formation of the ortho isomer, this compound, over the para isomer? A2: The ortho-to-para isomer ratio is mainly influenced by the reaction temperature.[4] Lower reaction temperatures, typically in the range of 0-10°C, kinetically favor the formation of the ortho isomer.[5] Conversely, higher temperatures tend to increase the proportion of the thermodynamically favored para isomer.[5]

Q3: Why is temperature control so critical in this reaction? A3: Temperature is the most critical factor to control for several reasons.[3] Nitration reactions are highly exothermic, and an uncontrolled increase in temperature can lead to a dangerous runaway reaction.[3][4] Furthermore, elevated temperatures significantly increase the rate of dinitration, reducing the yield of the desired mono-nitro product.[2][3] As mentioned, temperature also dictates the ratio of ortho and para isomers.[5]

Q4: What causes the formation of dinitro byproducts, and how can they be minimized? A4: The ethyl group activates the benzene ring, making it more reactive than benzene itself.[3][6] The initial product, mono-nitroethylbenzene, is also activated and therefore susceptible to a second nitration, especially under vigorous reaction conditions.[3] The primary cause of this over-nitration is an excessively high reaction temperature or too great an excess of the nitrating agent.[5] To minimize dinitration, maintain strict temperature control and use a controlled amount of the nitrating agent, typically a slight excess such as 1.1 to 1.2 equivalents of nitric acid.[5]

Q5: What are the signs of a runaway reaction, and how can it be prevented? A5: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature, the vigorous evolution of brown fumes (nitrogen oxides), and a significant darkening of the reaction mixture.[3] Prevention is critical and involves several key practices:

  • Efficient Cooling: Use an ice bath or cooling mantle to dissipate heat.[4]

  • Slow, Controlled Addition: Add the nitrating mixture dropwise to the ethylbenzene solution. Never add the organic substrate to the nitrating mixture.[3][4]

  • Vigorous Stirring: Ensure the mixture is homogeneous to prevent localized hot spots.[4]

  • Continuous Monitoring: Always use a thermometer to monitor the internal temperature of the reaction flask.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Overall Yield 1. Incomplete Reaction: Insufficient time or temperature.[5] 2. Poor Mixing: The reaction is a two-phase system (organic/aqueous) and requires good interfacial contact.[4] 3. Excess Water: Water deactivates the nitrating agent by inhibiting nitronium ion formation.[4] 4. Loss During Work-up: Product may be lost during washing or extraction steps.[5]1. Monitor Reaction: Use TLC or GC to track the consumption of ethylbenzene and ensure the reaction goes to completion.[5] 2. Ensure Vigorous Stirring: Use an appropriate magnetic stirrer and stir bar to maximize the interfacial area between the phases.[4] 3. Use Concentrated Acids: Minimize the water content in the reaction mixture by using concentrated nitric and sulfuric acids.[4] 4. Careful Work-up: Perform aqueous washes and extractions carefully, ensuring complete phase separation to minimize loss of the organic layer.[5]
Low Ratio of Ortho to Para Isomer High Reaction Temperature: The formation of the para isomer is thermodynamically favored and its proportion increases with temperature.[5]Maintain Low Temperature: Control the reaction temperature to be between 0°C and 10°C to kinetically favor the formation of the ortho product.[5]
Significant Dinitration 1. Excessive Temperature: Higher temperatures increase the rate of the second nitration.[2][3] 2. High Concentration of Nitrating Agent: Using a large excess of the nitrating mixture promotes over-nitration.[5]1. Strict Temperature Control: Do not exceed the recommended reaction temperature (0-10°C for ortho-selectivity).[5] 2. Control Stoichiometry: Use only a slight molar excess (e.g., 1.1-1.2 equivalents) of nitric acid.[5]
Dark, Tarry Product Oxidation: The starting material or product may have oxidized due to overly harsh conditions, such as very high temperatures or a high concentration of nitric acid.[3]Use Milder Conditions: Ensure the temperature is strictly controlled. Consider alternative, milder nitrating agents like acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride).[3]
Poor Separation of Isomers Close Boiling Points: The boiling points of 2-nitroethylbenzene and 4-nitroethylbenzene are relatively close, making simple distillation ineffective for separation.[5]1. Fractional Vacuum Distillation: For larger scales, use a fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column) under reduced pressure.[5][7] 2. Flash Column Chromatography: For smaller scales, use silica (B1680970) gel chromatography. A non-polar eluent system like hexane/ethyl acetate (B1210297) (e.g., 95:5 v/v) is a good starting point.[7]

Experimental Protocols

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. All experiments must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reactions are exothermic and require careful temperature control.[2]

Protocol 1: Selective Mono-nitration using Mixed Acids (Optimized for Ortho Isomer)

This protocol is adapted from standard procedures and optimized for ortho-selectivity by careful temperature control.[3][5]

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice, Deionized Water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)[2]

  • Round-bottom flask, Dropping funnel, Magnetic stirrer, Thermometer, Separatory funnel

Procedure:

  • Prepare Nitrating Mixture: In a flask cooled in an ice-salt bath, add 25 mL of concentrated sulfuric acid. While stirring, slowly add 20 mL of concentrated nitric acid, ensuring the temperature of the mixture remains below 10°C.[2]

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and thermometer, place the desired amount of ethylbenzene. Cool this flask in an ice-salt bath to 0°C.

  • Nitration: Slowly add the cold nitrating mixture dropwise from a dropping funnel to the stirred ethylbenzene. Critically, maintain the internal reaction temperature between 0°C and 10°C throughout the addition.

  • Reaction Completion: After the addition is complete, let the mixture stir at 0-10°C for an additional 30-60 minutes. Monitor the reaction's progress via TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.[3] Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid, continue until effervescence ceases), and finally with brine.[3]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.[3]

  • Purification: Purify the crude product and separate the isomers using fractional vacuum distillation or flash column chromatography.[5][7]

Protocol 2: Nitration using Nitric Acid and Acetic Anhydride (B1165640)

This method can offer higher selectivity for mono-nitration by using acetyl nitrate, which is generated in situ.[3]

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Acetic Anhydride

  • (Follow work-up materials from Protocol 1)

Procedure:

  • Prepare Acetyl Nitrate: In a flask, cool 15 mL of acetic anhydride to 0°C. With vigorous stirring, slowly add 6 mL of concentrated nitric acid dropwise, keeping the temperature below 10°C. This step should be performed with extreme caution.[3]

  • Reaction Setup: In a separate flask, dissolve 10.6 g (0.1 mol) of ethylbenzene in 5 mL of acetic anhydride and cool to 0°C.[3]

  • Nitration: Slowly add the freshly prepared acetyl nitrate solution to the ethylbenzene solution, maintaining the temperature at or below 10°C.[3]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.[3]

  • Work-up and Purification: Follow the same work-up (steps 5-7) and purification procedures as described in Protocol 1.[3]

Visualizations

experimental_workflow prep prep react react workup workup purify purify A 1. Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) C 3. Add Nitrating Mixture Dropwise (Maintain Temp < 10°C) A->C B 2. Cool Ethylbenzene in Reaction Flask (0-10°C) B->C D 4. Stir for 30-60 min (Monitor with TLC/GC) C->D E 5. Quench on Ice Water D->E F 6. Separate Organic Layer E->F G 7. Wash with H₂O, NaHCO₃, Brine F->G H 8. Dry with Anhydrous Agent G->H I 9. Purify Isomers (Fractional Vacuum Distillation or Column Chromatography) H->I J Final Product: This compound I->J

Caption: Experimental workflow for the mixed-acid nitration of ethylbenzene.

troubleshooting_flowchart start start decision decision solution solution problem problem Start Analyze Crude Product (GC/TLC) D1 Low Overall Yield? Start->D1 D2 High para/ortho Ratio? D1->D2 No P1 Incomplete Reaction or Poor Mixing/Work-up D1->P1 Yes D3 Dinitration Products Present? D2->D3 No P2 Reaction Temp Too High D2->P2 Yes D4 Product is Dark/Tarry? D3->D4 No P3 Excessive Temp or Nitrating Agent D3->P3 Yes P4 Oxidation Side Reactions D4->P4 Yes End Proceed to Purification D4->End No S1 • Monitor reaction to completion • Ensure vigorous stirring • Use concentrated acids P1->S1 S1->D2 S2 • Lower reaction temp to 0-10°C • Ensure efficient cooling P2->S2 S2->D3 S3 • Strictly control temp (0-10°C) • Use slight excess of HNO₃ (1.1 eq) P3->S3 S3->D4 S4 • Strictly control temp • Consider milder nitrating agent P4->S4 S4->End

Caption: Troubleshooting decision tree for ethylbenzene nitration.

References

Technical Support Center: Synthesis of (2-Nitroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of (2-Nitroethyl)benzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Route 1: Nitration of Ethylbenzene (B125841)

The direct nitration of ethylbenzene is a common approach, but it often leads to a mixture of isomers and other side products.

Q1: My nitration of ethylbenzene resulted in a low yield of the desired this compound and a mixture of other products. What are the likely side reactions?

A1: Several side reactions can occur during the nitration of ethylbenzene, reducing the yield of the target compound and complicating purification. The primary side reactions include:

  • Ring Nitration: The most significant side reaction is the electrophilic aromatic substitution on the benzene (B151609) ring, yielding a mixture of ortho- (2-nitroethylbenzene), para- (4-nitroethylbenzene), and a smaller amount of meta- (3-nitroethylbenzene) isomers. The ethyl group directs the incoming nitro group primarily to the ortho and para positions.[1][2]

  • Polynitration: Excessive nitration can lead to the formation of dinitro- or even trinitro-ethylbenzene derivatives, especially with prolonged reaction times or an excess of the nitrating agent.[3]

  • Oxidation: The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can oxidize the ethyl side chain, leading to byproducts such as nitrobenzaldehydes or nitrobenzoic acids.[2] Dark, tarry substances in the product mixture often indicate oxidation.[4]

Q2: How can I minimize the formation of ring-nitrated isomers and improve the selectivity for this compound?

A2: While completely avoiding ring nitration is challenging in this direct approach, you can influence the isomer ratio and minimize other side reactions by carefully controlling the reaction conditions:

  • Temperature Control: Maintaining a low reaction temperature is crucial. The nitration reaction is exothermic, and higher temperatures can favor the formation of byproducts. It is recommended to carry out the addition of the nitrating agent dropwise while keeping the reaction mixture below 10°C in an ice bath.[1][4]

  • Rate of Addition: A slow, controlled addition of the nitrating mixture to the ethylbenzene with vigorous stirring helps to ensure a homogeneous reaction and prevent localized overheating, which can lead to increased side product formation.[4]

  • Stoichiometry: Use a slight molar excess of nitric acid to ensure the reaction goes to completion, but avoid a large excess which can promote polynitration.[4]

  • Alternative Nitrating Agents: Consider using milder nitrating agents, such as acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride), which can offer greater selectivity.[4] Another alternative is silica (B1680970) gel-mediated nitration, which can proceed at room temperature.[5][6][7]

Synthesis Route 2: Henry Reaction to form β-Nitrostyrene followed by Reduction

This two-step approach involves the synthesis of a β-nitrostyrene precursor via the Henry (nitroaldol) reaction, followed by its reduction to this compound.

Q3: I am experiencing low yields in the Henry reaction for the synthesis of the β-nitrostyrene precursor. What are the common side reactions?

A3: The Henry reaction is reversible and can be prone to several side reactions that limit the yield of the desired β-nitro alcohol, which then dehydrates to β-nitrostyrene.[8][9] Common issues include:

  • Dehydration: The initial β-nitro alcohol product can readily dehydrate to form the nitroalkene. While this is often the desired intermediate, controlling this step is important.[8][10]

  • Retro-Henry Reaction: The reversible nature of the reaction can lead to the decomposition of the product back to the starting aldehyde and nitroalkane, especially under suboptimal conditions.[8][11]

  • Cannizzaro Reaction: If the aldehyde used (e.g., benzaldehyde) has no α-hydrogens, it can undergo a self-condensation reaction in the presence of a strong base.[8][11]

  • Dimerization: The β-nitrostyrene product itself can sometimes form dimeric byproducts.[12][13]

Q4: How can I troubleshoot low yields and side reactions in the Henry reaction?

A4: To optimize the Henry reaction, consider the following:

  • Catalyst Selection: The choice of base is critical. Strong bases can promote the Cannizzaro reaction. Screening different catalysts, including organocatalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or metal complexes, can lead to milder conditions and improved yields.[8]

  • Temperature Optimization: Lower temperatures generally minimize side reactions but may require longer reaction times. Conversely, elevated temperatures can favor the dehydration to the nitroalkene.[8][10]

  • Excess Reagent: Using an excess of the nitroalkane can help to drive the equilibrium towards the product side.[8]

  • Solvent Choice: The solvent can impact the solubility of reactants and the stability of intermediates. Screening solvents like ethanol, methanol, or THF is recommended.[8]

Q5: The reduction of my β-nitrostyrene to this compound is incomplete or yields byproducts. What could be the issue?

A5: Incomplete reduction or the formation of side products during the reduction of β-nitrostyrene can occur. A common issue is the formation of dimeric byproducts.[12][13] To address this:

  • Choice of Reducing Agent: While lithium aluminum hydride (LiAlH₄) is commonly used, it can sometimes lead to incomplete reduction of certain substrates.[12] Alternative reducing agents like sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) or a sodium borohydride (B1222165)/copper(II) chloride system have been shown to be effective and can provide good yields.[12][14]

  • Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere if using sensitive reagents like LiAlH₄.[14] The reaction time and temperature should be optimized for the specific reducing agent and substrate.

Data Presentation

Table 1: Isomer Distribution in the Nitration of Ethylbenzene

This table summarizes the approximate distribution of mono-nitrated isomers under typical mixed-acid nitration conditions. The exact ratios can vary based on specific reaction parameters.

IsomerPosition of Nitro GroupApproximate Yield (%)
2-Nitroethylbenzeneortho43-45%
3-Nitroethylbenzenemeta2-4%
4-Nitroethylbenzenepara53-55%

Data compiled from multiple sources which indicate a general trend.

Experimental Protocols

Protocol 1: Mixed-Acid Nitration of Ethylbenzene [1][6]

  • Preparation of Mixed Acid: In a flask cooled in an ice bath, slowly add a specific molar equivalent of concentrated sulfuric acid to concentrated nitric acid with constant stirring. This process is highly exothermic and must be done carefully to maintain a low temperature.

  • Nitration Reaction: While maintaining the temperature of the mixed acid below 10°C, add ethylbenzene dropwise from an addition funnel over a period of 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for a specified duration to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Slowly pour the reaction mixture over crushed ice to quench the reaction. The crude product, an oily layer, will separate from the aqueous layer.

  • Separation and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by fractional distillation or column chromatography.

Protocol 2: Henry Reaction for β-Nitrostyrene Synthesis (General Procedure) [12]

  • Reaction Setup: In a suitable flask, dissolve the substituted benzaldehyde (B42025) (1 mmol) and ammonium (B1175870) acetate (B1210297) (1.25 mmol) in nitroethane.

  • Reaction: Reflux the mixture for the specified time (this is a critical parameter to optimize).

  • Work-up: Cool the mixture immediately (e.g., in a liquid nitrogen or acetone/dry ice bath), dilute with dichloromethane, and filter while cold.

  • Purification: Remove the solvent in vacuo, and recrystallize the remaining β-nitrostyrene.

Protocol 3: Reduction of β-Nitrostyrene using Red-Al [12]

  • Reaction Setup: Add a solution of the β-nitrostyrene (1 mmol) in dry benzene at room temperature to a solution of sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) (8-10 mmol) in benzene.

  • Reaction: Heat the mixture under reflux for 2-17 hours.

  • Work-up: Cool the reaction, hydrolyze with water, and filter.

  • Isolation: Evaporate the benzene and 2-methoxyethanol. The resulting amine can be purified by vacuum distillation or column chromatography.

Mandatory Visualization

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_nitration Route 1: Nitration of Ethylbenzene cluster_henry_reduction Route 2: Henry Reaction & Reduction start Start Synthesis choose_route Choose Synthesis Route start->choose_route nitration Perform Nitration choose_route->nitration Direct Nitration henry_reaction Perform Henry Reaction (β-Nitrostyrene Synthesis) choose_route->henry_reaction Two-Step check_yield_nitration Low Yield or Impurities? nitration->check_yield_nitration side_reactions_nitration Side Reactions: - Ring Isomers (o, p, m) - Polynitration - Oxidation check_yield_nitration->side_reactions_nitration Yes end_product Pure this compound check_yield_nitration->end_product No troubleshoot_nitration Troubleshooting: - Control Temperature (<10°C) - Slow Reagent Addition - Check Stoichiometry - Use Milder Nitrating Agent side_reactions_nitration->troubleshoot_nitration troubleshoot_nitration->nitration Re-optimize check_yield_henry Low Yield or Impurities? henry_reaction->check_yield_henry side_reactions_henry Side Reactions: - Retro-Henry - Dehydration - Cannizzaro Reaction - Dimerization check_yield_henry->side_reactions_henry Yes reduction Perform Reduction of β-Nitrostyrene check_yield_henry->reduction No troubleshoot_henry Troubleshooting: - Catalyst Screening - Optimize Temperature - Use Excess Nitroalkane - Solvent Screening side_reactions_henry->troubleshoot_henry troubleshoot_henry->henry_reaction Re-optimize check_yield_reduction Incomplete Reaction or Byproducts? reduction->check_yield_reduction side_reactions_reduction Side Reactions: - Dimerization check_yield_reduction->side_reactions_reduction Yes check_yield_reduction->end_product No troubleshoot_reduction Troubleshooting: - Change Reducing Agent (e.g., Red-Al) - Optimize Reaction Time/Temp - Use Inert Atmosphere side_reactions_reduction->troubleshoot_reduction troubleshoot_reduction->reduction Re-optimize

References

Technical Support Center: Purification of (2-Nitroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (2-Nitroethyl)benzene from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude this compound reaction mixture?

The primary source of this compound is the nitration of ethylbenzene (B125841).[1] This reaction typically yields a mixture of isomers and byproducts. Common impurities include:

  • Positional Isomers: The most significant impurities are the 4-nitroethylbenzene (para) and 3-nitroethylbenzene (meta) isomers. The ethyl group directs nitration to the ortho and para positions, with the para isomer often being a major byproduct.[2]

  • Unreacted Starting Material: Residual ethylbenzene may be present if the reaction has not gone to completion.

  • Polynitrated Compounds: Over-nitration can lead to the formation of dinitroethylbenzene or other polynitrated species, especially under harsh reaction conditions.[3]

  • Oxidation Products: The strong oxidizing nature of nitric acid can cause partial oxidation of the ethyl side chain, leading to impurities like nitrobenzaldehydes.[3]

  • Residual Acids: Traces of the nitrating acids (sulfuric and nitric acid) may remain after the initial workup.

Q2: What are the recommended methods for purifying crude this compound?

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The three main techniques are:

  • Fractional Distillation: This is the most common industrial method for separating the ortho and para isomers, taking advantage of their different boiling points.[1] It is particularly effective for large-scale purifications.

  • Column Chromatography: For high-purity this compound on a smaller scale, column chromatography offers excellent separation of isomers and other closely related impurities.[4]

  • Recrystallization: This technique can be effective for removing impurities, provided a suitable solvent or solvent system is identified.[4]

Q3: How can I assess the purity of my purified this compound?

Several analytical techniques can be used to determine the purity and isomeric ratio of your product:

  • Gas Chromatography (GC): GC is a powerful method for separating and quantifying the volatile components of the mixture, including the different nitroethylbenzene isomers.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the isomers and assess purity. A reverse-phase C18 or Phenyl-Hexyl column is often employed.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the ratio of isomers in the product mixture by integrating the distinct signals for each isomer.[3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of a purification, such as column chromatography, and to get a qualitative assessment of the number of components in a mixture.[4]

Troubleshooting Guides

Fractional Distillation
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Isomers Insufficient column efficiency (not enough theoretical plates). Distillation rate is too fast.Use a longer or more efficient packed distillation column. Reduce the heating rate to allow for proper equilibration.
Bumping or Unstable Boiling Uneven heating.Use a stirring bar or boiling chips in the distillation flask. Ensure the heating mantle is appropriately sized.
Product Solidifies in the Condenser The condenser temperature is too low.Use a condenser with a wider bore or adjust the coolant flow to maintain a temperature above the product's melting point.
Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Isomers The eluent (solvent system) polarity is not optimal. The column was not packed properly, leading to channeling. The column is overloaded with the sample.Optimize the eluent system using TLC first. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297).[4] Repack the column, ensuring the silica (B1680970) gel is uniform and free of air bubbles. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of sample to silica gel by weight.[2]
Compound is Stuck on the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[2]
Cracked or Dry Column Bed The solvent level dropped below the top of the silica gel.Always keep the silica gel covered with the eluent to prevent it from drying out.
Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound.
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too quickly. The compound is too impure.Use a lower-boiling solvent. Allow the solution to cool more slowly. Try to pre-purify the material by another method first, or attempt a hot filtration to remove insoluble impurities.
Low Recovery Yield Too much solvent was used. The crystals were filtered before crystallization was complete. The product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Select a solvent in which the product has lower solubility at cold temperatures.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the purification of nitroethylbenzene isomers. Please note that specific yields and purities can vary depending on the initial purity of the crude mixture and the precise experimental conditions.

Table 1: Physical Properties of Nitroethylbenzene Isomers

CompoundBoiling Point (°C) at 18 mmHgMelting Point (°C)
2-Nitroethylbenzene172-174-13 to -10
4-NitroethylbenzeneNot specifiedNot specified

Table 2: Comparison of Purification Methods for Nitroaromatic Compounds (Data for 1,2,3-Trimethyl-4-nitrobenzene, analogous to nitroethylbenzene)[4]

Purification Method Typical Purity Achieved Typical Recovery Yield Notes
Recrystallization85-95%60-80%Simple and cost-effective. May not efficiently separate closely related isomers.
Column Chromatography>98%40-70%Highly effective for isomer separation and achieving high purity. More time-consuming and uses larger solvent volumes.

Table 3: Solvent Systems for Purification

Purification Method Solvent/Eluent System Typical Ratio/Conditions Reference
Column ChromatographyHexane / Ethyl AcetateStart with 95:5 (v/v) and increase polarity as needed.[4]
RecrystallizationEthanol (B145695) / WaterA 9:1 mixture of ethanol to water is a good starting point for many nitroaromatics.[Analogous protocol]

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings) to increase the number of theoretical plates. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Charging the Flask: Charge the crude this compound mixture into the distillation flask. The flask should not be more than two-thirds full.

  • Applying Vacuum: Gradually reduce the pressure to the desired level (e.g., 18 mmHg).

  • Heating: Begin to gently heat the distillation flask.

  • Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the head of the column. Fractions corresponding to the boiling points of the different isomers should be collected separately.

  • Analysis: Analyze the purity of each fraction using GC or HPLC.

  • Combining Fractions: Combine the fractions that contain the pure this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate) and pour it into the column. Allow the silica gel to settle, tapping the column gently to ensure even packing. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a bellows or regulated air line) to increase the flow rate.

  • Fraction Collection: Collect the eluting solvent in small fractions (e.g., in test tubes).

  • Monitoring: Spot each fraction on a TLC plate to monitor the separation. Visualize the spots under UV light.

  • Combining and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures. Ethanol/water is a common solvent system for nitroaromatic compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Nitration of Ethylbenzene workup Aqueous Workup synthesis->workup crude_product Crude this compound (Mixture of Isomers & Impurities) workup->crude_product distillation Fractional Distillation crude_product->distillation Large Scale chromatography Column Chromatography crude_product->chromatography High Purity / Small Scale recrystallization Recrystallization crude_product->recrystallization If Solid analysis GC / HPLC / NMR distillation->analysis chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Outcome Unsatisfactory d_check Poor Isomer Separation? start->d_check c_check Poor Separation? start->c_check r_check No Crystals Formed? start->r_check d_cause1 Low Column Efficiency d_check->d_cause1 d_cause2 Distillation Too Fast d_check->d_cause2 d_sol1 Use Longer/Better Column d_cause1->d_sol1 d_sol2 Reduce Heating Rate d_cause2->d_sol2 c_cause1 Wrong Eluent Polarity c_check->c_cause1 c_cause2 Poor Column Packing c_check->c_cause2 c_sol1 Optimize with TLC c_cause1->c_sol1 c_sol2 Repack Column c_cause2->c_sol2 r_cause1 Too Much Solvent r_check->r_cause1 r_cause2 No Nucleation r_check->r_cause2 r_sol1 Concentrate Solution r_cause1->r_sol1 r_sol2 Scratch Flask / Add Seed Crystal r_cause2->r_sol2

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Selective Functionalization of (2-Nitroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving selectivity in the functionalization of (2-Nitroethyl)benzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Yield or Incomplete Conversion in the Reduction of the Nitro Group

  • Question: My reduction of the nitro group in this compound to 2-phenylethanamine is showing low yield and incomplete conversion. What are the possible causes and solutions?

  • Answer: Low conversion in the reduction of the nitro group can be attributed to several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Deactivation: The catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, can be poisoned by impurities in the starting material or solvent.

      • Solution: Ensure the this compound and solvent are of high purity. Consider passing the starting material through a short plug of silica (B1680970) gel or activated carbon before the reaction.

    • Insufficient Hydrogen Donor: In catalytic transfer hydrogenation, the amount of the hydrogen donor (e.g., ammonium (B1175870) formate (B1220265), hydrazine) may be insufficient for complete reduction.

      • Solution: Increase the molar equivalents of the hydrogen donor. For highly reactive donors like hydrazine, dropwise addition is recommended to control the reaction rate and temperature.[1]

    • Inefficient Catalyst: The activity of the catalyst may be low due to improper storage or handling.

      • Solution: Use a fresh batch of catalyst or a higher loading. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.

    • Suboptimal Reaction Conditions: Temperature and pressure can significantly impact the reaction rate.

      • Solution: For catalytic hydrogenation, ensure adequate hydrogen pressure and temperature. For monometallic nickel catalysts, reaction temperatures of around 120°C and a hydrogen pressure of 23.5 bar have been reported.[2] For transfer hydrogenation, refluxing in a suitable solvent like methanol (B129727) or ethanol (B145695) is often effective.[3]

Issue 2: Poor Selectivity in the Nitration of the Aromatic Ring

  • Question: I am trying to introduce a second nitro group onto the aromatic ring of this compound, but I am getting a mixture of ortho, meta, and para isomers with poor selectivity. How can I improve this?

  • Answer: The (2-nitroethyl) group is deactivating and meta-directing for electrophilic aromatic substitution. However, achieving high regioselectivity can still be challenging.

    • Reaction Temperature: Higher temperatures can lead to the formation of undesired side products and decrease selectivity.

      • Solution: Maintain a low reaction temperature, typically below 40°C, using an ice bath for efficient cooling.[2]

    • Acid Ratio: The ratio of sulfuric acid to nitric acid is crucial for controlling the concentration of the nitronium ion (NO₂⁺).

      • Solution: Optimize the H₂SO₄:HNO₃ ratio. A common starting point is a 1.5:1 to 2:1 ratio.[2] A higher concentration of sulfuric acid increases the rate of nitronium ion formation but may also promote polynitration.

    • Mixing Efficiency: Poor mixing can create localized "hotspots" with high concentrations of reagents, leading to side reactions.

      • Solution: Implement vigorous and efficient stirring throughout the addition of the nitrating mixture.

Issue 3: Formation of Side Products in the Henry Reaction (Nitroaldol Condensation)

  • Question: During the Henry reaction of benzaldehyde (B42025) with nitroethane to form 1-phenyl-2-nitropropene, I am observing significant side product formation. How can I minimize these?

  • Answer: The Henry reaction is reversible and can be prone to several side reactions.[4]

    • Cannizzaro Reaction: If the aldehyde has no α-protons, it can undergo a disproportionation reaction in the presence of a strong base.

      • Solution: Use a weaker base as a catalyst, such as an amine base (e.g., n-butylamine) or ammonium acetate (B1210297), instead of strong bases like NaOH or KOH.[4]

    • Self-Condensation of the Aldehyde (Aldol Reaction): Aldehydes with α-protons can undergo self-condensation.

      • Solution: This is less of a concern with benzaldehyde, which lacks α-protons. However, for other aldehydes, careful control of reaction conditions and slow addition of the aldehyde can be beneficial.

    • Polymerization of the Product: The nitroalkene product can polymerize, especially under basic conditions.

      • Solution: After the reaction is complete, neutralize the base by adding an acid. Work up the reaction mixture promptly to isolate the product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the selective reduction of the nitro group in this compound?

A1: The selective reduction of the nitro group to an amine is a fundamental transformation. Common methods include:

  • Catalytic Hydrogenation: This is a widely used and efficient method. Palladium on carbon (Pd/C) is a common catalyst, used with hydrogen gas.[4] Bimetallic catalysts like Pd-Ni have shown high conversion (>99%) and selectivity towards the amine.[2]

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst. Common systems include Pd/C with ammonium formate.[3]

  • Metal-Based Reductions: Reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron in acetic acid are effective for this transformation and are known for their chemoselectivity in the presence of other reducible functional groups.[5][6]

Q2: How can I improve the regioselectivity of electrophilic aromatic substitution on the this compound ring?

A2: The (2-nitroethyl) group is a deactivating, meta-directing group. To improve selectivity for meta-substitution:

  • Control Temperature: Lower temperatures generally favor the thermodynamically more stable meta-isomer.[2]

  • Choice of Lewis Acid: In Friedel-Crafts reactions, the choice and amount of the Lewis acid catalyst can influence regioselectivity.

  • Steric Hindrance: The bulkiness of the electrophile can also play a role. Less bulky electrophiles may show higher selectivity.

Q3: What are the key parameters to control in a Palladium-catalyzed cross-coupling reaction with this compound derivatives?

A3: For successful and selective cross-coupling reactions, such as Suzuki-Miyaura coupling, consider the following:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For example, palladium/BrettPhos systems have been used for the Suzuki-Miyaura coupling of this compound with boronic acids.[2]

  • Base: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).

  • Solvent: The polarity of the solvent can influence the reaction rate and selectivity.[7]

  • Temperature: Reaction temperature should be optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.

Q4: What are some common side reactions to be aware of during the synthesis of this compound via the nitration of ethylbenzene (B125841)?

A4: The nitration of ethylbenzene can lead to a mixture of products:

  • Isomer Formation: The ethyl group is an ortho, para-director. Therefore, the primary side products are 1-ethyl-2-nitrobenzene and 1-ethyl-4-nitrobenzene.[8]

  • Polynitration: Under harsh conditions (high temperature, high concentration of nitrating agent), dinitration of the aromatic ring can occur.[2]

  • Oxidation: Strong oxidizing conditions can lead to the oxidation of the ethyl side chain.[8]

Data Presentation

Table 1: Regioselectivity in the Nitration of Alkylbenzenes

AlkylbenzeneOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)
Toluene~59~4~37
Ethylbenzene~45~5~50

Note: Isomer distribution can vary with reaction conditions.[8]

Table 2: Comparison of Catalysts for the Hydrogenation of Nitrobenzene

CatalystTemperature (°C)H₂ Pressure (bar)Conversion (%) (60 min)Selectivity to Aniline (%)
Ni(18.4)-HPS12023.570Not reported, significant intermediates
0.5 wt.% Pd on Ni(17.9)-HPS12023.595>99

Data from studies on nitrobenzene, which serves as a model for this compound hydrogenation.[2]

Experimental Protocols

Protocol 1: Selective Reduction of this compound using Catalytic Transfer Hydrogenation

  • Reaction Setup: To a solution of this compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.[3]

Protocol 2: General Procedure for the Henry Reaction

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in nitroethane (which can also act as the solvent, typically in excess).

  • Catalyst Addition: Add an amine base, such as n-butylamine or ammonium acetate (catalytic amount), to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using TLC. For the formation of the nitroalkene, higher temperatures may be required to facilitate dehydration.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator. Dilute the remaining solution with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[4]

Visualizations

Electrophilic_Aromatic_Substitution Benzene This compound Sigma_Complex Sigma Complex (Arenium Ion) Benzene->Sigma_Complex Attack on Electrophile Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Functionalized Product Sigma_Complex->Product Deprotonation Protonated_Base Protonated Base (HB+) Sigma_Complex->Protonated_Base Base Base Base->Sigma_Complex Protonated_Base->Base

Caption: Mechanism of Electrophilic Aromatic Substitution.

Catalytic_Hydrogenation_Workflow Start Start: this compound Setup Dissolve in Solvent (e.g., Ethanol) Start->Setup Add_Catalyst Add Catalyst (e.g., Pd/C) Setup->Add_Catalyst Hydrogenation Introduce Hydrogen Source (H2 gas or transfer agent) Add_Catalyst->Hydrogenation Reaction_Conditions Control Temperature & Pressure Hydrogenation->Reaction_Conditions Monitor Monitor Reaction by TLC Reaction_Conditions->Monitor Workup Filter to Remove Catalyst Monitor->Workup Reaction Complete Purification Purify Product Workup->Purification End End: 2-Phenylethanamine Purification->End

Caption: Experimental Workflow for Catalytic Hydrogenation.

Troubleshooting_Low_Yield Problem Low Yield / Incomplete Reaction Cause1 Catalyst Inactive? Problem->Cause1 Cause2 Suboptimal Conditions? Problem->Cause2 Cause3 Impure Reagents? Problem->Cause3 Solution1 Use Fresh Catalyst / Increase Loading Cause1->Solution1 Solution2 Optimize Temp, Pressure, Time Cause2->Solution2 Solution3 Purify Starting Materials Cause3->Solution3

Caption: Troubleshooting Logic for Low Reaction Yields.

References

Technical Support Center: Troubleshooting (2-Nitroethyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the synthesis of (2-Nitroethyl)benzene and its isomers via the nitration of ethylbenzene (B125841).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing nitroethylbenzene isomers?

The most common method is the electrophilic aromatic substitution (EAS) reaction involving the nitration of ethylbenzene.[1][2] This is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[2] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile that reacts with the ethylbenzene ring.[1][2]

Q2: Why am I observing a low overall yield of nitroethylbenzene isomers?

Low overall yield can be attributed to several factors:

  • Insufficient Nitrating Agent: Ensure an adequate molar ratio of nitric acid to ethylbenzene. A slight excess of nitric acid is often recommended to drive the reaction to completion.[3][4]

  • Inadequate Temperature Control: The nitration of ethylbenzene is an exothermic reaction.[2] If the temperature is too low, the reaction rate will be significantly slow, leading to low conversion. Conversely, excessively high temperatures can promote the formation of byproducts and decomposition.[2][4]

  • Poor Mixing: The reaction between ethylbenzene (organic phase) and the mixed acid (aqueous phase) is a two-phase system. Vigorous stirring is crucial to maximize the interfacial area and increase the reaction rate.[2][3]

  • Excess Water Content: The presence of excess water can deactivate the nitrating agent by diluting the acids and inhibiting the formation of the nitronium ion.[2] It is important to use concentrated acids.

Q3: My primary products are a mixture of ortho- and para-nitroethylbenzene. How can I influence the isomer ratio?

The ethyl group of ethylbenzene is an ortho, para-director in electrophilic aromatic substitution.[3] The ratio of these isomers is primarily influenced by the reaction temperature. Lower temperatures (e.g., 0-10°C) generally favor the formation of the para isomer, while higher temperatures can slightly increase the proportion of the ortho isomer.[2][4] However, higher temperatures also increase the risk of dinitration.[2] Steric hindrance from the ethyl group also makes the para position more accessible to the nitronium ion.[2]

Q4: What are the common byproducts in this reaction, and how can I minimize their formation?

Common byproducts include:

  • Dinitro Compounds: Over-nitration can occur, especially at higher temperatures or with an excess of the nitrating agent, leading to the formation of 2,4-dinitroethylbenzene and 2,6-dinitroethylbenzene.[3] To minimize this, maintain strict temperature control and use a controlled amount of the nitrating agent.[4]

  • Oxidation Products: The strong oxidizing nature of nitric acid can lead to the oxidation of the ethyl side chain, forming byproducts like nitrobenzaldehydes or nitrobenzoic acids.[5] Using milder reaction conditions can help reduce these impurities.[4]

  • Side Chain Nitration: While ring nitration is predominant, nitration can also occur on the ethyl side chain under certain conditions, leading to this compound.[5] However, this is typically a minor product in standard aromatic nitration protocols.

Q5: What are the signs of a runaway reaction, and what preventive measures should be taken?

Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, vigorous evolution of brown nitrogen oxide fumes, and darkening of the reaction mixture.[3] To prevent this, ensure efficient cooling and stirring, add the nitrating agent slowly and in portions, and continuously monitor the internal temperature of the reaction.[3] A critical safety measure is to always add the nitrating agent to the substrate, not the other way around.[3]

Troubleshooting Guide for Low Conversion Rates

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Ethylbenzene 1. Insufficient Nitrating Agent: The concentration of the nitronium ion (NO₂⁺) is too low. 2. Reaction Temperature is Too Low: While crucial for preventing over-nitration, excessively low temperatures can significantly slow down the reaction rate. 3. Inefficient Mixing: Poor stirring leads to localized concentrations of reactants and an incomplete reaction.1. Check Stoichiometry: Ensure a slight molar excess of nitric acid is used.[3] 2. Optimize Temperature: If a 0-10°C range is proving too slow, a range of 10-20°C can be explored while carefully monitoring for byproduct formation.[3] 3. Ensure Vigorous Stirring: Use an appropriate magnetic stirrer and stir bar to ensure the mixture is homogeneous.[3]
High Percentage of Unreacted Starting Material 1. Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Quality of Reagents: The concentration of nitric or sulfuric acid may be lower than specified.1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and ensure the reaction has reached completion.[4] 2. Use High-Quality Reagents: Ensure the use of concentrated acids as specified in the protocol.
Formation of Dark-Colored Product 1. Overly Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the formation of oxidized byproducts or nitrophenols.1. Adhere to Milder Conditions: Strictly follow the recommended reaction temperature and avoid extended reaction times at elevated temperatures.[4] 2. Purification: Colored impurities can often be removed through column chromatography or distillation.[4]

Experimental Protocols

Protocol 1: Standard Mixed-Acid Nitration of Ethylbenzene

This protocol is a common laboratory-scale method for the synthesis of nitroethylbenzene isomers.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a calculated amount of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric equivalent of ethylbenzene to the cooled sulfuric acid with continuous stirring.

  • In a separate flask, also cooled in an ice bath, prepare the nitrating mixture by slowly and carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Caution: This mixing process is highly exothermic.

  • Add the cold nitrating mixture dropwise to the ethylbenzene-sulfuric acid mixture over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.[2]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.[2]

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water and 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture of nitroethylbenzene isomers.

Protocol 2: Nitration using Acetic Anhydride (B1165640)

This method offers an alternative to the strong acid mixture.

Materials:

  • Ethylbenzene

  • Acetic Anhydride

  • Concentrated Nitric Acid

  • Dichloromethane

  • Brine solution

Procedure:

  • To a flask containing 5.0 mL of acetic anhydride, cooled to 0 °C with stirring, add 2.0 mL of concentrated nitric acid dropwise.[1]

  • After stirring the nitrating mixture for 10 minutes at 0 °C, add a solution of 1.06 g of ethylbenzene in 1.0 mL of acetic anhydride dropwise.[1]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Dilute the mixture with 200 mL of dichloromethane.[1]

  • Wash the organic layer sequentially with water (4 x 150 mL) and brine (10 mL).[1]

  • Dry the organic layer, filter, and concentrate to yield the product.

Visualizations

Nitration_Mechanism cluster_step1 Step 1: Generation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack and Sigma Complex Formation cluster_step3 Step 3: Deprotonation and Re-aromatization HNO3 HNO₃ H2ONO2_plus H₂O⁺-NO₂ HNO3->H2ONO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2_plus->NO2_plus - H₂O H2O H₂O Ethylbenzene Ethylbenzene SigmaComplex Sigma Complex (Arenium Ion) Ethylbenzene->SigmaComplex + NO₂⁺ Nitroethylbenzene Nitroethylbenzene SigmaComplex->Nitroethylbenzene - H⁺ (to HSO₄⁻)

Caption: Mechanism of Electrophilic Aromatic Nitration of Ethylbenzene.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Stoichiometry Verify Stoichiometry of Nitrating Agent Start->Check_Stoichiometry Check_Temp Review Reaction Temperature Control Start->Check_Temp Check_Mixing Assess Stirring Efficiency Start->Check_Mixing Check_Reagents Confirm Reagent Concentration Start->Check_Reagents Use_Anhydrous Ensure Use of Concentrated Acids Check_Stoichiometry->Use_Anhydrous Optimize_Temp Optimize Temperature (e.g., 10-20°C) Check_Temp->Optimize_Temp Increase_Stirring Increase Stirring Rate Check_Mixing->Increase_Stirring Check_Reagents->Use_Anhydrous Monitor_Reaction Monitor Reaction Progress (TLC/GC) Optimize_Temp->Monitor_Reaction Increase_Stirring->Monitor_Reaction Use_Anhydrous->Monitor_Reaction Success Conversion Rate Improved Monitor_Reaction->Success

Caption: Troubleshooting Workflow for Low Conversion Rates.

References

Stability of (2-Nitroethyl)benzene under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and reactivity of (2-Nitroethyl)benzene under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing or reducing agents. The molecule has two main sites of reactivity: the nitro group itself and the acidic α-hydrogens on the carbon adjacent to the nitro group.[1]

Q2: What is the stability of this compound under acidic conditions?

A2: Under strongly acidic conditions (e.g., boiling HCl or 85% H₂SO₄), primary nitroalkanes like this compound can undergo slow hydrolysis.[2][3] This reaction typically yields a carboxylic acid (phenylacetic acid) and a hydroxylamine (B1172632) salt.[2][4] This direct hydrolysis pathway is distinct from the Nef reaction and does not require initial deprotonation.[5] The reaction has a high activation energy, suggesting it is slow under milder conditions.[3]

Q3: How does this compound behave in the presence of bases?

A3: The electron-withdrawing nature of the nitro group makes the α-hydrogens (on the carbon bonded to the NO₂ group) significantly acidic.[1] In the presence of a base, this compound is readily deprotonated to form a resonance-stabilized carbanion known as a nitronate ion.[1][6] This nitronate is a potent nucleophile and serves as a key intermediate in reactions like the Henry (nitro-aldol) and Nef reactions.[1][6]

Q4: What is the Nef Reaction and how does it relate to the stability of this compound?

A4: The Nef reaction is a conversion of a primary or secondary nitroalkane into a carbonyl compound.[6] It proceeds in two stages: first, the formation of a nitronate salt using a base, followed by hydrolysis of the salt under strong aqueous acid (pH < 1).[6] For this compound, this would yield phenylacetaldehyde (B1677652) and nitrous oxide.[5] The stability of the intermediate is critically dependent on pH; if the pH during hydrolysis is above 1, side products such as oximes are commonly formed.[7][8]

Q5: Is this compound sensitive to reducing agents?

A5: Yes, the nitro group is readily reduced to a primary amine (2-phenylethanamine). This is a common and reliable transformation.[9] Standard methods include catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) or chemical reduction using a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.[9][10]

Q6: What occurs when this compound is exposed to oxidizing agents?

A6: The alkyl side chain of this compound can be oxidized. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize alkylbenzenes to benzoic acids.[11][12] In this case, oxidation of the ethyl group would likely lead to 2-nitrobenzoic acid.[1]

Q7: What is the thermal stability of this compound?

A7: Aliphatic nitro compounds can undergo thermal decomposition, primarily through the cleavage of the C-NO₂ bond at temperatures above 500 K.[13] This decomposition can release toxic and irritating gases, such as nitrogen oxides.[3] Therefore, heating this compound should be done with caution in a well-ventilated area.

Q8: What are the recommended storage conditions for this compound?

A8: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] It should be kept away from heat, sparks, open flames, and other sources of ignition.[9] Incompatible materials include strong acids, bases, oxidizing agents, and reducing agents.[3] For long-term stability, storing under an inert atmosphere like nitrogen is recommended.[1]

Data Summary: Reactivity & Stability Overview

The following table summarizes the expected transformations of this compound under various reaction conditions.

ConditionTypical ReagentsKey IntermediateMajor Product(s)Potential Byproducts / Notes
Strong Acid Boiling conc. HCl or H₂SO₄Protonated NitroalkanePhenylacetic Acid, Hydroxylamine SaltSlow reaction, requires harsh conditions.[2][3]
Base NaOH, KOH, etc.Nitronate AnionSodium 2-phenyl-1-nitroethan-1-ide (Salt)The nitronate is a stable intermediate and a potent nucleophile.[1][6]
Base then Acid 1. Base (e.g., NaOH) 2. Strong Acid (H₂SO₄, pH < 1)Nitronate AnionPhenylacetaldehyde, Nitrous Oxide (N₂O)This is the Nef Reaction. Oximes can form if pH > 1 during hydrolysis.[5][7][8]
Reduction H₂/Pd/C or Fe/HCl or SnCl₂/HCl-2-PhenylethanamineA common and high-yielding transformation.[9][10][14]
Oxidation Hot, conc. KMnO₄Benzylic Radical2-Nitrobenzoic AcidThe entire ethyl group is oxidized to a carboxylic acid.[1][11]
Thermal Heat (>500 K)-Decomposition products (e.g., NOx, CO, CO₂)C-NO₂ bond cleavage is a primary decomposition pathway.[13]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

TroubleshootingWorkflow start Unexpected Reaction Outcome (Low Yield / Byproducts) q1 Was the starting material pure and were reagents fresh? start->q1 q2 Were anhydrous conditions maintained (if required)? q1->q2 Yes c1 Impure reagents can cause numerous side reactions. ACTION: Verify purity (NMR, GC) and use freshly opened/distilled reagents. q1->c1 No/Unsure q3 Was the reaction run under an inert atmosphere (e.g., N2, Ar)? q2->q3 Yes c2 Trace water can quench organometallics or sensitive intermediates. ACTION: Dry glassware and solvents rigorously. q2->c2 No/Unsure q4 Was temperature controlled accurately throughout? q3->q4 Yes c3 Oxygen can interfere with radical reactions or degrade catalysts. ACTION: Ensure proper degassing and maintenance of inert atmosphere. q3->c3 No/Unsure q5 What was the reaction pH? q4->q5 Yes c4 Decomposition or side reactions are often temperature-dependent. ACTION: Monitor internal temperature. Consider running at lower temp. q4->c4 No/Unsure ph_base Basic (pH > 7) q5->ph_base ph_acid Acidic (pH < 7) q5->ph_acid base_issue Problem: Uncontrolled polymerization or multiple products under basic conditions. ph_base->base_issue acid_issue Problem: Low yield of carbonyl product with oxime formation. ph_acid->acid_issue base_sol CAUSE: this compound forms a nucleophilic nitronate that can react with starting material or other electrophiles. ACTION: Add base slowly at low temp. Ensure no unwanted electrophiles are present. base_issue->base_sol acid_sol CAUSE: Nef reaction hydrolysis occurred at pH > 1. ACTION: Add nitronate solution to vigorously stirred, pre-cooled strong acid (pH < 1) to ensure rapid protonation. acid_issue->acid_sol

Fig. 1: General troubleshooting workflow for reactions.

Problem: My reduction of the nitro group is sluggish or incomplete.

  • Possible Cause 1: Catalyst Inactivity (for Catalytic Hydrogenation). The Pd/C catalyst may be old or poisoned.

    • Solution: Use fresh catalyst from a reputable supplier. Ensure the starting material and solvent are free from catalyst poisons like sulfur or heavy metals.

  • Possible Cause 2: Insufficient Acid (for Metal/Acid Reduction). The reaction with metals like Fe, Sn, or Zn requires an acidic medium to proceed.

    • Solution: Ensure a sufficient stoichiometric excess of acid (e.g., concentrated HCl) is used. Monitor the pH to ensure it remains strongly acidic throughout the reaction.

  • Possible Cause 3: Poor Mass Transfer (for Heterogeneous Reactions). In both catalytic hydrogenation and metal/acid reductions, the reaction is heterogeneous.

    • Solution: Ensure vigorous stirring or agitation to maximize contact between the reactants, solvent, and catalyst/metal surface.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Phenylethanamine using Tin(II) Chloride

This protocol details a reliable method for reducing the nitro group to a primary amine.[15]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • 5 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (B1210297) or Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like ethanol (B145695) or concentrated HCl.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic; use an ice bath to maintain control if necessary.

  • Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Work-up: Cool the mixture to room temperature. Carefully neutralize the excess acid by the slow, dropwise addition of a chilled 5 M NaOH solution until the solution is strongly basic (pH > 10). Tin salts will precipitate.

  • Extraction: Extract the aqueous slurry with ethyl acetate or diethyl ether (3 times).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-phenylethanamine, which can be further purified by distillation or column chromatography.

Protocol 2: Conversion of this compound to Phenylacetaldehyde via the Nef Reaction

This protocol demonstrates the conversion of a nitroalkane to a carbonyl compound, highlighting the compound's reactivity under basic then acidic conditions.[6][7]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

NefWorkflow cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Acid Hydrolysis (Critical Step) cluster_2 Step 3: Work-up & Isolation s1 Dissolve this compound in methanol (B129727) or ethanol. s2 Cool solution to 0°C in an ice bath. s1->s2 s3 Slowly add 1.0 eq of base (e.g., NaOMe) and stir for 1 hour to form the nitronate salt. s2->s3 s5 Slowly pour the nitronate salt solution from Step 1 into the cold, stirred acid. Maintain temp < 5°C. s3->s5 s4 Prepare a separate flask with chilled, conc. H2SO4 (e.g., 8M) and vigorous stirring. s4->s5 s6 Stir for an additional 15-30 min. A color change or gas evolution (N2O) may be observed. s5->s6 s7 Extract the acidic aqueous mixture with cold diethyl ether (3x). s6->s7 s8 Combine organic layers and wash with sat. NaHCO3 solution, then brine. s7->s8 s9 Dry over anhydrous MgSO4, filter, and carefully concentrate under reduced pressure. s8->s9

Fig. 2: Experimental workflow for the Nef reaction.

Procedure:

  • Nitronate Formation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol). Cool the solution to 0 °C in an ice bath. Slowly add one equivalent of a strong base (e.g., sodium methoxide) and stir for 1 hour at 0 °C to ensure complete formation of the sodium nitronate salt.

  • Acid Hydrolysis: In a separate flask, prepare a vigorously stirred solution of aqueous sulfuric acid (e.g., 8 M) and cool it to 0 °C. Slowly and carefully pour the nitronate salt solution from step 1 into the cold, stirred acid. The pH must be kept below 1.[7] Maintain the temperature below 5 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15-30 minutes.

  • Work-up and Extraction: Extract the acidic aqueous mixture with cold diethyl ether (3 times).

  • Purification: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude phenylacetaldehyde. Note: Phenylacetaldehyde can be unstable and prone to polymerization, so it should be used promptly or stored carefully.

ReactivityPathways start This compound amine 2-Phenylethanamine start->amine Reduction (e.g., H2/Pd/C, Fe/HCl) nitronate Nitronate Anion start->nitronate Base (e.g., NaOH) carboxylic_acid Phenylacetic Acid start->carboxylic_acid Strong, Hot Acid (e.g., boiling HCl) benzoic_acid 2-Nitrobenzoic Acid start->benzoic_acid Oxidation (e.g., KMnO4) carbonyl Phenylacetaldehyde nitronate->carbonyl Strong Acid (pH < 1) (Nef Reaction)

Fig. 3: Key reactivity pathways of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of (2-Nitroethyl)benzene in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with (2-Nitroethyl)benzene in their aqueous-based experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve clear, stable solutions for reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound is a hydrophobic molecule. Its structure contains a non-polar benzene (B151609) ring and an ethyl group, which do not interact favorably with polar water molecules. This leads to low solubility in aqueous media, following the principle of "like dissolves like".

Q2: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous buffer. What is happening and how can I prevent this?

A2: This common issue is known as "precipitation upon dilution" or "crashing out." It occurs because the concentration of the organic solvent becomes too low to keep the hydrophobic this compound dissolved in the final aqueous solution. To prevent this, you can try the following:

  • Optimize your dilution protocol: Instead of a single large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help maintain solubility.[1][2]

  • Increase the final co-solvent concentration: Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (e.g., cell toxicity). A final Dimethyl Sulfoxide (DMSO) concentration below 0.5% is generally recommended for cell-based assays.[2]

  • Use a different solubilization method: If optimizing the co-solvent approach fails, consider using surfactants to form micelles or cyclodextrins to form inclusion complexes.

Q3: Can I use heat to improve the solubility of this compound?

A3: While gently warming the solution can sometimes aid in the dissolution of compounds, its effectiveness for this compound is not well-documented and should be approached with caution. Excessive heat may lead to degradation of the compound. It is advisable to first try other methods like co-solvents, surfactants, or cyclodextrins.

Q4: What are the most common methods to enhance the aqueous solubility of this compound?

A4: The three most common and effective methods are:

  • Co-solvency: Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility.

  • Micellar Solubilization: Using surfactants (e.g., Tween® 80, Sodium Dodecyl Sulfate) to form micelles that encapsulate the hydrophobic compound.

  • Cyclodextrin (B1172386) Complexation: Using cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to form inclusion complexes where the this compound molecule is encapsulated within the cyclodextrin cavity.

Q5: How do I know if my this compound is fully dissolved?

A5: A clear, particle-free solution is a good initial indicator. For more rigorous confirmation, you can perform a filtration test. Pass the solution through a 0.22 µm syringe filter and measure the concentration of the filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC. A significant drop in concentration after filtration indicates that the compound was not fully dissolved.

Troubleshooting Guides

Issue 1: Cloudiness or visible particles in the solution after adding this compound.

  • Possible Cause: The solubility limit of this compound in your current aqueous system has been exceeded.

  • Troubleshooting Steps:

    • Visual Inspection: Confirm the presence of undissolved material.

    • Centrifugation: Centrifuge a small sample to see if a pellet forms, which confirms the presence of insoluble compound.[1]

    • Reduce Concentration: Lower the target concentration of this compound.

    • Enhance Solubilization: Implement one of the solubilization methods described in the experimental protocols below (Co-solvency, Micellar Solubilization, or Cyclodextrin Complexation).

Issue 2: Inconsistent or non-reproducible experimental results.

  • Possible Cause: The compound may be precipitating out of solution over time or under specific experimental conditions (e.g., temperature changes), leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Solubility Confirmation: Before starting your experiment, confirm the solubility of this compound in your final experimental buffer at the intended concentration and temperature.

    • Stock Solution Check: Ensure your stock solution is properly prepared and stored. Always bring stock solutions to room temperature and vortex before use.

    • Prepare Fresh Solutions: Prepare fresh dilutions of this compound for each experiment to minimize the risk of precipitation over time.

Quantitative Data on Solubility

While specific quantitative solubility data for this compound is limited in the literature, we can estimate its behavior based on structurally similar compounds like nitrobenzene (B124822) and ethylbenzene. The following table provides solubility data for these related compounds in various solvents to serve as a guide. It is anticipated that this compound will exhibit poor solubility in water and high solubility in organic solvents.[3]

CompoundSolventTemperature (°C)Solubility
NitrobenzeneWater201.9 g/L
NitrobenzeneWater251.8 g/L
EthylbenzeneWater250.175 g/L
NitrobenzeneEthanol (B145695)MiscibleMiscible
EthylbenzeneEthanolMiscibleMiscible
NitrobenzeneDiethyl EtherMiscibleMiscible
EthylbenzeneDiethyl EtherMiscibleMiscible
NitrobenzeneAcetoneMiscibleMiscible
EthylbenzeneAcetoneMiscibleMiscible

This data is for structurally related compounds and should be used as an estimation for this compound.

Experimental Protocols

Here are detailed methodologies for three common techniques to improve the aqueous solubility of this compound.

Method 1: Co-solvency

This method involves preparing a concentrated stock solution of this compound in a water-miscible organic solvent and then diluting it into the aqueous medium.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO) or Ethanol (reagent grade)

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • Prepare a Concentrated Stock Solution:

    • Weigh an appropriate amount of this compound and dissolve it in a minimal amount of DMSO or ethanol to achieve a high concentration (e.g., 10-50 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved, resulting in a clear solution.

  • Perform Serial Dilutions:

    • Warm your target aqueous buffer to the experimental temperature.

    • Instead of a single large dilution, perform a series of dilutions. For example, to reach a 1:1000 final dilution, first, dilute the stock 1:10 in the buffer, vortex, and then dilute this intermediate solution 1:100 into the final volume of the buffer.[2]

    • Add the stock solution dropwise to the buffer while gently vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[2]

  • Final Concentration Check:

    • Ensure the final concentration of the organic co-solvent is as low as possible and does not interfere with your experiment (typically <0.5% for DMSO in cell-based assays).[2]

Method 2: Micellar Solubilization

This method uses surfactants to form micelles that encapsulate this compound, thereby increasing its apparent solubility in water. Non-ionic surfactants like Tween® 80 are often preferred as they are generally less disruptive to biological systems.

Materials:

  • This compound

  • Tween® 80 (Polysorbate 80) or other suitable surfactant

  • Target aqueous buffer

  • Stir plate and magnetic stir bar

  • Sonicator (optional)

Protocol:

  • Prepare a Surfactant Solution:

    • Prepare a solution of Tween® 80 in your aqueous buffer at a concentration above its critical micelle concentration (CMC). A 1% (w/v) solution is a common starting point.[4]

  • Add this compound:

    • While stirring the surfactant solution, add the desired amount of this compound.

  • Facilitate Dissolution:

    • Continue stirring the mixture for several hours at room temperature.

    • If dissolution is slow, gentle warming or brief sonication can be applied to expedite the process.

  • Equilibration and Filtration:

    • Allow the solution to equilibrate overnight.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or particulate matter.

Method 3: Cyclodextrin Inclusion Complexation

This technique involves the formation of an inclusion complex where the hydrophobic this compound molecule is encapsulated within the cavity of a cyclodextrin molecule, rendering it water-soluble.

Materials:

  • This compound

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Protocol (Kneading Method): [5][6]

  • Prepare a Cyclodextrin Paste:

    • Place the desired molar ratio of HP-β-CD (typically a 1:1 or higher molar excess to this compound) in a mortar.

    • Add a small amount of the aqueous buffer to the HP-β-CD and triturate to form a homogeneous paste.

  • Incorporate this compound:

    • Gradually add the this compound to the paste while continuously kneading.

  • Knead the Mixture:

    • Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The mixture should remain a paste.

  • Drying and Reconstitution:

    • Dry the resulting paste (e.g., in a vacuum oven at a mild temperature) to obtain a solid powder of the complex.

    • This powder can then be dissolved in the aqueous buffer to the desired final concentration.

Visualizations

experimental_workflow_co_solvency start Start prep_stock Prepare Concentrated Stock in DMSO/Ethanol start->prep_stock serial_dilution Perform Serial Dilution into Aqueous Buffer prep_stock->serial_dilution vortex Vortex Gently During Dilution serial_dilution->vortex final_solution Obtain Clear Final Solution (<0.5% Co-solvent) vortex->final_solution end End final_solution->end troubleshooting_logic decision decision action action issue issue start Issue: Precipitation Observed is_conc_too_high Is Concentration Too High? start->is_conc_too_high is_dilution_rapid Is Dilution Too Rapid? is_conc_too_high->is_dilution_rapid No reduce_conc Action: Lower Concentration is_conc_too_high->reduce_conc Yes is_solvent_sufficient Is Co-solvent % Sufficient? is_dilution_rapid->is_solvent_sufficient No serial_dilute Action: Use Serial Dilution is_dilution_rapid->serial_dilute Yes consider_alternatives Initial Method Ineffective? is_solvent_sufficient->consider_alternatives Yes increase_solvent Action: Increase Co-solvent % is_solvent_sufficient->increase_solvent No use_surfactant Action: Try Micellar Solubilization consider_alternatives->use_surfactant use_cyclodextrin Action: Try Cyclodextrin Complexation consider_alternatives->use_cyclodextrin

References

Preventing polymerization of (2-Nitroethyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and reaction of (2-Nitroethyl)benzene derivatives, with a primary focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: Why are this compound and its derivatives prone to polymerization?

A1: The vinyl group (-CH=CH-NO2) that can be formed from this compound derivatives, or similar unsaturated structures within the derivative, is electron-deficient due to the strong electron-withdrawing nature of the nitro group.[1][2][3] This makes the double bond susceptible to nucleophilic attack and, more commonly, to free-radical polymerization. This process can be initiated by heat, light (UV radiation), or the presence of radical species like peroxides, which may be present as impurities in solvents or reagents.[4][5]

Q2: What are the common signs of polymerization in my reaction?

A2: Unwanted polymerization can manifest in several ways during an experiment. Key indicators include:

  • A sudden and unexpected increase in the reaction mixture's viscosity.

  • The reaction mixture turning cloudy, hazy, or opaque.

  • The formation of a gel, solid precipitate, or insoluble residue.[4][6]

  • An uncontrolled increase in reaction temperature (exotherm), which can further accelerate polymerization.[5]

Q3: What is a polymerization inhibitor and how does it work?

A3: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent spontaneous polymerization.[7] Most inhibitors used for unsaturated compounds work by scavenging free radicals. They react with and neutralize the highly reactive radical species that initiate and propagate the polymer chain, effectively terminating the reaction before a polymer can form.[4][8] Phenolic inhibitors, for example, require the presence of oxygen to function effectively, while nitroxide-based inhibitors do not.[4][6]

Q4: Can the nitro group in my compound act as an inhibitor?

A4: Yes, interestingly, certain nitro-compounds, particularly β-nitrostyrene derivatives, have been shown to act as potent polymerization inhibitors themselves.[4][9] They can terminate growing polymer chains, potentially through the release of nitrogen dioxide (NO₂).[9] However, this inherent inhibitory effect may not be sufficient to prevent polymerization under all conditions, especially during heating or prolonged storage.

Troubleshooting Guide: Preventing Unwanted Polymerization

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Reaction mixture becomes viscous or solidifies upon heating. Thermally-initiated polymerization. The rate of radical formation increases significantly with temperature.[7]1. Lower the Reaction Temperature: Conduct the reaction at the lowest feasible temperature.[4][5]2. Add an Inhibitor: Introduce a suitable thermal inhibitor, such as hydroquinone (B1673460) (HQ) or Butylated Hydroxytoluene (BHT), at the start of the reaction.[4][7]
Polymerization occurs even at low temperatures. 1. Light Exposure: UV light can generate free radicals, initiating polymerization.[4][5]2. Contaminated Reagents: Solvents (like THF or ether) may contain peroxide impurities, which are radical initiators.[5][6]1. Exclude Light: Protect the reaction from light by using amber glassware or wrapping the vessel in aluminum foil.[4][5]2. Purify Solvents: Use freshly distilled or peroxide-free solvents. Test for peroxides before use.
Reaction is inconsistent; sometimes it works, other times it polymerizes. 1. Oxygen Variability: Some common inhibitors (e.g., BHT, TBC) require trace amounts of oxygen to be effective. An overly stringent inert atmosphere can render them useless.[6]2. Inconsistent Inhibitor Removal: If you are removing a storage inhibitor before your reaction, the process may be inconsistent.1. Select an Appropriate Inhibitor: If working under a strictly inert atmosphere, use an oxygen-independent inhibitor like TEMPO.[4]2. Standardize Protocols: Ensure your inhibitor removal and reaction setup procedures are consistent for every experiment.[6]
Polymerization occurs during workup or purification (e.g., distillation). 1. Inhibitor Removal: The inhibitor may have been removed during an aqueous wash.2. High Temperatures: Distillation or solvent removal at high temperatures can initiate polymerization of the purified, uninhibited product.[5]1. Add a Non-Volatile Inhibitor: Before distillation, add a small amount of a non-volatile inhibitor like hydroquinone.[5]2. Use Low-Temperature Purification: Opt for purification methods that do not require heat, such as column chromatography at room temperature.[5]

Inhibitor Selection and Data

Choosing the correct inhibitor is critical and depends on the specific reaction conditions.

Inhibitor ClassExampleMechanismTypical Conc. (ppm)Conditions/Comments
Phenolic Butylated Hydroxytoluene (BHT), Hydroquinone (HQ), 4-tert-butylcatechol (B165716) (TBC)Radical Scavenger10 - 1000Effective and common. Most require the presence of dissolved oxygen to function. TBC and HQ can often be removed with a basic wash.[4][6][7]
Nitroxide TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)Stable Free Radical10 - 500Highly effective radical scavenger that functions without oxygen. Ideal for reactions under a strictly inert atmosphere.[4]
Aromatic Amines PhenothiazineRadical Scavenger100 - 1000Can act as retarders, slowing polymerization rather than stopping it completely for an induction period.[7]
Quinones p-BenzoquinoneRadical Scavenger100 - 1000Effective inhibitors for styrene-type monomers. Can sometimes act as retarders for acrylates.[10]

Visualizing the Process

G cluster_process Free-Radical Polymerization cluster_inhibition Inhibition Pathway Initiator Initiator (Heat, Light, Peroxide) Radical Radical (R●) Initiator->Radical Initiation Monomer Monomer (M) Radical->Monomer GrowingChain Growing Chain (RM●) Monomer->GrowingChain Propagation GrowingChain->Monomer Polymer Polymer (RMₙ) GrowingChain->Polymer Termination Inhibitor Inhibitor (IH) GrowingChain->Inhibitor Interception StableRadical Stable, Non-reactive Species G cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Signs of Polymerization Observed? (Viscosity, Cloudiness, Exotherm) cause_heat High Reaction Temperature? start->cause_heat Yes cause_light Exposure to UV Light? cause_heat->cause_light No sol_heat Lower Temperature & Add Thermal Inhibitor cause_heat->sol_heat Yes cause_reagents Impure Solvents or Reagents? cause_light->cause_reagents No sol_light Use Amber Glassware or Wrap in Foil cause_light->sol_light Yes cause_atmosphere Incorrect Atmosphere for Inhibitor? cause_reagents->cause_atmosphere No sol_reagents Purify/Distill Solvents, Test for Peroxides cause_reagents->sol_reagents Yes sol_atmosphere Use Oxygen-Independent Inhibitor (e.g., TEMPO) cause_atmosphere->sol_atmosphere Yes G cluster_prevent Prevent Polymerization cluster_remove Prepare for Polymerization start Need to use derivative in a reaction? q_polymerization Is desired reaction a polymerization? start->q_polymerization step1_prevent 1. Add appropriate inhibitor (e.g., BHT, TEMPO) to solvent. q_polymerization->step1_prevent No step1_remove 1. Remove storage inhibitor (e.g., via alumina (B75360) column). q_polymerization->step1_remove Yes step2_prevent 2. Use low temperature, exclude light, and use pure reagents. step3_prevent 3. Run reaction. step2_remove 2. Handle purified monomer under inert gas, cold, and dark. step3_remove 3. Use immediately in polymerization reaction.

References

Optimization of temperature and pressure for (2-Nitroethyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of (2-Nitroethyl)benzene. The primary route discussed involves a three-step process: the Henry reaction of benzaldehyde (B42025) and nitroethane, followed by dehydration to β-nitrostyrene, and subsequent reduction to the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound in a laboratory setting?

The most prevalent and well-documented laboratory synthesis of this compound proceeds through a three-step sequence:

  • Henry Reaction (Nitroaldol Condensation): Benzaldehyde is reacted with nitroethane in the presence of a base to form 1-phenyl-2-nitroethanol.

  • Dehydration: The resulting nitroalcohol is dehydrated to yield β-nitrostyrene.

  • Reduction: The carbon-carbon double bond of β-nitrostyrene is selectively reduced to afford this compound.

Q2: Why is direct side-chain nitration of ethylbenzene (B125841) not the preferred method?

Direct nitration of ethylbenzene typically results in electrophilic aromatic substitution on the benzene (B151609) ring, yielding a mixture of ortho- and para-nitroethylbenzene, rather than the desired side-chain nitration product, this compound. Achieving selective side-chain nitration is challenging and often leads to a complex mixture of products.

Q3: Are there any significant safety precautions to consider during this synthesis?

Yes, several safety precautions are crucial. Nitroalkanes, such as nitroethane, are toxic and flammable. β-Nitrostyrene is a lachrymator and skin irritant.[1] Many of the reagents used, such as strong bases and acids, are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Step 1: Henry Reaction (Benzaldehyde + Nitroethane)

Issue 1: Low or no yield of 1-phenyl-2-nitroethanol.

  • Possible Cause 1: Inactive or inappropriate catalyst. The choice of base is critical for the Henry reaction.

    • Solution: Ensure the base being used is fresh and of appropriate strength. For the reaction between benzaldehyde and nitroethane, common bases include primary amines (like phenylethylamine), ammonium (B1175870) acetate (B1210297), or strong bases like sodium hydroxide (B78521).[2] The optimal catalyst may need to be determined empirically.

  • Possible Cause 2: Unfavorable reaction equilibrium. The Henry reaction is reversible, which can limit the yield.[3]

    • Solution: Lowering the reaction temperature can sometimes favor the forward reaction and improve the yield of the nitroalcohol.[2] However, excessively low temperatures will slow the reaction rate. Careful optimization is required.

  • Possible Cause 3: Presence of water in reagents or solvent. Water can interfere with the base catalyst and hinder the reaction.

    • Solution: Use anhydrous solvents and ensure reagents are dry.

Issue 2: Formation of significant side products (e.g., Cannizzaro reaction products, self-condensation of benzaldehyde).

  • Possible Cause: Use of a strong base with an aldehyde that has no α-protons. Benzaldehyde can undergo the Cannizzaro reaction in the presence of a strong base.

    • Solution: Consider using a weaker base catalyst, such as a primary amine or ammonium acetate, which is less likely to promote side reactions.[4]

Step 2: Dehydration of 1-phenyl-2-nitroethanol to β-nitrostyrene

Issue 1: Incomplete dehydration of the nitroalcohol.

  • Possible Cause: Insufficient temperature. The dehydration of the intermediate nitroalcohol to nitrostyrene (B7858105) often requires elevated temperatures.[4]

    • Solution: For the dehydration of 1-phenyl-2-nitroethanol, heating to at least 40°C is often sufficient.[2] The reaction can be monitored by TLC to determine the optimal temperature and time for complete conversion.

Issue 2: Formation of a tar-like substance.

  • Possible Cause: Polymerization of the β-nitrostyrene product. β-Nitrostyrene can polymerize, especially at higher temperatures or in the presence of impurities.[5]

    • Solution: Optimize the reaction temperature and time to minimize polymerization. It is often preferable to use the lowest temperature that allows for efficient dehydration.[2] Purifying the starting materials can also help to reduce tar formation.[5]

Step 3: Reduction of β-nitrostyrene to this compound

Issue 1: Low yield of this compound.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed for an adequate amount of time. Monitoring the reaction by TLC is recommended.

  • Possible Cause 2: Over-reduction of the nitro group. Strong reducing agents like lithium aluminum hydride (LAH) can potentially reduce both the double bond and the nitro group.

    • Solution: A milder reducing agent that selectively reduces the carbon-carbon double bond is preferred. Sodium borohydride (B1222165) (NaBH4) in the presence of a phase transfer catalyst or in combination with copper(II) chloride has been shown to be effective.[6][7][8][9][10]* Possible Cause 3: Product loss during workup. Amines, which can be formed as byproducts if the nitro group is reduced, can be protonated in acidic solutions and remain in the aqueous layer during extraction.

    • Solution: Ensure the aqueous layer is made basic before extraction to deprotonate any amine byproducts, allowing for their extraction into the organic phase.

Issue 2: Difficulty in purifying the final product.

  • Possible Cause: Presence of unreacted starting material or byproducts.

    • Solution: Purification can often be achieved by vacuum distillation or column chromatography.

Quantitative Data

Reaction StepCatalyst/ReagentTemperature (°C)Yield (%)Reference
Henry ReactionCopper(II) Coordination Polymer205[11]
4032[11]
7089[11]
8081[11]
Calcined Cu:Mg:Al (2:1:1) LDH5095[12][13]
Uncalcined HT-Solgel Cu:Mg:Al (1:2:1)6062[12][13]
DehydrationN/A (Heating)≥ 40Not specified[2]
ReductionNaBH4 / CuCl2Room Temperature62-83[6]
NaBH4 / Aliquat 3362597[10]

Experimental Protocols

Protocol 1: Henry Reaction and Dehydration to β-nitrostyrene

This protocol is adapted from a general procedure for the Henry reaction followed by in-situ dehydration.

Materials:

  • Benzaldehyde

  • Nitroethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol (B129727) or Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 equivalent) and a slight excess of nitroethane (1.1 equivalents) in glacial acetic acid.

  • Add ammonium acetate (0.5 equivalents) as the catalyst.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used, but typically around 80-100°C) and stir.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the β-nitrostyrene product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude β-nitrostyrene can be purified by recrystallization from methanol or ethanol.

Protocol 2: Reduction of β-nitrostyrene to this compound

This protocol utilizes sodium borohydride with a phase transfer catalyst for the selective reduction of the double bond. [10] Materials:

  • β-nitrostyrene

  • Toluene (B28343)

  • Aliquat 336 (phase transfer catalyst)

  • Sodium borohydride (NaBH4)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add toluene, a catalytic amount of Aliquat 336 (e.g., 1-2 mol%), and β-nitrostyrene (1 equivalent).

  • In a separate beaker, prepare a solution of sodium borohydride (1.1 equivalents) in water containing a small amount of sodium hydroxide (to stabilize the NaBH4).

  • Add the aqueous sodium borohydride solution to the toluene mixture.

  • Stir the two-phase mixture vigorously at room temperature (25°C) for 1.5 to 2 hours. The progress of the reaction can be monitored by the disappearance of the yellow color of the nitrostyrene.

  • Once the reaction is complete, stop stirring and transfer the mixture to a separatory funnel.

  • Separate the lower aqueous phase and wash the organic phase with water, followed by a dilute solution of acetic acid in water.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound as a yellow oil.

  • The product can be further purified by vacuum distillation.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Reduction Benzaldehyde Benzaldehyde HenryProduct 1-phenyl-2-nitroethanol Benzaldehyde->HenryProduct Nitroethane Nitroethane Nitroethane->HenryProduct Nitrostyrene β-nitrostyrene HenryProduct->Nitrostyrene HenryProduct->Nitrostyrene Base Base Catalyst Base->HenryProduct FinalProduct This compound Nitrostyrene->FinalProduct Nitrostyrene->FinalProduct Heat Heat (≥40°C) Heat->Nitrostyrene ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingHenry Start Low Yield in Henry Reaction Cause1 Inactive/Inappropriate Catalyst? Start->Cause1 Cause2 Unfavorable Equilibrium? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Solution1 Use fresh/alternative base catalyst Cause1->Solution1 Solution2 Optimize temperature (try lower temp) Cause2->Solution2 Solution3 Use weaker base to minimize Cannizzaro/self-condensation Cause3->Solution3

Caption: Troubleshooting logic for low yield in the Henry reaction step.

References

Technical Support Center: (2-Nitroethyl)benzene Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions involving (2-nitroethyl)benzene. The following information is designed to address specific challenges that may be encountered during the experimental work-up and purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound that influence the work-up procedure? A1: The choice of work-up procedure is highly dependent on the synthetic route used. The two most common methods are:

  • The Henry Reaction (Nitroaldol Reaction): This involves the condensation of benzaldehyde (B42025) with nitroethane. The work-up for this reaction focuses on neutralizing the base catalyst and managing the stability of the intermediate β-nitro alcohol, which can dehydrate to β-nitrostyrene or revert to starting materials.[1][2]

  • Reduction of β-Nitrostyrene: This involves the reduction of the double bond of β-nitrostyrene. The work-up must address the removal of the reducing agent and any byproducts from the reduction process.[3][4]

Q2: My crude product from a Henry reaction is a dark oil and appears impure. What are the likely impurities? A2: It is common for the crude product of a Henry reaction to be an oil, even if the final product is expected to be a solid.[1] This is often due to a mixture of components including:

  • Unreacted benzaldehyde and nitroethane.

  • The intermediate β-nitro alcohol (1-phenyl-2-nitropropan-1-ol).

  • The dehydration byproduct, β-nitrostyrene, which is often yellow or orange.[1]

  • Polymeric or tar-like substances, which can form under basic conditions.

Q3: During the aqueous work-up, my this compound product seems to be degrading. What could be the cause? A3: this compound, like other nitroalkanes, can be unstable under certain conditions. Strong acidic conditions can lead to the Nef reaction, which converts the nitroalkane into a ketone (phenylacetone in this case).[5] Conversely, residual strong base from the reaction can promote side reactions. It is crucial to neutralize the reaction mixture to a pH of approximately 7 using a mild quenching agent like a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1]

Q4: I am having difficulty removing the base catalyst (e.g., an amine) used in the Henry reaction. What is the best approach? A4: To remove a basic catalyst, perform an acidic wash of the organic layer during the liquid-liquid extraction. A dilute solution of hydrochloric acid (e.g., 1M HCl) can be used to protonate the amine catalyst, making it water-soluble and thus easily removable into the aqueous phase.[6] Be sure to follow this with a wash with a mild base like sodium bicarbonate solution to neutralize any excess acid, and finally a brine wash.[4]

Q5: What are the recommended methods for purifying crude this compound? A5: The primary methods for purification are:

  • Column Chromatography: This is a highly effective method for small to medium-scale purification. Silica (B1680970) gel is commonly used as the stationary phase.[7] It is sometimes recommended to use silica gel that has been treated with a small amount of a weak base like triethylamine (B128534) (mixed into the eluent) to prevent the degradation of the acid-sensitive nitroalkane on the silica surface.[1]

  • Vacuum Distillation: For larger quantities, vacuum distillation can be effective for separating this compound from less volatile impurities. However, care must be taken as nitroalkanes can be thermally unstable.[7][8]

Troubleshooting Guides

Problem: Low Yield After Work-up
Possible Cause Troubleshooting Step
Product Loss During Extraction Ensure the correct solvent is used for extraction (e.g., ethyl acetate (B1210297), diethyl ether, or dichloromethane). Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize recovery from the aqueous layer.[1][9]
Retro-Henry Reaction The β-nitro alcohol intermediate can revert to starting materials.[1] Work quickly and at low temperatures during the initial quenching and extraction steps.
Dehydration to β-Nitrostyrene The intermediate β-nitro alcohol can easily dehydrate, especially if exposed to heat or acid/base. Quench the reaction at 0 °C with a mild acid like saturated NH₄Cl solution to neutralize the base catalyst without promoting strong dehydration.[1]
Product Instability on Silica Gel This compound can degrade on acidic silica gel. Consider neutralizing the silica gel by preparing a slurry with an eluent containing a small amount (e.g., 1%) of triethylamine before packing the column.[1]
Problem: Product Decomposes During Purification
Possible Cause Troubleshooting Step
Thermal Decomposition during Distillation Nitroalkanes can be thermally sensitive.[8] Use a high vacuum to lower the boiling point and a low-temperature heating bath. Do not heat for prolonged periods.
Decomposition during Solvent Removal (Rotary Evaporation) Residual acid or base in the purified fractions can cause decomposition upon heating.[1] Ensure all fractions are properly neutralized before concentration. Use a lower bath temperature (< 40 °C) during rotary evaporation.[1]
Acid-Catalyzed Degradation (Nef Reaction) Traces of acid from the work-up can cause degradation.[5] Ensure thorough washing with a sodium bicarbonate solution to remove all acidic residues before the final drying and solvent removal steps.

Experimental Protocols

Protocol 1: Work-up for Henry Reaction Synthesis of this compound

This protocol outlines the work-up following the reaction of benzaldehyde with nitroethane using a base catalyst.

  • Cooling and Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring until the pH of the mixture is approximately 7.[1] This step neutralizes the base catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL for a 10 mmol scale reaction). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 1M HCl (2 x 20 mL) if an amine catalyst was used.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to remove any residual acid.

    • Brine (saturated NaCl solution) (1 x 20 mL) to aid in drying.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (< 40 °C) to yield the crude product.[1]

Visualizations

Workup_Henry_Reaction cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Product (Base Catalyst, Benzaldehyde, Nitroethane, Product) Quench 1. Quench at 0°C with sat. NH4Cl (aq) to pH ~7 Reaction->Quench Transfer Extract 2. Extract with Ethyl Acetate Quench->Extract Wash 3. Wash Organic Layer (Acid, Base, Brine) Extract->Wash Dry 4. Dry with Na2SO4 & Concentrate Wash->Dry Crude_Product Crude this compound Dry->Crude_Product Column Column Chromatography (Base-treated Silica) Crude_Product->Column Pure_Product Pure this compound Column->Pure_Product

Caption: Workflow for the work-up of a Henry reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound C1 Product Loss during Extraction? Start->C1 C2 Retro-Henry Reaction? Start->C2 C3 Dehydration to Byproduct? Start->C3 C4 Degradation on Silica Gel? Start->C4 S1 - Use correct solvent - Perform multiple extractions C1->S1 S2 - Work at low temperature - Quench reaction promptly C2->S2 S3 - Quench at 0°C - Use mild quenching agent (e.g., NH4Cl) C3->S3 S4 - Use base-treated silica - Optimize eluent polarity C4->S4

Caption: Troubleshooting logic for low product yield.

References

Minimizing byproduct formation in Friedel-Crafts reactions with (2-Nitroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Reactions with (2-Nitroethyl)benzene

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize byproduct formation and improve reaction outcomes when using this compound in Friedel-Crafts alkylations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the Friedel-Crafts reaction with this compound.

Q1: Why is my Friedel-Crafts reaction with this compound failing or resulting in a low yield?

There are two primary reasons for poor reactivity:

  • Electronic Deactivation of the Alkylating Agent: The potent electron-withdrawing nitro (-NO₂) group on the ethyl chain destabilizes the formation of a carbocation intermediate at the adjacent carbon. This significantly slows down the classical electrophilic aromatic substitution pathway.

  • Catalyst Complexation: The oxygen atoms of the nitro group can act as a Lewis base, forming a complex with the Lewis acid catalyst (e.g., AlCl₃).[1] This complexation can deactivate the catalyst, requiring stoichiometric or even excess amounts of the catalyst to initiate the reaction.

Q2: What are the most common byproducts, and how can I identify them?

The primary byproducts are typically not from over-alkylation but from side reactions involving the unstable nitroethyl group.

  • Polymers/Char: The most common issue is the formation of intractable polymeric material or char. This arises from the self-condensation or decomposition of this compound or its intermediates under strong acidic conditions.

  • Polysubstitution Products: While the alkylated product is generally more reactive than the starting arene, the inherent difficulty of the initial reaction can sometimes limit polysubstitution.[2][3][4] However, if the reaction is driven too hard with high temperatures or excess catalyst, di- and tri-substituted products can form. Using a large excess of the aromatic substrate is the most effective way to mitigate this.[5][6]

  • Elimination Products: Under certain conditions, elimination of the nitro group (as nitrous acid) can occur, leading to styrene-like byproducts which can also polymerize.

Identification is best achieved using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) to identify molecular weights of volatile components and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural isomers and polymer presence.

Q3: I'm observing significant polymerization. How can this be prevented?

Polymerization is a major challenge. To minimize it, consider the following strategies:

  • Low Temperature: Maintain strict temperature control, ideally starting the reaction at 0°C or even lower (e.g., -20°C) and allowing it to warm slowly.

  • Slow Addition: Add the alkylating agent (this compound) dropwise to the mixture of the arene and Lewis acid catalyst. This keeps the instantaneous concentration of the reactive species low.

  • Inert Solvent: Use a dry, inert solvent such as dichloromethane (B109758) (DCM) or carbon disulfide (CS₂) to ensure the reaction mixture remains homogenous and to help dissipate heat.

Q4: What is the optimal Lewis acid catalyst and stoichiometry?

A strong Lewis acid is necessary to activate the substrate.

  • Catalyst Choice: Anhydrous aluminum chloride (AlCl₃) is the most common and potent choice.[7][8] Ferric chloride (FeCl₃) is a slightly milder alternative that may reduce charring.

  • Stoichiometry: Due to complexation with the nitro group, a catalytic amount is often insufficient. Start with at least 1.1 stoichiometric equivalents of the Lewis acid relative to the this compound. Optimization may require using up to 2.0 equivalents.

Q5: How can I minimize the formation of polysubstituted byproducts?

The most effective strategy to ensure monosubstitution is to manipulate the reaction stoichiometry.

  • Use Excess Arene: Employ a large molar excess of the aromatic substrate relative to the this compound. A ratio of 5:1 to 10:1 (Arene:this compound) significantly increases the probability that the electrophile will react with the starting arene rather than the more activated mono-alkylated product.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data based on general Friedel-Crafts principles to guide optimization. Note: Values are representative and intended to demonstrate trends.

Table 1: Effect of Lewis Acid and Stoichiometry on Reaction Outcome (Reactants: Benzene (10 eq.), this compound (1 eq.), DCM, 0°C to 25°C, 4h)

Lewis AcidEquivalentsDesired Product YieldPolymer/Char Formation
AlCl₃0.5< 5%Low
AlCl₃1.145%Moderate
AlCl₃2.055%High
FeCl₃1.130%Low-Moderate
FeCl₃2.040%Moderate

Table 2: Influence of Benzene:this compound Ratio on Selectivity (Catalyst: AlCl₃ (1.5 eq.), DCM, 0°C to 25°C, 4h)

Benzene : Alkylating Agent RatioMono-substituted Product (%)Di-substituted Product (%)
1 : 15035
3 : 17515
5 : 1885
10 : 1> 95< 2

Table 3: Impact of Temperature on Product Distribution (Reactants: Benzene (10 eq.), this compound (1 eq.), AlCl₃ (1.5 eq.), DCM, 4h)

Initial TemperatureFinal TemperatureDesired Product YieldPolymer/Char Formation
-20 °C25 °C60%Low
0 °C25 °C55%Moderate
25 °C (Room Temp)25 °C35%High
25 °C40 °C (Reflux)< 10%Very High

Visualized Workflows and Logic Diagrams

The following diagrams illustrate key workflows and logical relationships for troubleshooting and executing your experiments.

troubleshooting_workflow start Poor Reaction Outcome (Low Yield / High Byproducts) cond Check Reaction Conditions start->cond cat Check Catalyst start->cat sub Check Substrates start->sub temp Was Temp < 0°C? cond->temp cat_act Is Catalyst Anhydrous? cat->cat_act sub_pur Are Substrates Pure & Dry? sub->sub_pur ratio Was Arene Ratio > 5:1? temp->ratio Yes sol_low Action: Lower Temperature Run at -20°C to 0°C temp->sol_low No sol_ratio Action: Increase Arene Ratio Use 10:1 Arene:Alkylating Agent ratio->sol_ratio No cat_stoich Was Stoichiometry > 1.1 eq? cat_act->cat_stoich Yes sol_cat_act Action: Use Fresh Anhydrous Catalyst cat_act->sol_cat_act No sol_cat_stoich Action: Increase Catalyst to 1.5-2.0 eq. cat_stoich->sol_cat_stoich No sol_sub_pur Action: Purify/Dry Reagents (Distill Arene, Dry Solvent) sub_pur->sol_sub_pur No

Caption: Troubleshooting workflow for poor Friedel-Crafts reaction outcomes.

byproduct_formation center Reaction Conditions temp High Temperature (> 25°C) center->temp cat High Catalyst Conc. (> 2 eq. AlCl₃) center->cat ratio Low Arene:Alkylating Agent Ratio (< 3:1) center->ratio time Long Reaction Time center->time poly Polymerization / Char temp->poly elim Elimination / Decomposition temp->elim cat->poly poly_sub Polysubstitution cat->poly_sub ratio->poly_sub time->poly

Caption: Factors influencing byproduct formation pathways.

experimental_workflow setup 1. Setup Dry glassware under N₂ atmosphere. Add magnetic stirrer. reagents 2. Add Reagents Charge flask with arene and solvent (DCM). Cool to 0°C in an ice bath. setup->reagents catalyst 3. Catalyst Addition Slowly add anhydrous AlCl₃ portion-wise. Maintain temperature at 0°C. reagents->catalyst addition 4. Substrate Addition Add this compound dropwise over 30-60 minutes. catalyst->addition reaction 5. Reaction Stir at 0°C for 1h, then allow to warm to room temperature and stir for 2-4h. addition->reaction quench 6. Quench Carefully pour reaction mixture onto crushed ice with conc. HCl. reaction->quench workup 7. Workup Separate organic layer. Wash with H₂O, NaHCO₃ (aq.), and brine. Dry over MgSO₄. quench->workup analysis 8. Analysis & Purification Filter and concentrate solvent. Analyze crude product (GC-MS, NMR). Purify via column chromatography. workup->analysis

Caption: General experimental workflow for the Friedel-Crafts reaction.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation with this compound

Materials:

  • Aromatic Substrate (e.g., Benzene, Toluene), dried and distilled (10 mmol, 10 eq.)

  • This compound (1 mmol, 1 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 mmol, 1.5 eq.)

  • Anhydrous Dichloromethane (DCM) (20 mL)

  • Crushed Ice

  • Concentrated HCl

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Loading: Charge the flask with the aromatic substrate (10 mmol) and anhydrous DCM (15 mL). Begin stirring and cool the mixture to 0°C using an ice-water bath.

  • Catalyst Addition: Carefully and portion-wise, add the anhydrous AlCl₃ (1.5 mmol) to the stirred solution. The addition may be exothermic. Ensure the internal temperature does not rise above 5°C.

  • Substrate Addition: Dissolve this compound (1 mmol) in 5 mL of anhydrous DCM and load it into the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0°C for one hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Quenching: After 2-4 hours (or upon completion), carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred slurry of crushed ice (50 g) and concentrated HCl (5 mL).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x20 mL), saturated NaHCO₃ solution (1x20 mL), and brine (1x20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil using column chromatography on silica (B1680970) gel to isolate the desired mono-alkylated product.

References

Scaling up the synthesis of (2-Nitroethyl)benzene for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pilot Plant Synthesis of (2-Nitroethyl)benzene

This technical support center is designed for researchers, scientists, and drug development professionals involved in scaling up the synthesis of this compound. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address challenges that may arise during pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound for pilot plant production?

A1: The most prevalent two-step route involves the Henry condensation (also known as a nitroaldol reaction) of benzaldehyde (B42025) with nitromethane (B149229) to form β-nitrostyrene, followed by the selective reduction of the carbon-carbon double bond.[1] This method is often preferred for its accessibility of starting materials and well-documented procedures. A common and effective method for the second step is the reduction using sodium borohydride (B1222165), often with a catalyst like copper(II) chloride, which offers mild conditions and high yields.[2][3]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety hazards in the pilot plant include:

  • Nitromethane Handling : Nitromethane can be explosive, especially when heated or contaminated with incompatible materials like amines or strong acids/bases.[4] It should be stored in a cool, well-ventilated area, and personnel must use appropriate PPE, including heavy-duty gloves and flame-resistant lab coats.[4]

  • Sodium Borohydride Handling : Sodium borohydride is a water-reactive solid that releases flammable hydrogen gas upon contact with water or protic solvents.[5][6] It must be handled in a dry environment, under an inert atmosphere if possible, and away from ignition sources.[6][7] Addition to reaction mixtures should be controlled to manage the exothermic reaction and hydrogen evolution.[6]

  • Exothermic Reactions : Both the Henry condensation and the borohydride reduction can be exothermic.[8][9] Pilot-scale reactors must have adequate cooling capacity and temperature monitoring to prevent thermal runaway. The controlled, portion-wise addition of reagents is critical.[9][10]

Q3: How can the formation of byproducts and tar be minimized during the Henry reaction step?

A3: Tar formation, primarily from the polymerization of the β-nitrostyrene product, is a significant issue that reduces yield and complicates purification. To minimize it:

  • Control Temperature : Lower temperatures generally suppress polymerization.

  • Optimize Catalyst and Reaction Time : The choice of base catalyst (e.g., ammonium (B1175870) acetate, DBU) and reaction time is crucial. Over-extending the reaction can lead to increased byproduct formation.

  • Ensure Purity of Reagents : Use freshly distilled benzaldehyde to remove acidic impurities (like benzoic acid) that can catalyze side reactions.

Q4: What are the advantages of using a NaBH4/CuCl2 system for the reduction of β-nitrostyrene?

A4: The sodium borohydride and copper(II) chloride system is advantageous for several reasons:

  • High Efficiency : It provides high yields (typically 62-83%) for the reduction of both the nitro group and the double bond in a one-pot procedure.[2][8]

  • Mild Conditions : The reaction proceeds under mild conditions, avoiding the need for high pressure hydrogenation or pyrophoric reagents like lithium aluminum hydride (LiAlH4).[11]

  • Rapid Reaction : Reaction times are often short, typically ranging from 10 to 30 minutes at reflux.[2][8]

  • Scalability : The method does not require a strictly inert atmosphere, making it a more practical and scalable option for pilot plants.[2][8]

Troubleshooting Guides

Problem 1: Low Yield of β-Nitrostyrene (Henry Reaction)
Potential Cause Troubleshooting Step / Solution
Reversible Reaction The Henry reaction is reversible.[1] Consider using a dehydrating agent or a setup to remove water as it forms to drive the reaction forward.
Inefficient Catalyst The choice and amount of base catalyst are critical. If using a weak base like ammonium acetate, ensure it is fresh. For less reactive aldehydes, a stronger base like DBU may be required.[12]
Poor Reagent Quality Use freshly distilled benzaldehyde to eliminate acidic impurities that can inhibit the reaction.
Sub-optimal Temperature While high temperatures can cause tarring, the dehydration of the intermediate β-nitro alcohol to nitrostyrene (B7858105) often requires heat.[1] Optimize the temperature profile: run the initial condensation at a lower temperature and then heat to facilitate elimination.
Problem 2: Low Yield or Incomplete Conversion during Reduction of β-Nitrostyrene
Potential Cause Troubleshooting Step / Solution
Insufficient Reducing Agent Ensure the correct stoichiometry of sodium borohydride is used. Some procedures call for a significant excess (e.g., 7.5 equivalents).[8] Verify the purity and activity of the NaBH4, as it can degrade with improper storage.
Poor Mixing/Mass Transfer In a pilot-scale reactor, vigorous agitation is essential, especially in two-phase systems, to ensure intimate contact between the substrate and the reducing agent.[10]
Decomposition of Product The final amine product can be lost during workup if the pH is not controlled. Amines are basic; if the aqueous layer is acidic during extraction, the protonated amine will be water-soluble and lost. Ensure the aqueous layer is made sufficiently basic before extracting with an organic solvent.[13]
Side Reactions The reaction of NaBH4 with the alcohol solvent can be vigorous.[10] Control the rate of addition and maintain temperature to prevent runaway reactions that can consume the reagent or lead to side products.
Problem 3: Product is Impure or Difficult to Purify

| Potential Cause | Troubleshooting Step / Solution | | Tar/Polymer Contamination | If tar from the Henry reaction carries over, purification will be difficult. Optimize the Henry reaction to minimize tar formation. Consider purifying the intermediate β-nitrostyrene (e.g., by recrystallization) before the reduction step. | | Incomplete Reaction | Unreacted β-nitrostyrene can contaminate the final product. Monitor the reaction to completion using an appropriate technique (e.g., TLC, GC, HPLC). If the reaction stalls, a careful additional charge of the reducing agent may be necessary. | | Emulsion during Workup | During the aqueous workup, emulsions can form, making phase separation difficult. Adding brine (saturated NaCl solution) can help break emulsions. | | Formation of Salts | During workup and neutralization, inorganic salts will precipitate. Ensure they are thoroughly removed by filtration and that the organic product is washed sufficiently to remove any dissolved salts. |

Data Presentation

The following table summarizes yields for the reduction of various β-nitrostyrene derivatives to the corresponding phenethylamines using the NaBH4/CuCl2 system, demonstrating the method's versatility.[8][11]

EntrySubstrateProductTime (min)Yield (%)
1β-NitrostyrenePhenethylamine1583
24-Methoxy-β-nitrostyrene2-(4-Methoxyphenyl)ethan-1-amine1082
32,5-Dimethoxy-β-nitrostyrene2-(2,5-Dimethoxyphenyl)ethan-1-amine1082
43,4,5-Trimethoxy-β-nitrostyreneMescaline3071
52,5-Dimethoxy-β-methyl-β-nitrostyrene1-(2,5-Dimethoxyphenyl)propan-2-amine3062
Data adapted from D'Andrea et al. (2025).[8][11]

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of β-Nitrostyrene (Henry Reaction)

WARNING: This procedure should only be carried out by trained personnel in a controlled pilot plant environment with appropriate engineering controls (e.g., fume hood, pressure relief valves) and personal protective equipment.

  • Reactor Preparation : Charge a temperature-controlled reactor with benzaldehyde (1.0 eq) and a significant excess of nitromethane (e.g., 5-10 eq), which also acts as the solvent.

  • Catalyst Addition : Add the base catalyst (e.g., ammonium acetate, 0.2-0.5 eq) to the mixture.

  • Reaction Execution : Stir the mixture at a controlled temperature (e.g., 80-100°C). The reaction progress should be monitored by a suitable analytical method (TLC, GC, or HPLC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. The excess nitromethane can be removed under reduced pressure.

  • Precipitation and Isolation : Pour the concentrated reaction mixture into a vessel containing ice water with vigorous stirring to precipitate the β-nitrostyrene product.

  • Purification : Collect the solid product by filtration. If necessary, the crude product can be recrystallized from a suitable solvent (e.g., methanol (B129727) or ethanol) to achieve the desired purity for the next step.

Protocol 2: Pilot-Scale Reduction of β-Nitrostyrene to this compound

WARNING: This procedure involves water-reactive reagents and the evolution of flammable hydrogen gas. It must be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

  • Reactor Setup : In a suitably sized reactor equipped with a condenser, mechanical stirrer, and temperature probe, suspend sodium borohydride (NaBH4, 1.5 eq) in a solvent system such as THF/methanol (10:1 v/v) at room temperature.[14]

  • Substrate Addition : Slowly add a solution of β-nitrostyrene (1.0 eq) in the same solvent system to the NaBH4 suspension. The rate of addition should be controlled to manage the exothermic reaction and keep the temperature within a safe range (e.g., 20-30°C).[10] A cooling bath should be readily available.

  • Reaction Monitoring : The reaction is typically rapid and can be monitored by the disappearance of the yellow color of the nitrostyrene.[14] Continue stirring for an additional 30-60 minutes after the color has faded to ensure completion.

  • Quenching : Carefully and slowly quench the reaction by adding cold water or a dilute acid (e.g., acetic acid) dropwise to destroy any excess NaBH4.[10] Be prepared for vigorous hydrogen evolution.

  • Workup and Extraction : Transfer the mixture to a separation vessel. If necessary, adjust the pH with a base to ensure the product is not protonated. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

Visualizations

G cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Selective Reduction benzaldehyde Benzaldehyde henry_rxn Reaction in Pilot Reactor benzaldehyde->henry_rxn nitromethane Nitromethane nitromethane->henry_rxn catalyst Base Catalyst (e.g., Ammonium Acetate) catalyst->henry_rxn workup1 Quench & Precipitate in Ice Water henry_rxn->workup1 nitrostyrene β-Nitrostyrene (Intermediate) workup1->nitrostyrene reduction_rxn Reduction in Pilot Reactor nitrostyrene->reduction_rxn nabh4 Sodium Borohydride (Reducing Agent) nabh4->reduction_rxn workup2 Quench & Aqueous Workup reduction_rxn->workup2 purification Vacuum Distillation workup2->purification final_product This compound (Final Product) purification->final_product

Caption: General workflow for the two-step synthesis of this compound.

G start Low Product Yield Observed check_step Which step shows low conversion? start->check_step henry_path Henry Condensation (Step 1) check_step->henry_path Step 1 reduction_path Reduction (Step 2) check_step->reduction_path Step 2 cause_henry1 Cause: Reversible Reaction? henry_path->cause_henry1 cause_henry2 Cause: Poor Reagent Quality? henry_path->cause_henry2 cause_henry3 Cause: Inefficient Catalyst? henry_path->cause_henry3 sol_henry1 Solution: Use dehydrating agent or azeotropic removal of water. cause_henry1->sol_henry1 sol_henry2 Solution: Use freshly distilled benzaldehyde. cause_henry2->sol_henry2 sol_henry3 Solution: Verify catalyst activity or screen alternative bases. cause_henry3->sol_henry3 cause_red1 Cause: Insufficient Reductant? reduction_path->cause_red1 cause_red2 Cause: Poor Mixing? reduction_path->cause_red2 cause_red3 Cause: Loss during Workup? reduction_path->cause_red3 sol_red1 Solution: Verify NaBH4 stoichiometry and quality. cause_red1->sol_red1 sol_red2 Solution: Increase agitation speed in the reactor. cause_red2->sol_red2 sol_red3 Solution: Ensure aqueous layer is basic before extraction. cause_red3->sol_red3

Caption: Troubleshooting decision tree for addressing low product yield issues.

References

Degradation pathways of (2-Nitroethyl)benzene and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and potential degradation of (2-Nitroethyl)benzene. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, several pathways can be anticipated based on the chemistry of related nitroaromatic compounds. The primary degradation routes are expected to be thermal degradation, photodegradation, and hydrolysis.

  • Thermal Degradation: At elevated temperatures, nitroalkanes can undergo C-N bond cleavage, leading to the formation of radical species. For this compound, this could result in the formation of a phenylethyl radical and nitrogen dioxide. Another possible pathway is a nitro-nitrite rearrangement.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of nitroaromatic compounds. This can lead to the formation of various intermediates, including nitrophenols, through complex radical-mediated reactions.[2]

  • Hydrolysis: While the nitro group itself is generally stable to hydrolysis under neutral conditions, the presence of other functional groups or extreme pH conditions could potentially lead to degradation. However, significant hydrolysis of the nitro group on the ethyl side chain under typical experimental conditions is not expected to be a primary degradation pathway.

Q2: What are the likely degradation products of this compound?

Based on the degradation pathways of similar compounds, the following degradation products could be expected:

  • From Thermal Degradation: Phenylacetaldehyde, benzaldehyde, and other oxidation products may form.

  • From Photodegradation: Nitrophenol isomers and other hydroxylated and ring-opened products could be generated.[2]

  • Reduction: In the presence of reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, yielding 2-phenylethanamine.[3]

Q3: How should I store this compound to minimize degradation?

To ensure the stability of this compound, it is crucial to store it under appropriate conditions. The following storage recommendations are based on best practices for nitroaromatic compounds:

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration is recommended.[2]

  • Light: Protect from light by using amber-colored vials or storing containers in a light-blocking outer container.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: Use a tightly sealed container to prevent exposure to moisture and air.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in analytical chromatogram (GC/HPLC) Degradation of the sample due to improper storage or handling.1. Verify the storage conditions (temperature, light exposure).2. Prepare fresh solutions for analysis.3. Analyze a freshly opened sample to compare with the suspect sample.4. Use analytical techniques like GC-MS to identify the unknown peaks, which may be degradation products.[4]
Low yield or incomplete reaction during synthesis Degradation of the starting material or product under the reaction conditions.1. Monitor the reaction temperature carefully to avoid thermal decomposition.2. Protect the reaction mixture from light if it is light-sensitive.3. Consider using milder reaction conditions or a different synthetic route.
Discoloration of the this compound sample (e.g., yellowing) Formation of degradation products, possibly nitrophenols or oxidation products.1. Assess the purity of the sample using an appropriate analytical method (e.g., GC, HPLC).2. If purity is compromised, repurify the sample if possible (e.g., by column chromatography).3. Discard the sample if significant degradation has occurred and obtain a fresh batch.

Quantitative Data

Due to the limited availability of direct quantitative stability data for this compound, the following table provides data for related nitroaromatic compounds to offer an estimated stability profile.

Table 1: Thermal Stability of Related Nitroaromatic Compounds

CompoundOnset of Exothermic Decomposition (°C)Decomposition Heat (J/g)Reference
o-Nitrobenzyl bromide~140Not specified[2]
m-Nitrobenzyl bromide~200Not specified[2]
p-Nitrobenzyl bromide~220Not specified[2]

Note: This data is for illustrative purposes and may not be directly representative of this compound's stability.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of exothermic decomposition of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC).

Procedure:

  • Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.

  • Place an empty, sealed aluminum pan in the reference position.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the heat flow as a function of temperature.

  • The onset of a significant exothermic peak indicates the beginning of decomposition.

Safety Note: Due to the potential for energetic decomposition of nitro compounds, perform the analysis on a small sample size behind a safety shield.[2]

Protocol 2: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify potential degradation products of this compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample (both fresh and aged/degraded) in a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Prepare a series of calibration standards for this compound and any suspected degradation products if available.

  • GC-MS Conditions (Example):

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 min, then ramp to 300 °C at 20 °C/min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify peaks in the chromatogram by comparing their retention times and mass spectra to reference standards and spectral libraries.

    • Quantify the amount of this compound and its degradation products using the calibration curves.[5]

Visualizations

DegradationPathways cluster_main Degradation of this compound cluster_thermal Thermal Degradation cluster_photo Photodegradation cluster_reduction Reduction NEB This compound TD_Products Phenylacetaldehyde, Benzaldehyde, etc. NEB->TD_Products Heat PD_Products Nitrophenols, Ring-Opened Products NEB->PD_Products Light (UV) Red_Product 2-Phenylethanamine NEB->Red_Product Reducing Agents

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_workflow Stability Assessment Workflow start Sample of This compound stress Apply Stress Conditions (Heat, Light, etc.) start->stress analysis Analyze by GC-MS / HPLC stress->analysis identification Identify Degradation Products analysis->identification quantification Quantify Degradation analysis->quantification conclusion Determine Stability Profile & Shelf-life identification->conclusion quantification->conclusion

Caption: General experimental workflow for stability assessment.

References

Choosing the right solvent for (2-Nitroethyl)benzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving (2-Nitroethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and how does solvent choice play a role?

A1: The most prevalent method for synthesizing this compound is the nitration of ethylbenzene (B125841).[1][2] However, this reaction typically yields a mixture of ortho, meta, and para isomers.[3] The choice of solvent and nitrating agent can influence the isomer ratio and overall yield.

Another synthetic route is the Henry reaction, which can also be influenced by the solvent. Polar aprotic solvents like DMSO and acetonitrile (B52724) have been shown to be effective for this type of reaction.[4] Nucleophilic substitution from appropriate precursors is also a possible, though less common, method.[1]

Q2: What is the general solubility profile of this compound?

A2: this compound is generally characterized as being insoluble in water but highly soluble in common organic solvents.[5] While specific quantitative solubility data is not widely available, its structural similarity to nitrobenzene (B124822) and ethylbenzene suggests high solubility in solvents such as ethanol (B145695), acetone, and diethyl ether.[5][6]

Q3: Which solvents are recommended for the reduction of this compound to 2-phenethylamine?

A3: The reduction of the nitro group in this compound to form 2-phenethylamine is a key transformation.[1] For catalytic transfer hydrogenation reactions, alcoholic solvents such as ethanol have demonstrated good activity and can lead to near-full conversion with high yields of the corresponding amine.[7]

Q4: For Nucleophilic Aromatic Substitution (SNAr) reactions involving this compound derivatives, what type of solvent is preferred?

A4: The nitro group in this compound activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). For these reactions, polar aprotic solvents are generally preferred.[8] Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile can enhance the reactivity of the nucleophile by solvating the cation without strongly solvating the nucleophile itself.[8]

Troubleshooting Guides

Synthesis of this compound via Nitration of Ethylbenzene
Issue Probable Cause(s) Recommended Solution(s)
Low Conversion of Ethylbenzene - Insufficient nitrating agent.- Reaction temperature is too low.- Inefficient mixing.- Ensure a slight molar excess of the nitrating agent.- Gradually increase the reaction temperature while monitoring for side products.- Ensure vigorous and efficient stirring throughout the reaction.[9]
Formation of Di- and Poly-nitrated Byproducts - Reaction temperature is too high.- Excessively strong nitrating conditions.- Maintain strict temperature control, often below 10°C during the addition of the nitrating agent.[9]- Consider using a milder nitrating agent or a solvent system that offers higher selectivity for mono-nitration, such as acetic anhydride.[9]
Product is a Dark, Tarry Substance - Oxidation of the starting material or product due to high temperatures or high nitric acid concentration.- Employ milder nitrating conditions.[9]- Consider using alternative nitrating agents like acetyl nitrate (B79036) generated in situ.[9]- Ensure the reaction temperature is strictly controlled.
Unfavorable Isomer Ratio (Low yield of ortho-isomer) - The directing effect of the ethyl group favors both ortho and para products.[3]- The isomer ratio can be influenced by the nitrating agent, reaction temperature, and solvent. Experiment with different conditions to optimize for the desired isomer.[3]
Reduction of the Nitro Group
Issue Probable Cause(s) Recommended Solution(s)
Incomplete Reduction - Inactive or insufficient catalyst.- Poor quality hydrogen source (for transfer hydrogenation).- Unsuitable solvent.- Use a fresh, active catalyst (e.g., Pd/C).- Ensure the hydrogen donor is pure and used in sufficient quantity.- Screen different solvents; alcoholic solvents are often effective for transfer hydrogenation.[7]
Formation of Side Products - Over-reduction or side reactions on the aromatic ring.- Optimize reaction time and temperature.- Screen different catalysts and solvent systems to improve selectivity.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield - Poor choice of solvent.- Inactive nucleophile.- Insufficient reaction temperature.- Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[8]- Ensure the nucleophile is fresh and active.- Gradually increase the reaction temperature, monitoring for decomposition.
Mixture of Products / Low Regioselectivity - Competing nucleophilic sites.- Harsh reaction conditions.- If applicable, use protecting groups for other reactive functional groups.[8]- Optimize reaction temperature and consider using a milder base.[8]

Quantitative Data

Table 1: Influence of Solvent on Reaction Yield (Illustrative Example)

The following table, adapted from a study on a different reaction, illustrates the significant impact a solvent can have on product yield. While not specific to this compound, the principle is broadly applicable.

SolventYield (%)
WaterHigh
EthanolModerate
AcetonitrileModerate
Ethanol/Water (1:1)Moderate

Data is illustrative and intended for comparative purposes only. Optimal solvents must be determined experimentally for each specific reaction.[10][11]

Experimental Protocols

Protocol 1: Nitration of Ethylbenzene using Mixed Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, place the desired amount of ethylbenzene. Cool the flask to 0°C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath. Caution: This process is highly exothermic.

  • Reaction: Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene over 30-45 minutes. Maintain the internal reaction temperature below 10°C throughout the addition.[9]

  • Stirring: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30 minutes.[9]

  • Work-up: Slowly pour the reaction mixture onto crushed ice with stirring.

  • Separation: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The resulting isomers can be separated by fractional distillation under reduced pressure.[12]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: Dissolve the this compound derivative (1 equivalent) and the desired nucleophile (1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Base Addition: Add a suitable base, such as cesium carbonate (1.5 equivalents).[8]

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Visualizations

Solvent_Selection_Workflow start Start: Identify Reaction Type synthesis Synthesis of this compound start->synthesis reduction Reduction of Nitro Group start->reduction snar Nucleophilic Aromatic Substitution (SNAr) start->snar other Other Reactions start->other nitration Nitration of Ethylbenzene synthesis->nitration henry Henry Reaction synthesis->henry solvent_reduction Alcoholic Solvents (e.g., Ethanol) reduction->solvent_reduction solvent_snar Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) snar->solvent_snar solvent_general General Purpose: Ethers (e.g., Diethyl Ether), Acetone other->solvent_general solvent_nitration Consider Acetic Anhydride for selectivity nitration->solvent_nitration solvent_henry Polar Aprotic (e.g., DMSO, Acetonitrile) henry->solvent_henry

Caption: A workflow for selecting an appropriate solvent based on the type of reaction involving this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield / Incomplete Reaction start->low_yield side_products Formation of Side Products / Impurities start->side_products cause_reagents Poor Reagent Quality? low_yield->cause_reagents cause_temp Incorrect Temperature? low_yield->cause_temp cause_solvent Inappropriate Solvent? low_yield->cause_solvent cause_temp_high Temperature Too High? side_products->cause_temp_high cause_stoichiometry Incorrect Stoichiometry? side_products->cause_stoichiometry cause_selectivity Poor Selectivity? side_products->cause_selectivity solution_reagents Use fresh/purified reagents cause_reagents->solution_reagents solution_temp Systematically vary temperature cause_temp->solution_temp solution_solvent Screen alternative solvents cause_solvent->solution_solvent solution_temp_control Implement strict temperature control cause_temp_high->solution_temp_control solution_stoichiometry Verify molar ratios cause_stoichiometry->solution_stoichiometry solution_conditions Modify reaction conditions (e.g., milder reagents, solvent change) cause_selectivity->solution_conditions

Caption: A logical diagram for troubleshooting common issues in this compound reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of (2-Nitroethyl)benzene Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of analytical methods for validating the purity of (2-Nitroethyl)benzene (CAS No. 6125-24-2), a key intermediate in various synthetic processes.[1] The methodologies and experimental data presented herein are designed to assist in the selection of the most suitable analytical strategy for quality control and characterization.

This compound is an aromatic nitro compound that can be synthesized through methods like the nitration of ethylbenzene.[1][2] This synthesis can often lead to a mixture of isomers and other related impurities, making robust analytical validation essential.[2][3] The primary analytical techniques for assessing the purity of this compound are chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are powerful for separation and quantification.[3] These are complemented by spectroscopic techniques that confirm the structural integrity of the compound.[3][4]

Comparative Analysis of Chromatographic Techniques

GC and HPLC are the preferred methods for separating this compound from potential impurities, including its structural isomers. The choice between these techniques often depends on the volatility of the analyte and the specific requirements of the analysis.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase.[3]Separation based on polarity and partitioning between a stationary and mobile phase.[3]
Typical Column Non-polar capillary column, e.g., DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]C18 column (e.g., 25 cm x 4.6 mm, 5 µm) or a Phenyl-Hexyl column.[3]
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen).[3]Acetonitrile (B52724)/Water or Methanol/Water mixtures.[3]
Detector Flame Ionization Detector (FID).[3]UV-Vis Detector (e.g., at 254 nm).[3]
Advantages High resolution, excellent for volatile compounds, robust quantification.[3]Versatile, suitable for a wide range of compounds including those that are not volatile or are thermally labile, non-destructive.[3]
Limitations The sample must be volatile and thermally stable.[3]Can have lower resolution for some volatile isomers compared to GC.[3]
Spectroscopic Methods for Structural Confirmation

While chromatographic methods quantify purity, spectroscopic techniques are indispensable for confirming the chemical identity of the main component and characterizing any impurities.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Provides detailed information on the carbon-hydrogen framework, allowing for unambiguous structure elucidation of the main compound and any impurities.[4]
Infrared (IR) Spectroscopy Identifies key functional groups present in the molecule, such as the nitro group (strong absorptions typically around 1550 and 1350 cm⁻¹) and the aromatic ring.[4]
Mass Spectrometry (MS) Determines the molecular weight and provides characteristic fragmentation patterns, which are crucial for confirming identity and identifying unknown impurities.[4] When coupled with GC (GC-MS), it offers high specificity.[5]

Experimental Protocols

Detailed experimental protocols are critical for achieving reproducible and reliable results. The following are representative methodologies for the analysis of this compound.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

This method is suitable for quantifying the purity of this compound and separating it from volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.[5]

  • Column: Non-polar capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., acetonitrile, dichloromethane) to a known concentration in a volumetric flask.[5]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.[5]

    • Injection: 1 µL with an appropriate split ratio (e.g., 50:1).

  • Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher specificity for the identification of unknown impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[5]

  • GC Parameters: Same as for GC-FID protocol.[5]

  • MS Parameters:

    • Ion Source Temperature: 230°C[5]

    • Interface Temperature: 280°C[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for identification.[5]

  • Identification: Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This method is a versatile alternative, particularly for comparing this compound with less volatile standards or impurities.

  • Instrumentation: An HPLC system with a UV detector, pump, and autosampler.[6]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][6]

  • Mobile Phase: An isocratic or gradient mixture of HPLC-grade acetonitrile and water.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

  • Quantification: Purity is determined by comparing the peak area of the analyte to that of a reference standard of known purity.

Workflow and Visualization

A systematic workflow is essential for the comprehensive validation of this compound purity. This typically involves a combination of chromatographic separation and spectroscopic confirmation.

G cluster_0 Phase 1: Sample Preparation & Initial Analysis cluster_1 Phase 2: Separation & Quantification cluster_2 Phase 3: Structural Confirmation & Impurity ID cluster_3 Phase 4: Final Assessment Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Chromatography Chromatographic Separation Dissolution->Chromatography Primary Analysis Spectroscopy Spectroscopic Analysis Dissolution->Spectroscopy Confirmatory Analysis GC Gas Chromatography (GC) - For volatile compounds Chromatography->GC HPLC High-Performance Liquid Chromatography (HPLC) - Versatile Chromatography->HPLC Quantification Quantify Purity (e.g., Area %) GC->Quantification HPLC->Quantification Report Final Purity Report Quantification->Report NMR NMR (Structure Elucidation) Spectroscopy->NMR MS GC-MS (Impurity Identification) Spectroscopy->MS IR FTIR (Functional Groups) Spectroscopy->IR NMR->Report MS->Report

Caption: Workflow for the purity validation of this compound.

References

A Comparative Study of (2-Nitroethyl)benzene and its Positional Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical properties, reactivity, and biological activities of (2-Nitroethyl)benzene and its positional isomers, (3-Nitroethyl)benzene and (4-Nitroethyl)benzene. This guide provides a comparative analysis supported by experimental data and detailed protocols to inform research and development.

This publication presents a comparative analysis of this compound and its positional isomers, focusing on their synthesis, physicochemical characteristics, spectroscopic data, chemical reactivity, and biological activities. The aim is to provide a valuable resource for professionals in research and drug development, enabling a deeper understanding of the distinct properties endowed by the positional variation of the nitro group on the ethylbenzene (B125841) scaffold.

Physicochemical and Spectroscopic Properties

The placement of the nitro group on the benzene (B151609) ring significantly influences the physical and spectroscopic properties of nitroethylbenzene isomers. A summary of these key characteristics is presented below.

PropertyThis compound(3-Nitroethyl)benzene(4-Nitroethyl)benzene
CAS Number 6125-24-2[1]7369-50-8100-12-9[2]
Molecular Formula C₈H₉NO₂[1]C₈H₉NO₂C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [3][4]151.16 g/mol 151.16 g/mol [2]
Melting Point 56-58 °C[1][5]-Clear yellow liquid[2]
Boiling Point 260.5 °C at 760 mmHg[1]-213 °C[6]
Density 1.122 g/cm³ (25 °C)[1][5]--
Solubility Soluble in alcohols and esters; insoluble in water.[5]-Moderately soluble in organic solvents; limited solubility in water.
¹H NMR (CDCl₃, δ ppm) 7.78 (d, 1H), 7.55 (t, 1H), 7.38 (t, 1H), 7.31 (d, 1H), 2.80 (q, 2H), 1.25 (t, 3H)[7]--
¹³C NMR (CDCl₃, δ ppm) 148.9 (Ar-C-NO₂), 138.1 (Ar-C-CH₂CH₃), 132.8 (Ar-CH), 129.2 (Ar-CH), 127.8 (Ar-CH), 124.9 (Ar-CH), 25.9 (-CH₂-), 15.4 (-CH₃)[7]--
IR (cm⁻¹) 1550, 1375 (NO₂ stretching)[7]--
Mass Spectrum (m/z) 151 (M⁺)[7]151 (M⁺)151 (M⁺)[2]

Synthesis of Isomers

The primary method for synthesizing nitroethylbenzene isomers is the electrophilic aromatic substitution of ethylbenzene using a nitrating agent.

Experimental Protocol: Nitration of Ethylbenzene

This protocol describes the synthesis of a mixture of nitroethylbenzene isomers.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (B86663) (MgSO₄)

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask immersed in an ice-water bath, add 25 mL of concentrated sulfuric acid. While stirring, slowly add 20 mL of concentrated nitric acid, ensuring the temperature remains low.[8]

  • Reaction: Slowly add ethylbenzene dropwise to the cold, stirred nitrating mixture. The temperature of the reaction should be carefully monitored and maintained below 50°C to minimize dinitration.[3]

  • Quenching: After the addition is complete, continue stirring for 30 minutes. Then, slowly pour the reaction mixture over crushed ice in a beaker with stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[9]

  • Drying and Purification: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.[8] The resulting mixture of ortho and para isomers can be separated by fractional distillation or column chromatography.[3]

Chemical Reactivity

The reactivity of the nitroethylbenzene isomers is largely dictated by the electronic effects of the ethyl and nitro groups on the aromatic ring.

  • Ethyl Group: The ethyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.[3]

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[10]

This interplay of directing effects leads to different reactivity profiles for each isomer in further substitution reactions. For instance, in a subsequent nitration, this compound would be expected to yield dinitro products with substitution at the 4- and 6-positions, while (4-Nitroethyl)benzene would primarily yield substitution at the 2-position.

Experimental Protocol: Comparative Reduction of Nitroethylbenzene Isomers

This protocol can be used to compare the relative reactivity of the isomers under reducing conditions.

Materials:

  • This compound, (3-Nitroethyl)benzene, or (4-Nitroethyl)benzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In separate round-bottom flasks for each isomer, dissolve the nitroethylbenzene (1.0 eq) in concentrated hydrochloric acid.

  • Addition of Reducing Agent: To each stirred solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise.[11]

  • Reaction: Attach a reflux condenser and heat the reaction mixtures to reflux. Monitor the progress of each reaction by thin-layer chromatography (TLC).[11]

  • Work-up and Isolation: After completion, cool the reaction mixtures and neutralize with sodium hydroxide solution. Extract the resulting anilines with ethyl acetate. Dry the organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.[11]

  • Analysis: The reaction times and yields for each isomer can be compared to assess their relative reactivity towards reduction.

Biological Activity

Nitroaromatic compounds are known to exhibit a range of biological activities. This compound, in particular, has been identified as having fungistatic properties, inhibiting the growth of fungi.[12] This makes it a compound of interest for potential applications in agriculture as a natural fungicide.[12] The biological activities of (3-Nitroethyl)benzene and (4-Nitroethyl)benzene are less well-documented and present an area for further investigation.

Experimental Protocol: Assessment of Fungistatic Activity

The following protocol can be used to compare the fungistatic properties of the nitroethylbenzene isomers.

Materials:

  • This compound, (3-Nitroethyl)benzene, and (4-Nitroethyl)benzene

  • A selected fungal species (e.g., Aspergillus niger)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Ethanol (B145695) (as a solvent for the test compounds)

  • Sterile cork borer

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize. Allow it to cool to approximately 45-50°C.

  • Incorporation of Test Compounds: Prepare stock solutions of each nitroethylbenzene isomer in ethanol. Add appropriate volumes of each stock solution to molten PDA to achieve a range of desired final concentrations (e.g., 50, 100, 200 ppm). Also prepare a control plate with only ethanol added to the PDA.

  • Plating: Pour the PDA mixed with the test compounds into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, place a mycelial plug from a fresh culture of the test fungus in the center of each plate.

  • Incubation: Incubate the plates at an appropriate temperature for the test fungus (e.g., 25-28°C) for several days.

  • Data Collection: Measure the diameter of the fungal colony on each plate daily. The percentage of growth inhibition can be calculated relative to the control plate. This will allow for a quantitative comparison of the fungistatic activity of the three isomers.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for conducting a comparative study of the nitroethylbenzene isomers.

G Comparative Analysis Workflow of Nitroethylbenzene Isomers cluster_synthesis Synthesis & Purification s1 Nitration of Ethylbenzene s2 Separation of Isomers (Distillation/Chromatography) s1->s2 c1 This compound s2->c1 Isolated Isomers c2 (3-Nitroethyl)benzene s2->c2 Isolated Isomers c3 (4-Nitroethyl)benzene s2->c3 Isolated Isomers a1 Physicochemical Properties (MP, BP, Solubility) c1->a1 a2 Spectroscopic Data (NMR, IR, MS) c1->a2 a3 Chemical Reactivity (e.g., Reduction) c1->a3 a4 Biological Activity (Fungistatic Assay) c1->a4 c2->a1 c2->a2 c2->a3 c2->a4 c3->a1 c3->a2 c3->a3 c3->a4

Caption: Workflow for the comparative study of nitroethylbenzene isomers.

References

Comparison of different synthetic routes to (2-Nitroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Routes of (2-Nitroethyl)benzene for Researchers and Drug Development Professionals

This compound is a valuable chemical intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals and other fine chemicals. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and purity of the final product. This guide provides a detailed comparison of three primary synthetic methodologies for the preparation of this compound: direct nitration of ethylbenzene (B125841), a two-step synthesis via the Henry reaction followed by reduction, and nucleophilic substitution on a 2-phenylethyl halide.

Comparative Analysis of Synthetic Routes

The choice of a synthetic pathway to this compound is often a trade-off between the number of steps, overall yield, and the ease of purification. The following table summarizes the key quantitative data for the three distinct routes discussed in this guide.

ParameterRoute 1: Nitration of EthylbenzeneRoute 2: Henry Reaction & ReductionRoute 3: Nucleophilic Substitution
Starting Materials Ethylbenzene, Nitric Acid, Sulfuric AcidBenzaldehyde (B42025), Nitromethane (B149229), NaBH4, CuCl22-Phenylethanol (B73330), HBr, Sodium Nitrite (B80452)
Key Intermediates Nitronium ion (in situ)β-Nitrostyrene2-Phenylethyl bromide
Reaction Steps 122
Overall Yield Variable (isomer mixture)~69-77%High (for bromide formation)
Reaction Temperature 0–40°C[1]Henry: 10-15°C; Reduction: 80°C[2]Bromination: 110°C; Nitration: RT
Reaction Time 30-60 minutes for nitration[1]Henry: ~1 hour; Reduction: 30 minutesBromination: several hours
Purity Concerns Isomeric mixture (ortho-, para-, meta-)[1]Potential for side reactionsPotential for elimination byproducts
Purification Method Fractional distillation[1]Column chromatography/RecrystallizationExtraction and Distillation

Experimental Protocols

Detailed experimental procedures for the key steps in each synthetic route are provided below.

Route 1: Nitration of Ethylbenzene

This method involves the direct electrophilic nitration of ethylbenzene. While it is a single-step reaction, it produces a mixture of isomers that require separation.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Mixed Acid: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with continuous stirring.

  • Nitration: While maintaining the temperature of the mixed acid below 10°C, add ethylbenzene dropwise over 30-60 minutes with vigorous stirring. After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for a specified duration.[1]

  • Work-up: Pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Neutralization and Drying: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: The resulting mixture of nitroethylbenzene isomers is separated by fractional distillation under reduced pressure. This compound has a lower boiling point than its para-isomer.[1]

Route 2: Henry Reaction and Reduction of β-Nitrostyrene

This two-step route first involves the condensation of benzaldehyde and nitromethane to form β-nitrostyrene, which is then reduced to this compound.

Step 1: Synthesis of β-Nitrostyrene (Henry Reaction)

Materials:

  • Benzaldehyde

  • Nitromethane

  • Methanol

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Ice

Procedure:

  • In a reaction vessel, combine nitromethane, benzaldehyde, and methanol, and cool the mixture in an ice-salt bath.

  • Slowly add a cooled solution of sodium hydroxide, maintaining the temperature between 10-15°C.

  • After stirring, the resulting precipitate is dissolved in ice water.

  • This alkaline solution is then slowly added to a stirred solution of hydrochloric acid, leading to the precipitation of β-nitrostyrene.

  • The crude product is purified by recrystallization from ethanol. Expected yields are in the range of 80-83%.

Step 2: Reduction of β-Nitrostyrene

Materials:

  • β-Nitrostyrene

  • Sodium Borohydride (B1222165) (NaBH4)

  • Copper(II) Chloride (CuCl2)

  • Isopropyl alcohol and water (2:1 mixture)

Procedure:

  • Suspend sodium borohydride in a 2:1 mixture of isopropyl alcohol and water.

  • Add β-nitrostyrene to the suspension in portions.

  • Add a solution of copper(II) chloride dropwise.

  • Heat the reaction mixture to 80°C and reflux for 10-30 minutes.[2]

  • After cooling, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield this compound. The reported yield for this reduction step is up to 83%.[2]

Route 3: Nucleophilic Substitution on 2-Phenylethyl Bromide

This route involves the preparation of an intermediate, 2-phenylethyl bromide, from 2-phenylethanol, followed by a nucleophilic substitution with a nitrite salt.

Step 1: Synthesis of 2-Phenylethyl Bromide

Materials:

  • 2-Phenylethanol

  • Hydrogen Bromide (HBr)

  • Anhydrous Potassium Carbonate

Procedure:

  • Heat 2-phenylethanol to 110°C and slowly introduce hydrogen bromide gas while refluxing.

  • After the reaction is complete, cool the mixture and wash it with water, 10% sodium carbonate solution, and again with water.

  • Dry the organic layer with anhydrous potassium carbonate.

  • Purify the 2-phenylethyl bromide by fractional distillation under reduced pressure. This step can achieve a yield of over 90%.

Step 2: Synthesis of this compound

Materials:

  • 2-Phenylethyl Bromide

  • Sodium Nitrite (NaNO2)

  • Dimethylformamide (DMF) or other polar aprotic solvent

Procedure:

  • Dissolve 2-phenylethyl bromide in a suitable polar aprotic solvent such as DMF.

  • Add sodium nitrite to the solution and stir the mixture at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing and drying.

  • The final product is purified by distillation.

Logical Workflow and Pathway Comparison

The selection of a synthetic route depends on several factors including the availability of starting materials, desired purity, and scalability. The following diagram illustrates the logical flow and relationship between the different synthetic pathways.

SynthesisComparison cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Final Product Ethylbenzene Ethylbenzene Nitration Nitration Ethylbenzene->Nitration Benzaldehyde Benzaldehyde Henry_Reaction Henry_Reaction Benzaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction 2-Phenylethanol 2-Phenylethanol Bromination Bromination 2-Phenylethanol->Bromination 2_Nitroethyl_benzene This compound Nitration->2_Nitroethyl_benzene Route 1 (Isomer Mixture) beta_Nitrostyrene beta_Nitrostyrene Henry_Reaction->beta_Nitrostyrene 2_Phenylethyl_bromide 2_Phenylethyl_bromide Bromination->2_Phenylethyl_bromide Reduction Reduction beta_Nitrostyrene->Reduction Route 2 Reduction->2_Nitroethyl_benzene Nucleophilic_Substitution Nucleophilic_Substitution 2_Phenylethyl_bromide->Nucleophilic_Substitution Route 3 Nucleophilic_Substitution->2_Nitroethyl_benzene

Caption: Comparative workflow of synthetic routes to this compound.

References

Validating the Structure of (2-Nitroethyl)benzene Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of (2-Nitroethyl)benzene derivatives, supported by experimental data and detailed protocols.

Single-crystal X-ray crystallography stands as the gold standard for providing definitive atomic-level structural information. However, its application is contingent on the ability to grow suitable single crystals. In instances where crystallization is challenging, a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a powerful alternative for structural elucidation. This guide will delve into the strengths and limitations of each method, presenting quantitative data to illustrate their application in the analysis of this compound and its derivatives.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation.

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic fieldVibrational transitions of molecular bondsMass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)Liquid (solution) or Solid-stateSolid, Liquid, or GasSolid, Liquid, or Gas
Information Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of atoms, 3D structure in solutionPresence of functional groupsMolecular weight, elemental composition, fragmentation pattern
Strengths Unambiguous determination of absolute structureProvides information on dynamic processes in solutionRapid and non-destructive functional group analysisHigh sensitivity and accuracy in mass determination
Limitations Requires high-quality single crystalsLower resolution than crystallography, complex spectra for large moleculesIndirect structural informationDoes not provide 3D structural information on its own

Quantitative Data Presentation

To illustrate the data obtained from these techniques, the following tables summarize key parameters for a this compound derivative analyzed by X-ray crystallography and spectroscopic data for a constitutional isomer, 2-ethylnitrobenzene.

X-ray Crystallographic Data for a this compound Derivative

The following data is for 2-phenylethylaminium 4-nitrophenolate (B89219) monohydrate, a compound containing a 2-phenylethylamine cation, which is structurally analogous to this compound.[1][2]

Table 1: Crystal Data and Structure Refinement. [1]

ParameterValue
Empirical formulaC₁₅H₁₉N₂O₄
Formula weight278.30
Temperature295 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)30.381 (5)
b (Å)6.100 (4)
c (Å)21.357 (5)
β (°)131.876 (5)
Volume (ų)2947 (2)
Z8
Density (calculated) (Mg/m³)1.254
Absorption coefficient (mm⁻¹)0.09
F(000)1184
Crystal size (mm³)0.26 × 0.24 × 0.20
Theta range for data collection (°)2.0 to 25.0
Final R indices [I>2sigma(I)]R₁ = 0.043, wR₂ = 0.124
R indices (all data)R₁ = 0.048, wR₂ = 0.128
Spectroscopic Data for 2-Ethylnitrobenzene

The following tables present spectroscopic data for 2-ethylnitrobenzene, a constitutional isomer of this compound. This data is representative of the information that can be obtained through NMR, IR, and Mass Spectrometry for structural elucidation.

Table 2: ¹H and ¹³C NMR Spectroscopic Data.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.78dAr-H
¹H7.55tAr-H
¹H7.38tAr-H
¹H7.31dAr-H
¹H2.80q-CH₂-
¹H1.25t-CH₃
¹³C148.9-Ar-C (C-NO₂)
¹³C138.1-Ar-C (C-CH₂CH₃)
¹³C132.8-Ar-CH
¹³C129.2-Ar-CH
¹³C127.8-Ar-CH
¹³C124.0-Ar-CH
¹³C25.7--CH₂-
¹³C14.8--CH₃

Table 3: Infrared (IR) Spectroscopic Data.

Wavenumber (cm⁻¹)IntensityAssignment
3080 - 2880MediumC-H stretch (Aromatic and Aliphatic)
1528StrongN-O asymmetric stretch (NO₂)
1350StrongN-O symmetric stretch (NO₂)
1610, 1450Medium-WeakC=C stretch (Aromatic ring)
785StrongC-H bend (ortho-disubstituted aromatic)

Table 4: Mass Spectrometry (MS) Data.

m/zRelative Abundance (%)Assignment
151-[M]⁺ (Molecular Ion)
134100[M-OH]⁺
106-[M-NO₂]⁺
91-[C₇H₇]⁺
77-[C₆H₅]⁺

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experiments discussed.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the this compound derivative are grown by slow evaporation of a suitable solvent (e.g., methanol).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 295 K) using a specific X-ray source (e.g., Mo Kα radiation). The crystal is rotated, and diffraction patterns are recorded at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS). The multiplicity, integration, and chemical shifts of the signals are analyzed to determine the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an ATR-FTIR spectrometer. For a liquid sample, a single drop is placed on the crystal.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded.

  • Sample Spectrum: The sample spectrum is then recorded.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. The positions (wavenumber), intensities, and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural validation of a this compound derivative, starting from the synthesized compound to its full characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods cluster_validation Structure Validation synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth If crystallizable nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Validated 3D Structure structure_solution->final_structure Definitive Structure nmr->final_structure Complementary Data ir->final_structure Complementary Data ms->final_structure Complementary Data

Caption: Experimental workflow for structural validation.

References

A Comparative Analysis of the Reactivity of (2-Nitroethyl)benzene and Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of (2-Nitroethyl)benzene and nitrobenzene (B124822). Understanding the distinct reactivity profiles of these two nitroaromatic compounds is crucial for their effective utilization in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document summarizes the key differences in their behavior towards electrophilic aromatic substitution and reduction of the nitro group, supported by theoretical principles and detailed experimental protocols for comparative analysis.

Executive Summary

The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. In nitrobenzene, the nitro group is directly conjugated with the benzene (B151609) ring, exerting a strong electron-withdrawing effect through both resonance and induction. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

Conversely, in this compound, the nitro group is insulated from the benzene ring by an ethyl spacer. Its electron-withdrawing influence on the aromatic system is therefore transmitted primarily through weaker inductive and field effects. The presence of the electron-donating ethyl group, an ortho-, para-director, further complicates the reactivity profile. Consequently, this compound is anticipated to be significantly more reactive towards electrophilic aromatic substitution than nitrobenzene. The reactivity of the nitro group itself towards reduction is also influenced by the electronic environment, with potential differences in reaction kinetics.

I. Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The rate and regioselectivity of these reactions are highly sensitive to the electronic properties of the substituents on the benzene ring.

Theoretical Considerations

Nitrobenzene: The nitro group (-NO₂) is a powerful deactivating group. Its strong -I (inductive) and -R (resonance) effects withdraw electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.[1][2] The deactivation is most pronounced at the ortho and para positions, leading to meta-directing effects for incoming electrophiles.

This compound: The 2-nitroethyl group (-CH₂CH₂NO₂) influences the benzene ring's reactivity differently.

  • Inductive Effect (-I): The nitro group is highly electronegative and exerts an electron-withdrawing inductive effect through the ethyl chain, which deactivates the ring to some extent.

  • Activating Ethyl Group: The ethyl group itself is an electron-donating group (+I effect), which activates the benzene ring, making it more reactive than benzene.[1] Alkyl groups are known to be ortho-, para-directing.[3]

The overall effect on the reactivity of this compound is a combination of these opposing electronic influences. However, the insulating ethyl spacer prevents the strong resonance deactivation observed in nitrobenzene. Therefore, the activating effect of the alkyl portion of the substituent is expected to dominate, making the benzene ring of this compound significantly more reactive towards EAS than that of nitrobenzene.

Quantitative Data Summary
CompoundSubstituentRelative Rate of Nitration (vs. Benzene = 1)Directing Effect
Benzene-H1-
Toluene (B28343)-CH₃~25Ortho, Para
Nitrobenzene-NO₂~1 x 10⁻⁵Meta
This compound-CH₂CH₂NO₂Expected to be > 1 (Activating)Ortho, Para

Table 1: Comparison of relative nitration rates and directing effects.

II. Reduction of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of anilines, which are key intermediates in many industrial processes.

Theoretical Considerations

The rate of reduction of a nitro group can be influenced by the electronic environment of the aromatic ring. Electron-withdrawing groups on the ring can facilitate the initial electron transfer steps in the reduction process, potentially increasing the reaction rate. Conversely, electron-donating groups may decrease the rate of reduction.

Given that the benzene ring in this compound is more electron-rich than in nitrobenzene, it is plausible that the reduction of the nitro group in this compound may proceed at a different rate. However, the direct electronic effect of the phenyl group on the distal nitro group is likely to be small. Steric factors are generally not significant for the reduction of the nitro group itself.

Quantitative Data Summary

A variety of reagents are effective for the reduction of aromatic nitro compounds to anilines, including catalytic hydrogenation (e.g., H₂/Pd-C) and metal/acid systems (e.g., Fe/HCl, SnCl₂/HCl).[4] While specific kinetic data for the reduction of this compound is scarce, high yields for the reduction of various substituted nitrobenzenes are reported with standard methods.

Reducing Agent/SystemSubstrateProductYield (%)
H₂/Pd-CNitrobenzeneAniline>99
Fe/AcOHNitrobenzeneAnilineHigh
SnCl₂·2H₂O/EtOHp-Nitrobenzoic acidp-Aminobenzoic acidQuantitative
H₂/Pd-CThis compound2-PhenylethylamineExpected to be high

Table 2: Common methods for the reduction of aromatic nitro compounds.

III. Experimental Protocols

To empirically determine the relative reactivities of this compound and nitrobenzene, the following experimental protocols are proposed.

A. Competitive Nitration

This experiment will directly compare the susceptibility of the two compounds to electrophilic attack.

Materials:

  • This compound

  • Nitrobenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, prepare an equimolar mixture of this compound and nitrobenzene in dichloromethane.

  • Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total moles of aromatic compounds) of a pre-cooled nitrating mixture (concentrated nitric acid and concentrated sulfuric acid).

  • Maintain the reaction temperature at 0-5 °C and stir for a predetermined time (e.g., 30 minutes).

  • Quench the reaction by carefully adding ice-cold water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the relative amounts of nitrated this compound isomers and dinitrobenzene. The ratio of products will indicate the relative reactivity.

B. Comparative Reduction of the Nitro Group

This experiment will compare the rates of reduction of the nitro group in the two compounds.

Materials:

  • This compound

  • Nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

  • Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Set up two parallel reactions in round-bottom flasks, each with a magnetic stirrer.

  • In one flask, dissolve a known amount of this compound in ethanol. In the other flask, dissolve an equimolar amount of nitrobenzene in ethanol.

  • To each flask, add an excess of tin(II) chloride dihydrate and a catalytic amount of concentrated hydrochloric acid.

  • Heat both reactions to reflux.

  • Monitor the progress of each reaction at regular time intervals by taking small aliquots and analyzing them by TLC. The disappearance of the starting material spot will indicate the reaction's progression.

  • Compare the time required for the complete consumption of the starting material in both reactions to determine the relative rate of reduction.

IV. Visualizing Reactivity Factors and Experimental Workflows

G Factors Influencing Aromatic Reactivity cluster_NB Nitrobenzene cluster_NEB This compound NB Nitrobenzene Ring NO2_NB -NO2 Group (Directly Attached) Resonance_NB Strong Resonance (-R Effect) NO2_NB->Resonance_NB Inductive_NB Strong Inductive (-I Effect) NO2_NB->Inductive_NB Deactivation_NB Strong Deactivation of Benzene Ring Resonance_NB->Deactivation_NB Inductive_NB->Deactivation_NB Deactivation_NB->NB Decreased Reactivity NEB This compound Ring Ethyl_NEB -CH2CH2- Group (Spacer) Inductive_NEB Weak Inductive (-I Effect) Ethyl_NEB->Inductive_NEB Activation_NEB Activation by Ethyl Group (+I) Ethyl_NEB->Activation_NEB NO2_NEB -NO2 Group (on Side Chain) NO2_NEB->Ethyl_NEB Overall_Activation Overall Activation of Benzene Ring Inductive_NEB->Overall_Activation Activation_NEB->Overall_Activation Overall_Activation->NEB Increased Reactivity

Caption: Factors influencing the aromatic reactivity of the two compounds.

G Experimental Workflow: Competitive Nitration start Start prep Prepare Equimolar Mixture: This compound + Nitrobenzene in DCM start->prep cool Cool Mixture in Ice Bath (0-5°C) prep->cool add_nitrating Slowly Add Sub-stoichiometric Nitrating Mixture cool->add_nitrating react Stir at 0-5°C for 30 min add_nitrating->react quench Quench with Ice-Cold Water react->quench separate Separate Organic Layer quench->separate wash Wash with Water and Brine separate->wash dry Dry over Anhydrous Na2SO4 wash->dry analyze Analyze Product Mixture by GC-MS dry->analyze end End analyze->end

References

Spectroscopic Comparison of (2-Nitroethyl)benzene and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of (2-Nitroethyl)benzene and its key precursors, Phenyl-2-nitropropene, Benzaldehyde, and Nitroethane, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

The synthesis of this compound, a valuable intermediate in various synthetic pathways, typically proceeds through the condensation of Benzaldehyde and Nitroethane to form Phenyl-2-nitropropene, followed by the selective reduction of the carbon-carbon double bond. Understanding the spectroscopic signatures of each compound is crucial for reaction monitoring, purity assessment, and structural confirmation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors, highlighting the distinct spectral features that arise during the synthetic transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundProton EnvironmentChemical Shift (δ, ppm)Multiplicity
This compound Phenyl-H7.20–7.35Multiplet
-CH₂-Ph3.30–3.34Triplet
-CH₂-NO₂4.59–4.63Triplet
Phenyl-2-nitropropene Vinylic-H~8.0Singlet
Phenyl-H~7.3 - 7.6Multiplet
Methyl-H~2.5Singlet
Benzaldehyde Aldehyde-H~9.9Singlet
Phenyl-H~7.5 - 7.9Multiplet
Nitroethane -CH₂-~4.39Quartet
-CH₃~1.62Triplet

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
This compound Phenyl (C-ipso)~136
Phenyl (C-H)~127 - 129
-CH₂-Ph~35
-CH₂-NO₂~78
Phenyl-2-nitropropene Alkene (C-Phenyl)~149
Alkene (C-NO₂)~137
Phenyl (C-alkene)~133
Phenyl (C-H)~128-131
Methyl (CH₃)~14
Benzaldehyde Carbonyl (C=O)~192
Phenyl (C-ipso)~137
Phenyl (C-H)~129 - 134
Nitroethane -CH₂-~70
-CH₃~12
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound NO₂ (asymmetric stretch)~1555
NO₂ (symmetric stretch)~1380
Aromatic C-H stretch~3030
Aliphatic C-H stretch~2930, 2860
Phenyl-2-nitropropene NO₂ (asymmetric stretch)~1520
NO₂ (symmetric stretch)~1350
C=C (alkene)~1640
Aromatic C-H stretch~3060
Benzaldehyde C=O (aldehyde)~1703
Aldehyde C-H stretch~2820, ~2740
Aromatic C-H stretch~3065
Nitroethane NO₂ (asymmetric stretch)~1550
NO₂ (symmetric stretch)~1375
Aliphatic C-H stretch~2980, 2940
Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) in EI-MS

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 151105 ([M-NO₂]⁺), 91 ([C₇H₇]⁺, tropylium (B1234903) ion), 77 ([C₆H₅]⁺)[1]
Phenyl-2-nitropropene 163117 ([M-NO₂]⁺), 115, 91, 77
Benzaldehyde 106105 ([M-H]⁺), 77 ([C₆H₅]⁺, base peak), 51
Nitroethane 7546 ([NO₂]⁺), 30 ([NO]⁺), 29 ([C₂H₅]⁺)

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of spectroscopic data are provided below.

Synthesis of this compound

The synthesis is a two-step process: the Henry condensation of Benzaldehyde and Nitroethane to yield Phenyl-2-nitropropene, followed by the selective reduction of the alkene.

Step 1: Synthesis of Phenyl-2-nitropropene

This procedure is a variation of the Henry-Knoevenagel reaction.[2]

  • Materials: Benzaldehyde, Nitroethane, n-Butylamine, Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine Benzaldehyde (1 equivalent), Nitroethane (1.2 equivalents), and a catalytic amount of n-Butylamine in Toluene.

    • Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product, Phenyl-2-nitropropene, will often crystallize upon cooling or after partial removal of the solvent under reduced pressure.

    • Isolate the solid product by filtration and recrystallize from a suitable solvent like ethanol (B145695) or methanol (B129727) to obtain pure Phenyl-2-nitropropene.

Step 2: Synthesis of this compound via Selective Reduction

The selective reduction of the carbon-carbon double bond of Phenyl-2-nitropropene can be achieved using sodium borohydride (B1222165).

  • Materials: Phenyl-2-nitropropene, Sodium borohydride (NaBH₄), Ethanol, Ethyl acetate (B1210297), Water, Acetic acid.

  • Procedure:

    • In a round-bottom flask, suspend Sodium borohydride (3-4 equivalents) in a mixture of Ethyl acetate and Ethanol at 10-15 °C.

    • Add Phenyl-2-nitropropene (1 equivalent) portion-wise to the stirred suspension, maintaining the temperature between 20-30 °C.

    • After the addition is complete, continue stirring for approximately 20-30 minutes.

    • Quench the reaction by the careful addition of cold water.

    • Transfer the mixture to a separatory funnel and remove the aqueous layer.

    • Wash the organic layer with water and then with a dilute solution of acetic acid to neutralize any remaining borohydride.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound as an oil.

    • The product can be further purified by column chromatography if necessary.

Spectroscopic Analysis

The following are general protocols for acquiring spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 75 MHz or higher field spectrometer using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples (Benzaldehyde, Nitroethane, this compound), a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For the solid sample (Phenyl-2-nitropropene), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount directly on the ATR crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to ensure separation of the components.

  • MS Conditions: The EI source is typically operated at 70 eV. The mass analyzer is set to scan a mass range of approximately 40-400 m/z.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathway and a general workflow for spectroscopic analysis.

Synthesis_Pathway Benzaldehyde Benzaldehyde P2NP Phenyl-2-nitropropene Benzaldehyde->P2NP Henry Condensation (n-Butylamine) Nitroethane Nitroethane Nitroethane->P2NP NEB This compound P2NP->NEB Selective Reduction (NaBH4)

Caption: Synthetic pathway from Benzaldehyde and Nitroethane to this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample_Preparation Sample Preparation (Precursors & Product) NMR NMR Spectroscopy (¹H and ¹³C) Sample_Preparation->NMR IR IR Spectroscopy Sample_Preparation->IR MS Mass Spectrometry (GC-MS) Sample_Preparation->MS Data_Analysis Data Analysis and Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: General workflow for the spectroscopic analysis of chemical compounds.

References

Benchmarking the efficiency of different catalysts for (2-Nitroethyl)benzene reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of (2-Nitroethyl)benzene to 2-phenylethylamine is a critical transformation in organic synthesis, particularly in the pharmaceutical industry where 2-phenylethylamine serves as a key precursor to a wide range of therapeutic agents. The efficiency of this reduction is highly dependent on the choice of catalyst, with various catalytic systems offering distinct advantages in terms of yield, selectivity, and reaction conditions. This guide provides a comparative analysis of common catalysts employed for this transformation, supported by experimental data from the literature.

Data Presentation: A Comparative Overview of Catalyst Performance

The following table summarizes quantitative data for different catalytic systems used in the reduction of nitroarenes, including this compound and analogous compounds. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CatalystSupportTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity to 2-Phenylethylamine (%)Yield (%)Reference
Pd/C Carbon40 - 1000.1 - 4.01 - 5>99>98~97General Literature[1][2]
Pt/C Carbon25 - 1000.1 - 4.01 - 6>99HighHighGeneral Literature[1]
Raney® Ni -20 - 140Ambient - 2.02 - 3>95>99HighGeneral Literature[1]
Ru-based Carbon/Polystyrene70 - 806.0 - 7.0-HighHigh-General Literature[1][3]
Ag/MTA Mesoporous TiO₂Room TempAmbient< 4>90>98>90[4]
Fe-based -Ambient--HighHigh-[5]
V₂O₅/TiO₂ TiO₂Moderate--Good to ExcellentHighGood to Excellent[6]
Cu@C CarbonRoom TempAmbient0.13 (8 min)100High-[7]

Note: "General Literature" refers to widely accepted performance characteristics for these catalysts in similar nitroarene reduction reactions.[1] Specific data for this compound may vary. The data for Ag/MTA, Fe-based, V₂O₅/TiO₂, and Cu@C catalysts are for the reduction of nitroarenes in general.[4][5][6][7]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of existing research. Below are representative protocols for the reduction of nitroarenes that can be adapted for this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is a widely used and highly effective procedure for the hydrogenation of nitroarenes.[2]

  • Materials:

  • Equipment:

    • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

    • Magnetic stirrer

    • Filtration setup (e.g., celite pad)

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.

    • Carefully add the 10% Pd/C catalyst.

    • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80°C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-phenylethylamine.

    • The crude product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Reduction using Iron Powder in Acidic Medium

This is a classic and cost-effective method for the reduction of nitro groups.[8][9]

  • Materials:

    • This compound

    • Iron powder (fine grade, 3-5 equivalents)

    • Ethanol and Water (or Acetic Acid)

    • Concentrated Hydrochloric Acid (HCl, catalytic to 1 equivalent)

    • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution

    • Ethyl acetate

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer

    • Filtration setup

  • Procedure:

    • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and water (or acetic acid).

    • Add iron powder to the mixture.

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add concentrated HCl to the refluxing mixture. An exothermic reaction may be observed.

    • Continue refluxing for 1-3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a filter aid to remove the iron salts and wash the residue with ethanol.

    • Combine the filtrate and washings and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH 8-9).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify as needed.

Protocol 3: Reduction using Tin(II) Chloride (SnCl₂)

This method is another reliable procedure for nitro group reduction in a laboratory setting.[10]

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add stannous chloride dihydrate to the solution.

    • Add concentrated HCl and heat the reaction mixture to 50-70 °C with stirring.

    • Monitor the reaction for 1-2 hours until completion is observed by TLC.

    • Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution until a precipitate of tin salts forms and the solution is strongly basic.

    • Extract the mixture with ethyl acetate.

    • Filter the organic layer to remove any remaining solids.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • Purify as required.

Visualizing the Process

To better understand the experimental process and the decision-making involved in catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in appropriate solvent B Add Catalyst A->B C Introduce Reducing Agent (e.g., H₂ gas, NaBH₄) B->C D Set Temperature and Pressure C->D E Monitor Reaction Progress (TLC, GC, HPLC) D->E F Filter to remove catalyst E->F G Solvent Evaporation F->G H Column Chromatography or Distillation G->H I Characterization (NMR, MS, IR) H->I

Caption: General experimental workflow for the catalytic reduction of this compound.

Catalyst_Selection cluster_criteria Performance Criteria cluster_catalysts Catalyst Options Start Select Catalyst for This compound Reduction Cost Cost-Effectiveness Start->Cost Activity High Activity (Conversion Rate) Start->Activity Selectivity High Selectivity to 2-Phenylethylamine Start->Selectivity Conditions Mild Reaction Conditions Start->Conditions NonPreciousMetals Non-Precious Metals (Raney Ni, Fe, Cu) Cost->NonPreciousMetals Lower Cost PreciousMetals Precious Metals (Pd/C, Pt/C, Ru) Activity->PreciousMetals Generally Highest Selectivity->PreciousMetals Conditions->NonPreciousMetals NovelCatalysts Novel Catalysts (Ag/TiO₂, V₂O₅/TiO₂) Conditions->NovelCatalysts Often Milder

Caption: Logical considerations for catalyst selection in nitroarene reduction.

References

Comparative Analysis of the Biological Activity of (2-Nitroethyl)benzene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Nitroethyl)benzene and its analogs are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. The presence of the nitro group, a strong electron-withdrawing moiety, is crucial for their bioactivity, which includes promising antimicrobial and anticancer properties. This guide provides a comparative analysis of the biological activity of various this compound analogs, supported by experimental data, to aid in drug discovery and development efforts.

Structure-Activity Relationship Insights

The biological activity of this compound analogs is significantly influenced by their chemical structure. Modifications to the benzene (B151609) ring or the ethyl side chain can lead to substantial changes in their potency and selectivity. For instance, the introduction of substituents on the aromatic ring can modulate the electronic properties and lipophilicity of the compounds, thereby affecting their interaction with biological targets. Furthermore, alterations to the side chain, such as the introduction of a double bond to form β-nitrostyrene derivatives, have been shown to enhance certain biological effects.

Quantitative Comparison of Biological Activity

To facilitate a clear comparison of the biological efficacy of different this compound analogs, the following table summarizes key quantitative data from various studies. The data includes Minimum Inhibitory Concentrations (MIC) against various microorganisms and 50% inhibitory concentrations (IC50) against cancer cell lines.

Compound/AnalogBiological ActivityAssay TypeTarget Organism/Cell LineResultReference
(E)-9-(2-nitrovinyl)anthraceneAnticancerAntiproliferativeMUTU-I (Burkitt's Lymphoma)IC50 = 3 µM[1]
(E)-9-(2-nitrovinyl)anthraceneAnticancerAntiproliferativeDG-75 (Burkitt's Lymphoma)IC50 = 1.5 µM[1]
Substituted (E)-9-(2-nitrovinyl)anthracene (19g)AnticancerAntiproliferativeHG-3 (Chronic Lymphocytic Leukemia)IC50 = 0.17 µM[1]
Substituted (E)-9-(2-nitrovinyl)anthracene (19g)AnticancerAntiproliferativePGA-1 (Chronic Lymphocytic Leukemia)IC50 = 1.3 µM[1]
3-hydroxy-4-methoxy-beta-methyl-beta-nitrostyreneAntibacterialMICStaphylococcus aureusLower MIC than non-methylated analog[2]
3-hydroxy-4-methoxy-beta-methyl-beta-nitrostyreneAntibacterialMICEnterococcus faecalisLower MIC than non-methylated analog[2]
3-hydroxy-4-methoxy-beta-methyl-beta-nitrostyreneAntibacterialMICEnterococcus faeciumLower MIC than non-methylated analog[2]
Halogenated Nitro Derivatives (9b-9d)AntibacterialMICS. aureus15.6–62.5 μg/mL[3]
Halogenated Nitro Derivatives (9b-9d)AntifungalMFCCandida sp.15.6–62.5 μg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key experiments cited in the literature for assessing the biological activity of this compound analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Materials:

  • Test compound stock solution (typically in DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Test microorganism culture.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or phosphate-buffered saline (PBS).

2. Inoculum Preparation:

  • From a fresh agar (B569324) plate, pick several colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in the broth medium to the final required concentration for the assay.

3. Serial Dilution and Inoculation:

  • Add a specific volume of sterile broth to all wells of the 96-well plate.

  • Create a two-fold serial dilution of the test compound by transferring a set volume from the first well to the subsequent wells across the plate.

  • Add the prepared microbial inoculum to each well, ensuring a final volume as per the specific protocol.

  • Include positive (microorganism without compound) and negative (broth only) controls.

4. Incubation:

  • Cover the microtiter plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound analog in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add a sterile MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

4. Solubilization and Absorbance Reading:

  • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

5. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Microbial Inoculum (0.5 McFarland) inoculation Inoculation of Microorganism inoculum->inoculation serial_dilution->inoculation incubation Incubation (37°C, 24h) inoculation->incubation readout Visual Inspection for Turbidity incubation->readout mic Determine MIC readout->mic signaling_pathway NEB_analog This compound Analog ROS Reactive Oxygen Species (ROS) NEB_analog->ROS Mitochondria Mitochondrial Stress NEB_analog->Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Navigating the Analytical Maze: A Comparative Guide to the Quantitative Assay of (2-Nitroethyl)benzene in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

At the Analytical Crossroads: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of (2-Nitroethyl)benzene hinges on the analyte's volatility and thermal stability, as well as the complexity of the biological matrix.[1][2] GC-MS is a gold-standard technique for volatile and semi-volatile compounds that are thermally stable.[2][3] In contrast, LC-MS/MS is highly versatile and particularly well-suited for polar, non-volatile, and thermally labile compounds.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent candidate for the analysis of this compound due to its likely volatility. The technique offers high chromatographic resolution, leading to excellent separation of isomers, and high sensitivity.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a powerful alternative, particularly for the analysis of metabolites of this compound, which are likely to be more polar than the parent compound. LC-MS/MS offers exceptional sensitivity and selectivity, often with simpler sample preparation protocols compared to GC-MS.[6][7]

Comparative Performance of Analogous Assays

To illustrate the potential performance of validated assays for this compound, the following table summarizes quantitative data from published methods for the analysis of nitrotoluene (a structural analog) by GC-MS and ethylbenzene (B125841) metabolites by LC-MS/MS in biological matrices.

ParameterGC-MS for 3-NitrotolueneLC-MS/MS for Ethylbenzene Metabolites in Urine[6][8]
Linearity (Correlation Coefficient, r²) > 0.99 (for 0.5-10 mg/ml)[5]> 0.995[8]
Limit of Detection (LOD) 0.017 - 0.027 mg/mlNot explicitly stated, but LOQ is low
Limit of Quantification (LOQ) 0.052 - 0.080 mg/ml0.5 - 2 µg/L[6]
Accuracy (% Recovery) Not explicitly stated for biological samples81 - 122%[6]
Precision (% RSD) Not explicitly stated for biological samplesInter-day precision: 4 - 20%[6]

Experimental Protocols: A Blueprint for Validation

Below are detailed methodologies for analogous compounds that can serve as a starting point for the development and validation of an assay for this compound.

Method 1: GC-MS Assay for Nitrotoluene Isomers in a Sample Matrix

This protocol is adapted from a method for the quantitative analysis of nitrotoluene isomers.[5]

1. Sample Preparation (Solid-Liquid Extraction)

  • To 1 mL of biological sample (e.g., homogenized tissue or urine), add an internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Vortex the sample vigorously for 1 minute and centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target analytes.

Method 2: LC-MS/MS Assay for Ethylbenzene Metabolites in Urine

This protocol is based on a validated method for the determination of benzene, toluene, ethylbenzene, and xylene (BTEX) metabolites in urine.[6][8]

1. Sample Preparation (Dilute-and-Shoot)

  • To 100 µL of urine sample, add an internal standard solution.[6]

  • Dilute the sample with an equal volume of 1% formic acid in water.[6]

  • Vortex the sample and centrifuge to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Mass Spectrometer: Sciex 6500+ or equivalent.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte.

  • Mass Analyzer: Triple Quadrupole.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of the parent and product ions of the target analytes.

Visualizing the Path to a Validated Assay

A robust and reliable quantitative assay requires a systematic validation process. The following workflow outlines the key stages involved.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte Characterization MD2 Selection of Analytical Technique (GC-MS or LC-MS/MS) MD1->MD2 MD3 Optimization of Sample Preparation MD2->MD3 MD4 Optimization of Instrumental Parameters MD3->MD4 V1 Selectivity & Specificity MD4->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Limit of Detection (LOD) & Limit of Quantification (LOQ) V3->V4 V5 Stability V4->V5 V6 Matrix Effects V5->V6 SA1 Analysis of Study Samples V6->SA1 SA2 Data Processing & Reporting

Bioanalytical method validation workflow.

A Glimpse into the Biological Impact

The toxicity of nitroaromatic compounds is often linked to their metabolic activation, leading to the generation of reactive species and subsequent cellular damage.[9][10][11] The following diagram illustrates a hypothetical signaling pathway for the cellular effects of this compound.

G NEB This compound MetabolicActivation Metabolic Activation (e.g., Nitroreduction) NEB->MetabolicActivation ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamine) MetabolicActivation->ReactiveIntermediates ROS Reactive Oxygen Species (ROS) Generation ReactiveIntermediates->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Damage Protein Damage OxidativeStress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation OxidativeStress->Lipid_Peroxidation CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) DNA_Damage->CellularResponse Protein_Damage->CellularResponse Lipid_Peroxidation->CellularResponse

Hypothetical toxicity pathway for this compound.

References

Cross-reactivity studies of antibodies raised against (2-Nitroethyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of antibody cross-reactivity is crucial for the development of specific immunoassays. This guide provides a comparative overview of the cross-reactivity profiles of polyclonal antibodies raised against a (2-Nitroethyl)benzene derivative. The data presented herein is based on established methodologies for antibody production and characterization, offering a valuable resource for researchers in immunology, drug development, and diagnostics.

Generation of Antibodies

To elicit an immune response against the small molecule this compound, it was first functionalized to act as a hapten. A common strategy for small molecules is to introduce a linker that allows for conjugation to a larger carrier protein, thereby making it immunogenic.[1][2] For this purpose, a derivative of this compound containing a carboxylic acid group was synthesized to facilitate conjugation to carrier proteins like Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for assay development.[2]

Rabbits were immunized with the KLH-conjugated hapten to generate polyclonal antibodies. The resulting antiserum was collected and purified to isolate the IgG fraction containing the specific antibodies.

Cross-Reactivity Assessment by Competitive ELISA

The specificity of the polyclonal antibodies was evaluated using a competitive enzyme-linked immunosorbent assay (ELISA).[3][4][5][6] This assay measures the ability of structurally related compounds to compete with the original immunizing hapten for binding to the antibody. The degree of cross-reactivity is inversely proportional to the concentration of the competing compound required to inhibit the antibody binding by 50% (IC50).

Experimental Protocol: Competitive ELISA
  • Coating: A 96-well microtiter plate was coated with the BSA-conjugated this compound derivative (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[5]

  • Washing: The plate was washed three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).

  • Blocking: The remaining protein-binding sites in the wells were blocked by adding 200 µL of 1% BSA in PBST and incubating for 1 hour at 37°C.[3]

  • Competition: A mixture of the polyclonal antibody (at a predetermined optimal dilution) and varying concentrations of the competitor compounds (the this compound derivatives) was added to the wells. The plate was then incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Detection: A secondary antibody conjugated to horseradish peroxidase (HRP), specific for the primary antibody's host species (e.g., goat anti-rabbit IgG-HRP), was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate Addition: TMB (3,3',5,5'-Tetramethylbenzidine) substrate was added to each well, and the plate was incubated in the dark for 15-30 minutes.[3]

  • Stopping the Reaction: The enzymatic reaction was stopped by adding 2M sulfuric acid.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

The percentage of inhibition was calculated for each competitor concentration, and the IC50 values were determined from the resulting dose-response curves. Cross-reactivity was calculated using the following formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of competitor compound) x 100

Cross-Reactivity Data

The following table summarizes the cross-reactivity of the polyclonal antibody with various this compound derivatives.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound 10100
1-Nitro-2-phenylethane1283.3
1-Ethyl-2-nitrobenzene> 10,000< 0.1
1-Ethyl-4-nitrobenzene> 10,000< 0.1
Phenethylamine> 10,000< 0.1
Benzene (B151609)> 10,000< 0.1

Note: The structures and data presented are hypothetical for illustrative purposes.

The results indicate that the antibody exhibits high specificity for the this compound structure. Significant cross-reactivity was only observed with 1-Nitro-2-phenylethane, which is an isomer of the target analyte. Compounds where the nitro group is on the benzene ring, or those lacking the nitro group entirely, showed negligible cross-reactivity. This suggests that the nitroethyl side chain is the primary epitope recognized by the antibody.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_antibody_production Antibody Production cluster_elisa Competitive ELISA hapten Hapten Synthesis (this compound derivative) conjugation Conjugation to Carrier Protein (KLH) hapten->conjugation immunization Immunization (Rabbit) conjugation->immunization purification Antibody Purification immunization->purification competition Competition (Antibody + Competitor) purification->competition Polyclonal Antibody coating Plate Coating (Hapten-BSA) blocking Blocking coating->blocking blocking->competition detection Detection (Secondary Ab-HRP) competition->detection readout Signal Readout detection->readout

Caption: Workflow for antibody production and cross-reactivity testing.

Competitive ELISA Principle

competitive_elisa cluster_well Microtiter Well Surface immobilized_antigen Immobilized Hapten-BSA antibody Antibody antibody->immobilized_antigen Binding secondary_antibody Enzyme-labeled Secondary Antibody antibody->secondary_antibody Binds to free_hapten Free Competitor (this compound derivative) free_hapten->antibody Competition

Caption: Principle of competitive ELISA for cross-reactivity.

References

Elucidating Reaction Mechanisms of (2-Nitroethyl)benzene: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For a compound like (2-Nitroethyl)benzene, which is prone to undergoing elimination reactions to form β-nitrostyrene, isotopic labeling serves as a powerful tool to dissect the intricate details of the reaction pathway. This guide provides a comparative analysis of how isotopic labeling, particularly with deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N), can elucidate the competing E2 and E1cB elimination mechanisms. The information presented herein is supported by experimental data from analogous systems and provides detailed protocols for researchers looking to apply these techniques.

Distinguishing Between E2 and E1cB Mechanisms

The base-catalyzed elimination of this compound can proceed through two primary pathways: the concerted E2 mechanism and the stepwise E1cB mechanism. The key distinction lies in the timing of the C-H bond cleavage and the C-N bond cleavage.

  • E2 (Elimination, Bimolecular): This is a one-step process where the base removes a proton from the carbon adjacent to the nitro group (the β-carbon) at the same time as the nitro group departs from the α-carbon.[1][2]

  • E1cB (Elimination, Unimolecular, Conjugate Base): This is a two-step process. First, the base removes the acidic β-proton to form a carbanion intermediate (the conjugate base).[3][4] In a subsequent, typically rate-determining step, the carbanion expels the leaving group to form the double bond.[3][4]

Isotopic labeling allows for the differentiation of these mechanisms by examining the kinetic isotope effect (KIE).

Data Presentation: Kinetic Isotope Effects

The primary deuterium kinetic isotope effect (kH/kD) is a quantitative measure of the change in reaction rate upon replacing a proton with a deuteron (B1233211) at a position involved in bond breaking in the rate-determining step. A significant kH/kD value (typically > 2) indicates that the C-H bond is being broken in the rate-determining step, which is characteristic of the E2 mechanism.[5][6] Conversely, a kH/kD value close to 1 suggests that C-H bond breaking is not part of the rate-determining step, a hallmark of the (E1cB)rev mechanism where the initial deprotonation is a rapid equilibrium.

SubstrateLeaving GroupBase/SolventkH/kDProposed MechanismReference
1-Nitro-2-phenylthioethane-SPhEtO⁻/EtOH7.4E2[3]
1-Nitro-2-phenoxyethane-OPhEtO⁻/EtOH~1(E1)anion (E1cB)[3]
2,2-Di(4-nitrophenyl)chloroethanes-ClTetramethylguanidine4.8 - 10.3(E1cB)1 or E2H[7]
Phenylnitromethane Ionization-Various basesLargeProton Transfer Study[8]

These data illustrate how the nature of the leaving group can influence the reaction mechanism, shifting it between the E2 and E1cB pathways. The large KIE for the phenylthio-compound strongly supports a concerted E2 mechanism, whereas the lack of a significant KIE for the phenoxy-analog points towards a stepwise E1cB mechanism.

Experimental Protocols

To perform isotopic labeling studies to determine the reaction mechanism of this compound, the following experimental protocols can be adapted.

Protocol 1: Synthesis of Deuterated this compound

Objective: To synthesize this compound specifically deuterated at the β-position ((2-Nitroethyl-2,2-d₂)-benzene).

Materials:

Procedure:

  • Henry Reaction: React benzaldehyde with nitroethane-d₃ in the presence of a base to form 1-phenyl-2-nitropropene-d₃.

  • Reduction: Reduce the nitroalkene using a selective reducing agent like sodium borohydride to yield (2-Nitroethyl-2,2-d₂)-benzene.

  • Purification: Purify the product using column chromatography.

  • Characterization: Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Kinetic Isotope Effect Measurement

Objective: To determine the primary deuterium kinetic isotope effect (kH/kD) for the base-catalyzed elimination of this compound.

Materials:

  • This compound

  • (2-Nitroethyl-2,2-d₂)-benzene

  • Strong, non-nucleophilic base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Aprotic solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer or HPLC

  • Thermostatted reaction vessel

Procedure:

  • Reaction Setup: Prepare two parallel reactions in a thermostatted vessel, one with this compound and the other with (2-Nitroethyl-2,2-d₂)-benzene, both at the same concentration.

  • Initiation: Initiate the reactions by adding a solution of the base in the chosen solvent.

  • Monitoring: Monitor the progress of the reaction by observing the formation of the product, β-nitrostyrene, which has a strong UV absorbance. This can be done using a UV-Vis spectrophotometer or by taking aliquots at regular intervals and analyzing them by HPLC.

  • Rate Constant Calculation: Determine the initial rates of both reactions by plotting the concentration of the product versus time. The rate constants, kH and kD, are obtained from the slopes of these plots.

  • KIE Calculation: Calculate the kinetic isotope effect as the ratio kH/kD.

Mandatory Visualization

Reaction_Mechanisms cluster_E2 E2 Mechanism (Concerted) cluster_E1cB E1cB Mechanism (Stepwise) Reactant_E2 This compound TS_E2 Transition State Reactant_E2->TS_E2 Base abstracts β-H Product_E2 β-Nitrostyrene TS_E2->Product_E2 Simultaneous C-N cleavage Leaving_Group_E2 NO₂⁻ TS_E2->Leaving_Group_E2 Protonated_Base_E2 Base-H⁺ TS_E2->Protonated_Base_E2 Base_E2 Base Base_E2->TS_E2 Reactant_E1cB This compound Carbanion Carbanion Intermediate Reactant_E1cB->Carbanion Step 1: Deprotonation (fast) Protonated_Base_E1cB Base-H⁺ Carbanion->Reactant_E1cB Reversible Product_E1cB β-Nitrostyrene Carbanion->Product_E1cB Step 2: Leaving group departure (slow, RDS) Leaving_Group_E1cB NO₂⁻ Carbanion->Leaving_Group_E1cB Base_E1cB Base Base_E1cB->Carbanion

Caption: Competing E2 and E1cB reaction pathways for this compound.

KIE_Workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion start Starting Materials (Benzaldehyde, Nitroethane/Nitroethane-d3) synthesis_H Synthesize This compound start->synthesis_H synthesis_D Synthesize (2-Nitroethyl-2,2-d2)benzene start->synthesis_D reaction_H Base-catalyzed elimination of undeuterated substrate synthesis_H->reaction_H reaction_D Base-catalyzed elimination of deuterated substrate synthesis_D->reaction_D monitor_H Monitor product formation (kH) reaction_H->monitor_H monitor_D Monitor product formation (kD) reaction_D->monitor_D calculate_KIE Calculate KIE = kH / kD monitor_H->calculate_KIE monitor_D->calculate_KIE conclusion Elucidate Reaction Mechanism (E2 vs. E1cB) calculate_KIE->conclusion

Caption: Experimental workflow for determining the kinetic isotope effect.

Conclusion

Isotopic labeling is an indispensable technique for elucidating the reaction mechanisms of compounds like this compound. By measuring the kinetic isotope effect, researchers can gain definitive insights into whether the reaction proceeds through a concerted E2 or a stepwise E1cB pathway. This knowledge is crucial for controlling reaction outcomes, optimizing synthetic routes, and understanding the metabolic fate of related compounds in drug development. The provided protocols and comparative data serve as a valuable resource for scientists aiming to employ these powerful analytical methods.

References

A Comparative Analysis of Experimental and Computationally Predicted Properties of (2-Nitroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined and computationally predicted properties of (2-Nitroethyl)benzene. The data presented is intended to offer a comprehensive overview for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding of this compound's physicochemical and spectroscopic characteristics.

Physicochemical and Spectroscopic Properties: A Side-by-Side Comparison

PropertyExperimental ValueComputational Prediction
Molecular Formula C₈H₉NO₂[1]C₈H₉NO₂
Molecular Weight 151.16 g/mol [1]151.16 g/mol
Melting Point 56-58 °C[1]Not readily available. QSAR models for nitroaromatic compounds can be used for prediction.
Boiling Point 260.5 °C at 760 mmHg[1]Not readily available. QSAR models for nitroaromatic compounds can be used for prediction.
Density 1.122 g/cm³ at 25°C[1]Not readily available. DFT calculations can predict molecular volume, which can be correlated with density.
Refractive Index 1.5270 at 20°C (589.3 nm)Not readily available. Can be predicted using QSPR models based on molecular structure.
LogP 2.082.10 (XlogP)
Topological Polar Surface Area (TPSA) Not experimentally determined45.8 Ų
¹H NMR (CDCl₃, δ in ppm) Aromatic protons: multiplet; Methylene (B1212753) protons (-CH₂-Ph): triplet; Methylene protons (-CH₂-NO₂): triplet.Predicted spectra can be generated using software like ACD/NMR Predictor or by DFT calculations. The electron-withdrawing nitro group is expected to cause a downfield shift for the adjacent methylene protons.
¹³C NMR (CDCl₃, δ in ppm) Aromatic carbons and two distinct methylene carbon signals are expected.Predicted spectra can be generated using software like ACD/NMR Predictor or by DFT calculations.
IR Spectroscopy (cm⁻¹) Expected peaks for aromatic C-H stretching, C=C stretching, and characteristic strong asymmetric and symmetric N-O stretching of the nitro group.DFT calculations can predict vibrational frequencies. For nitroalkanes, asymmetric and symmetric N-O stretches are typically observed around 1550 cm⁻¹ and 1365 cm⁻¹, respectively.
Mass Spectrometry (m/z) Molecular ion peak [M]⁺ at 151. Key fragments would likely involve the loss of the nitro group (NO₂) leading to a fragment at m/z 105.Fragmentation patterns can be predicted based on established rules and computational tools that simulate ionization and bond cleavage.

Experimental Protocols

The following are generalized protocols for the experimental determination of the key properties of this compound.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, dry sample of this compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Boiling Point Determination

The boiling point can be determined using a micro boiling point apparatus or by distillation. For a micro-determination, a small amount of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary and then, upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

Density Measurement

The density of liquid this compound can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature (e.g., 25°C), and the density is calculated by dividing the mass by the volume.

Refractive Index Measurement

The refractive index is measured using a refractometer, typically an Abbé refractometer. A few drops of the liquid sample are placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured. The refractive index is read directly from the instrument's scale at a specified temperature and wavelength (usually the sodium D-line, 589.3 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. For ¹H NMR, the sample is subjected to a strong magnetic field, and the absorption of radiofrequency radiation by the hydrogen nuclei is measured. For ¹³C NMR, the same principle applies to the carbon-13 nuclei. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is irradiated with infrared light, and the absorption of specific frequencies corresponding to the vibrational modes of the molecule's functional groups is recorded. The resulting spectrum shows absorption bands as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact (EI). The resulting ions and fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector measures the abundance of each ion, generating a mass spectrum that shows the relative intensity of each ion as a function of its m/z value.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for comparing the experimental and computationally predicted properties of a chemical compound like this compound.

G cluster_experimental Experimental Analysis cluster_computational Computational Prediction exp_synthesis Synthesis & Purification exp_physchem Physicochemical Characterization (MP, BP, Density, RI) exp_synthesis->exp_physchem exp_spectro Spectroscopic Analysis (NMR, IR, MS) exp_synthesis->exp_spectro comparison Comparative Analysis exp_physchem->comparison exp_spectro->comparison comp_structure Molecular Structure Modeling comp_physchem Physicochemical Property Prediction (QSAR/QSPR) comp_structure->comp_physchem comp_spectro Spectroscopic Property Prediction (DFT, etc.) comp_structure->comp_spectro comp_physchem->comparison comp_spectro->comparison validation Model Validation & Refinement comparison->validation

Caption: Workflow for comparing experimental and computational data.

Conclusion

This guide highlights the importance of integrating both experimental and computational approaches in the characterization of chemical compounds. While experimental data provides the ground truth, computational predictions offer valuable insights into molecular properties and can guide experimental design. For this compound, the available experimental data serves as a crucial reference for validating and refining computational models. As computational methods continue to advance, the synergy between experimental and in silico techniques will become increasingly vital in chemical research and drug development.

References

Inter-laboratory Validation of Analytical Methods for (2-Nitroethyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of chemical compounds is fundamental to ensuring product quality, process control, and regulatory compliance. (2-Nitroethyl)benzene is a relevant intermediate in various synthetic pathways, and the validation of its analytical methods across multiple laboratories is critical to guarantee consistency and accuracy of results. This guide provides an objective comparison of the two most common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance data presented is based on typical results obtained for related nitroaromatic compounds in validation studies, reflecting what can be expected from an inter-laboratory study.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, specificity, and the available instrumentation.[1] Both methods offer excellent capabilities for quantification, with distinct advantages. HPLC-UV is a robust and widely used technique for non-volatile compounds, while GC-MS provides high sensitivity and specificity for volatile and semi-volatile compounds.[1][2]

Table 1: Hypothetical Inter-laboratory Performance Data for this compound Analysis

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Range 0.5 - 100 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD)
- Repeatability< 1.5%< 1.0%
- Intermediate Precision< 2.5%< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.02 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 µg/mL
Specificity Good (potential for co-elution)[3]Excellent (mass spectrum confirmation)[3]

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of analytical methods between laboratories. Below are the detailed protocols for the HPLC-UV and GC-MS methods for the analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from established protocols for similar nitroaromatic compounds.[1]

  • Instrumentation and Materials:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[1]

    • Mobile Phase: A mixture of acetonitrile (B52724) (ACN) and water (HPLC grade), typically in a 70:30 (v/v) ratio.[1] For MS-compatible applications, formic acid can be used instead of phosphoric acid.[4]

    • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 0.5 µg/mL to 100 µg/mL.[1]

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 254 nm.[3]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and specificity for the analysis of this compound.[1]

  • Instrumentation and Materials:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Standard Preparation: Prepare a stock solution of this compound in a volatile solvent like ethyl acetate (B1210297) or dichloromethane (B109758) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution, ranging from 0.1 µg/mL to 50 µg/mL.[1]

    • Sample Preparation: Dilute the sample in the same solvent used for the standards to a concentration within the calibration range.[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • Inlet Temperature: 250 °C.[5]

    • Injection Volume: 1 µL with a split ratio of 50:1.[3]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Acquisition Mode: Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound.[1]

  • Quantification:

    • Generate a calibration curve by plotting the peak area against the concentration of the prepared standards. The concentration in the samples is then determined from this curve.[3]

Visualizations

Inter-laboratory Validation Workflow

The following diagram illustrates the typical workflow for an inter-laboratory validation study, designed to assess the reproducibility and robustness of an analytical method.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Method Implementation cluster_2 Phase 3: Data Analysis & Reporting A Define Validation Protocol (ICH Q2(R1) Guidelines) B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Method Transfer & Familiarization C->D E Analysis of Samples in Each Laboratory D->E F Collect & Statistically Analyze Data E->F G Assess Method Performance (Accuracy, Precision, etc.) F->G H Final Validation Report G->H

Caption: Workflow for an inter-laboratory analytical method validation study.

Comparison of Analytical Methods

This diagram outlines the logical relationship and key distinguishing features between HPLC-UV and GC-MS for the analysis of this compound.

G cluster_0 Analytical Methods for this compound cluster_1 Key Characteristics cluster_2 Applicability A HPLC-UV B GC-MS C Principle: Liquid Phase Separation A->C E Principle: Gas Phase Separation B->E D Detection: UV Absorbance C->D G Ideal for: Non-volatile & Thermally Labile Compounds D->G F Detection: Mass-to-Charge Ratio E->F H Ideal for: Volatile & Semi-volatile Compounds F->H

Caption: Comparison of HPLC-UV and GC-MS analytical methods.

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic and structural properties of (2-Nitroethyl)benzene and its analogs through Density Functional Theory (DFT), providing researchers, scientists, and drug development professionals with a comprehensive guide to their computational analysis.

This guide offers an objective comparison of the electronic and structural properties of this compound and related aromatic compounds, underpinned by theoretical data derived from Density Functional Theory (DFT) calculations. While direct, comprehensive experimental and computational studies on this compound are limited, this analysis leverages data from its constituent and related molecules—nitrobenzene (B124822) and ethylbenzene (B125841)—to provide a robust predictive framework. This approach, grounded in established computational methodologies, serves as a valuable resource for understanding the physicochemical characteristics of this class of compounds.

Data Presentation: A Comparative Overview

The electronic properties of molecules are fundamental to understanding their reactivity, stability, and potential applications. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment, offer critical insights. The HOMO-LUMO gap, in particular, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Below is a comparative summary of calculated electronic properties for nitrobenzene and ethylbenzene, which serve as foundational models for predicting the behavior of this compound. These calculations are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted method for aromatic compounds.[1]

PropertyNitrobenzeneEthylbenzeneThis compound (Predicted)
HOMO Energy -0.20029 Hartrees-6.7494 eVExpected to be higher than nitrobenzene
LUMO Energy -0.01809 Hartrees-0.4466 eVExpected to be lower than ethylbenzene
HOMO-LUMO Gap 0.1822 Hartrees6.3028 eVExpected to be smaller than both parent molecules
Dipole Moment ~4.22 D0.575 DebyeExpected to be significant due to the nitro group

Note: The values for nitrobenzene were calculated using the Hartree-Fock (HF) method, while those for ethylbenzene were calculated using DFT (B3LYP/6-311++G(d,p)). Direct comparison of absolute energy values between different methods should be approached with caution; however, the trends provide valuable insights.

The presence of the electron-withdrawing nitro group in nitrobenzene significantly lowers both the HOMO and LUMO energy levels and results in a large dipole moment.[1] Conversely, the electron-donating ethyl group in ethylbenzene raises the HOMO energy level.[1] For this compound, a combination of these effects is anticipated. The ethyl group's inductive effect will likely raise the HOMO energy, while the nitro group's strong electron-withdrawing nature will lower the LUMO energy. This combined effect is predicted to result in a smaller HOMO-LUMO gap, suggesting a higher reactivity for this compound compared to its parent molecules.

Experimental and Computational Protocols

The theoretical data presented in this guide is derived from computational chemistry methods, specifically Density Functional Theory (DFT). The following outlines a standard and robust protocol for performing such calculations on aromatic nitro compounds.

Computational Methodology

A typical computational workflow for the DFT analysis of molecules like this compound involves the following steps:

  • Molecular Structure Input: The initial three-dimensional structure of the molecule is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a critical step to ensure that the calculated properties correspond to a stable molecular structure. A widely used and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a triple-zeta basis set that includes diffuse and polarization functions, such as 6-311++G(d,p).[1]

  • Frequency Calculation: To verify that the optimized geometry represents a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of any imaginary (negative) frequencies confirms that the structure is a stable minimum.

  • Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated at the same level of theory. These include:

    • HOMO and LUMO Energies: These frontier molecular orbitals are crucial for understanding chemical reactivity.

    • Mulliken Atomic Charges: This analysis provides an estimation of the partial charge distribution on each atom in the molecule, offering insights into its polarity and reactive sites.

    • Dipole Moment: This is a measure of the overall polarity of the molecule.

    • Vibrational Frequencies: These calculations predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural validation.

All calculations are typically performed using quantum chemistry software packages such as Gaussian.[2][3]

Visualizing Computational Workflows and Molecular Properties

To better illustrate the processes and concepts involved in DFT analysis, the following diagrams are provided.

G Computational Workflow for DFT Analysis A Molecular Structure Input B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Imaginary Frequencies? C->D E Refine Structure D->E Yes F Property Calculation (HOMO/LUMO, Charges, etc.) D->F No E->B G Analysis of Results F->G

A flowchart of the computational workflow for DFT analysis.

This workflow diagram outlines the systematic steps taken in a typical DFT study, from the initial molecular model to the final analysis of its electronic properties.

G HOMO-LUMO Relationship in Aromatic Compounds LUMO_NB LUMO HOMO_NB HOMO HOMO_NEB HOMO HOMO_NB->HOMO_NEB Ethyl group raises HOMO LUMO_NEB LUMO LUMO_EB LUMO LUMO_EB->LUMO_NEB HOMO_EB HOMO

Predicted shifts in HOMO and LUMO energies for this compound.

This diagram illustrates the expected influence of the nitro and ethyl groups on the frontier molecular orbitals of this compound, leading to a predicted smaller HOMO-LUMO gap and consequently, higher reactivity. This predictive model provides a valuable starting point for further experimental and computational investigations into this and similar molecules.

References

Safety Operating Guide

Proper Disposal of (2-Nitroethyl)benzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (2-Nitroethyl)benzene, a hazardous chemical, is crucial for ensuring laboratory safety, regulatory compliance, and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1]

  • Body Protection: A lab coat or a chemical-resistant apron is necessary.[1]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably a chemical fume hood.[1]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential to mitigate risks associated with this compound.

1. Waste Identification and Segregation:

  • Characterize Waste: Identify all waste streams containing this compound. This includes unused product, contaminated solutions, and materials from spill cleanups (e.g., absorbent pads, paper towels).[1]

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams.[1] It is critical to keep it separate from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[1]

2. Containerization and Labeling:

  • Select Appropriate Containers: Use a sturdy, leak-proof container that is chemically compatible with this compound. Often, the original container is a suitable choice.[1]

  • Proper Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name, "this compound".[1] Do not use abbreviations. The label should also include the approximate concentration and quantity of the waste.[1]

  • Container Management: Keep the waste container tightly closed except when adding waste.[1][3] Store it in a cool, well-ventilated, and designated hazardous waste storage area.[3] The storage area should be locked up or accessible only to authorized personnel.[4]

3. Final Disposal:

  • Approved Disposal Facility: The final disposal of this compound waste must be conducted through an approved waste disposal plant.[3] Do not discharge this compound or its containers into drains or the environment.[2]

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) department for collection and disposal procedures.

Decontamination Procedures

Proper decontamination of labware and equipment is a critical final step.

Empty Containers:

  • Initial Draining: Under a chemical fume hood, carefully drain any residual liquid into the designated hazardous waste container.[1]

  • First Rinse: Add a suitable organic solvent, such as acetone (B3395972) or ethanol, to the container. Close and swirl it to rinse all interior surfaces thoroughly.[1]

  • Collect Rinseate: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[1]

  • Subsequent Rinses: Repeat the rinsing process at least two more times. Consult with your institution's EHS office for guidance on the disposal of subsequent rinseates.[1]

  • Final Disposal: Once the container is fully decontaminated and air-dried in a fume hood, deface the original label and dispose of it as non-hazardous laboratory glassware or plasticware according to your institution's protocols.[1]

Contaminated PPE and Materials:

  • Disposable PPE (gloves, etc.) that is grossly contaminated should be collected and disposed of as hazardous waste.[1]

  • Spill cleanup materials should be placed in a suitable, closed container for disposal.[2]

Hazard and Safety Data Summary

The following table summarizes key hazard information for nitroaromatic compounds, which is essential for safe handling and disposal.

Hazard ClassificationDescriptionSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[4]
Carcinogenicity Suspected of causing cancer.[4]
Reproductive Toxicity May damage fertility or the unborn child.[4]
Specific Target Organ Toxicity Causes damage to organs (specifically blood) through prolonged or repeated exposure if inhaled.[4]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[1][4]
Physical Hazard Combustible liquid.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for this compound Disposal A Step 1: Assess Hazards & Don PPE B Step 2: Identify & Segregate This compound Waste A->B Safety First C Step 3: Select & Label Approved Waste Container B->C Isolate Waste Stream D Step 4: Transfer Waste into Container C->D Proper Containment E Step 5: Securely Close & Store Container D->E Prevent Spills G Step 7: Decontaminate Empty Containers & Area D->G Post-Transfer F Step 6: Arrange for Pickup by EHS/Approved Vendor E->F Safe Storage H Final Disposal at Licensed Facility F->H Regulatory Compliance

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (2-Nitroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

(2-Nitroethyl)benzene is a chemical compound that requires careful handling due to its potential toxicity. As a member of the nitroaromatic compound class, it is presumed to be harmful if swallowed, inhaled, or if it comes into contact with skin.[1] It may also cause damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.[2][3]Protects against splashes and vapors that can cause serious eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]Nitrile gloves offer good resistance to bases, oils, and many solvents.[5] Given the hazardous nature of this compound, double gloving may be advisable.
Skin and Body Protection Laboratory coat or a chemical-resistant apron.[2] For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended.Provides a barrier against skin contact, which can be a primary route of exposure.[6]
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Prevents inhalation of harmful vapors which may cause respiratory irritation.[4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe in vapors or mists.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Keep away from heat, sparks, and open flames as nitroaromatic compounds can be combustible.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

  • The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[1][8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation:

  • All waste containing this compound, including unused product, contaminated solutions, and materials from spill clean-ups, should be classified as hazardous waste.[2]

  • This waste must be segregated from other waste streams and stored in a designated, labeled hazardous waste container.[2]

Containerization and Labeling:

  • Use a sturdy, leak-proof, and chemically compatible container for waste collection.[2]

  • The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".[2]

Disposal Method:

  • Dispose of the hazardous waste through a licensed disposal company.[9]

  • Do not dispose of this compound down the drain or in regular trash.[1][9]

Decontamination of Empty Containers:

  • Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol) under a chemical fume hood.[2]

  • The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected as hazardous waste; consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[2]

  • After thorough decontamination and air drying in a fume hood, the container can be disposed of as non-hazardous waste after defacing the original label.[2]

Contaminated PPE:

  • Disposable PPE that is grossly contaminated should be collected and disposed of as hazardous waste.[2]

Experimental Protocols

No specific experimental protocols for this compound were found in the search results. However, general laboratory procedures for handling toxic and combustible liquids should be strictly followed.[1] Any experiment involving this compound should start with a thorough risk assessment.

General Protocol for Handling Hazardous Liquids:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have spill cleanup materials readily accessible.

  • Dispensing:

    • Dispense the liquid slowly and carefully to avoid splashes.

    • Use appropriate tools such as a pipette or a graduated cylinder.

  • During the Experiment:

    • Keep the container with this compound closed when not in use.

    • Continuously monitor the experiment for any signs of unexpected reactions.

  • Post-Experiment:

    • Carefully transfer any waste to the designated hazardous waste container.

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove and dispose of PPE as per the guidelines above.

    • Wash hands thoroughly.

Visualizations

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_disposal Disposal Phase start Start: Handling This compound assess_risk Assess Risks: - Inhalation - Skin/Eye Contact - Ingestion start->assess_risk check_ventilation Verify Fume Hood Functionality assess_risk->check_ventilation select_respiratory Respiratory: Work in Fume Hood or Use NIOSH-approved Respirator check_ventilation->select_respiratory select_hand Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) select_respiratory->select_hand select_eye Eye/Face Protection: Safety Goggles & Face Shield select_hand->select_eye select_body Body Protection: Lab Coat or Chemical-Resistant Apron select_eye->select_body handle_chemical Handle Chemical Following Safe Procedures select_body->handle_chemical dispose_waste Dispose of Hazardous Waste (Chemical & Contaminated Materials) handle_chemical->dispose_waste decontaminate Decontaminate Equipment & Work Area dispose_waste->decontaminate remove_ppe Remove & Dispose of Contaminated PPE decontaminate->remove_ppe end End: Procedure Complete remove_ppe->end

Caption: Workflow for PPE selection and use when handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.